3,6-Diamino-10-methylacridinium chloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
10-methylacridin-10-ium-3,6-diamine;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3.ClH/c1-17-13-7-11(15)4-2-9(13)6-10-3-5-12(16)8-14(10)17;/h2-8H,1H3,(H3,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAJSJJFBSOMGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
837-73-0 (Parent) | |
| Record name | 3,6-Diamino-10-methylacridinium chloride | |
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DSSTOX Substance ID |
DTXSID60273975 | |
| Record name | 3,6-Diamino-10-methylacridinium chloride | |
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Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86-40-8, 8018-07-3 | |
| Record name | 3,6-Diamino-10-methylacridinium chloride | |
| Source | CAS Common Chemistry | |
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| Record name | 3,6-Diamino-10-methylacridinium chloride | |
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| Record name | ACRIFLAVINIUM HYDROCHLORIDE | |
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| Record name | Acriflavine | |
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| Record name | Acridinium, 3,6-diamino-10-methyl-, chloride (1:1) | |
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| Record name | 3,6-Diamino-10-methylacridinium chloride | |
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| Record name | 3,6-diamino-10-methylacridinium chloride | |
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| Record name | 3,6-DIAMINO-10-METHYLACRIDINIUM CHLORIDE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Spectral Properties of 3,6-Diamino-10-methylacridinium chloride (Acridine Orange)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Diamino-10-methylacridinium chloride, most commonly known as Acridine Orange (AO), is a versatile, cell-permeable cationic fluorophore with a rich history in biological and medical research.[1][2] First synthesized from coal tar derivatives, its utility stems from its remarkable metachromatic properties—the ability to exhibit different spectral emissions depending on its local concentration and molecular environment.[1][3][4] This unique characteristic makes it an invaluable tool for a wide range of applications, including the differential staining of nucleic acids, analysis of cell cycle, and the visualization of acidic organelles like lysosomes and autophagosomes.[1][5]
This guide provides a comprehensive technical overview of the core spectral properties of Acridine Orange. It is designed to equip researchers with the foundational knowledge and practical insights required to effectively leverage this dye in experimental design and data interpretation, moving beyond a simple protocol to understand the causality behind its complex photophysical behavior.
Core Spectral Characteristics
The spectral behavior of Acridine Orange is fundamentally governed by its molecular form: monomer or aggregate (dimer). This state is highly sensitive to the dye's concentration and its interaction with various cellular components.[6]
-
Monomeric Form: At low concentrations (typically below 10⁻⁵ M) or when intercalated between the base pairs of double-stranded DNA (dsDNA), Acridine Orange exists as a monomer.[6] In this form, it absorbs blue light and emits a bright green fluorescence.
-
Aggregated Form: At high local concentrations (above 10⁻² M), such as within the acidic confines of lysosomes or when electrostatically bound to single-stranded nucleic acids (ssDNA and RNA), AO molecules stack upon one another to form aggregates.[6] This aggregation causes a significant spectral shift, resulting in red-orange fluorescence emission.[6][7]
This concentration-dependent spectral shift is the cornerstone of its utility.[4] The dye's ability to freely permeate cell membranes in its neutral form and subsequently become protonated and trapped within acidic compartments leads to the high local concentrations necessary for red fluorescence.[4][5]
The precise absorption (λ_abs_) and emission (λ_em_) maxima of Acridine Orange are highly dependent on its environment. The following table summarizes its key spectral properties under different conditions.
| Condition | Binding Mode | λ_abs_ (nm) | λ_em_ (nm) | Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) | Quantum Yield (Φ) |
| Free Monomer (Ethanol) | - | ~487-490[8][9] | ~520-530[6][8][10] | 27,000 at 430.8 nm[9] | 0.2[9][11] |
| Bound to dsDNA | Intercalation | ~502[1] | ~525-530[1][7] | Hypochromicity observed[12] | Increased[13] |
| Bound to ssDNA/RNA | Electrostatic Stacking | ~460[1][8] | ~640-650[1][7][8] | Hypsochromic shift[3] | Quenched (relative to monomer)[12] |
| Aggregates (High Conc.) | Self-Assembly | ~465-467[6] | ~640-650[6][14] | N/A | Low |
Note: These values are approximate and can vary based on specific buffer conditions, pH, ionic strength, and instrumentation.
The Critical Role of Environment on Spectral Properties
The most celebrated application of Acridine Orange is its ability to differentially stain DNA and RNA.[1][15] This is not due to a preferential binding to one over the other, but rather a direct consequence of the different binding modes dictated by the structure of the nucleic acids.
-
Double-Stranded DNA (dsDNA): The rigid, double-helical structure of dsDNA provides ample space for the planar Acridine Orange molecule to insert itself between adjacent base pairs. This process, known as intercalation , forces the dye molecules to remain separated, ensuring they exist in their monomeric form.[2][8] The result is a stable complex that fluoresces green (λ_em_ ~525 nm).[1]
-
Single-Stranded DNA (ssDNA) and RNA: Lacking a rigid secondary structure, ssDNA and RNA act as flexible polyanionic chains. Acridine Orange binds to the phosphate backbone primarily through electrostatic interactions.[1][8] This flexible scaffold allows the dye molecules to stack and form aggregates, leading to the characteristic red-orange emission (λ_em_ ~650 nm).[1][8]
This differential emission provides a powerful and immediate visual readout of the relative distribution of DNA (in the nucleus) and RNA (concentrated in ribosomes and the nucleolus) within a cell.[14]
Caption: Mechanism of Acridine Orange's differential fluorescence with nucleic acids.
Acridine Orange is a weak base with a pKa around 10.[5] This property is central to its use as a vital stain for acidic vesicular organelles (AVOs) like lysosomes and autophagosomes.
-
Membrane Permeation: At physiological pH (~7.4), a fraction of AO exists in its neutral, unprotonated form, which readily crosses biological membranes.
-
Protonation and Trapping: Upon entering an acidic compartment (pH 4.5-5.0), the AO molecule becomes protonated. The resulting cation is membrane-impermeable and is effectively trapped and accumulates within the organelle.[4][5]
-
Concentration-Induced Aggregation: This accumulation drives the local concentration of AO high enough to induce aggregation, leading to a strong red fluorescence that clearly delineates these acidic compartments from the rest of the cell.[4]
This phenomenon is the basis for using Acridine Orange in autophagy and lysosomal activity assays. An increase in the red-to-green fluorescence intensity ratio is often interpreted as an increase in the volume or number of AVOs.[4]
Experimental Protocols for Spectral Characterization
To ensure trustworthy and reproducible results, rigorous spectral characterization is essential. Here are foundational protocols for analyzing the spectral properties of Acridine Orange.
Caption: Workflow for measuring the nucleic acid-induced spectral shift of Acridine Orange.
This protocol describes the fundamental steps to measure the emission spectra of Acridine Orange under different conditions.
Causality: The goal is to excite the sample at a wavelength where the monomer absorbs efficiently and record the resulting emission profile to observe the green-to-red shift upon binding to different substrates.
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the excitation wavelength. A common choice is 488 nm or 490 nm, which efficiently excites the monomeric form.[6][8]
-
Set the emission scan range, for example, from 500 nm to 750 nm, to capture both green and red fluorescence.
-
Set appropriate excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and spectral resolution.
-
-
Sample Preparation:
-
Prepare a blank sample containing only the buffer (e.g., Phosphate-Buffered Saline, PBS) to be used for background subtraction.
-
Prepare a reference sample of Acridine Orange in buffer at a low concentration (e.g., 1 µM) to establish the monomer emission spectrum.
-
Prepare experimental samples by adding dsDNA or ssRNA to the Acridine Orange solution. A typical final concentration might be 1 µM AO with 50 µg/mL nucleic acid. Ensure thorough mixing and a brief incubation period (5-10 minutes) at room temperature.
-
-
Data Acquisition:
-
Place the blank cuvette in the spectrofluorometer and record a background scan.
-
Replace the blank with the AO reference sample and record its emission spectrum. A peak around 525-530 nm is expected.
-
Sequentially measure the emission spectra for the AO+dsDNA and AO+ssRNA samples.
-
Self-Validation: The AO+dsDNA sample should show an enhanced green peak relative to the AO reference. The AO+ssRNA sample should display a significantly quenched green peak and the appearance of a new, broad peak in the red region (~650 nm).[1][7]
-
-
Data Analysis:
-
Subtract the background spectrum from all sample spectra.
-
Normalize the spectra (e.g., to the peak of the AO reference) or plot them on the same axes to directly compare the spectral shifts and intensity changes.
-
Conclusion
3,6-Diamino-10-methylacridinium chloride is more than a simple fluorescent stain; it is a sophisticated environmental probe whose spectral output provides rich, multi-parameter information about its molecular surroundings. A thorough understanding of its concentration-dependent aggregation and the resulting metachromatic shifts is paramount for its effective use. By recognizing that the distinct green and red fluorescence signals are manifestations of the dye's physical state—intercalated monomer versus electrostatic aggregate—researchers can confidently design experiments to probe nucleic acid structure, cell viability, and organellar function with high fidelity. This foundational knowledge ensures that the data generated are not just observed but truly understood, reinforcing the principles of scientific integrity and trustworthiness in research.
References
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Kubota, Y., & Steiner, R. F. (1977). Fluorescence decay and quantum yield characteristics of acridine orange and proflavine bound to DNA. Biophysical chemistry, 6(3), 279–289. [Link]
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Wikipedia. (n.d.). Acridine orange. Retrieved from [Link]
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Prahl, S. (2017). Acridine orange. Oregon Medical Laser Center. Retrieved from [Link]
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Lindsey, J. S., & Taniguchi, M. (2018). Acridine Orange. PhotochemCAD. Retrieved from [Link]
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Shenderovich, I. G., et al. (2019). The Partner Does Matter: The Structure of Heteroaggregates of Acridine Orange in Water. Molecules, 24(15), 2795. [Link]
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ResearchGate. (n.d.). Interactions of Acridine Orange with Double Stranded Nucleic Acids. Spectral and Affinity Studies. Retrieved from [Link]
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Prentiss, C. B., et al. (2018). Unique spectral signatures of the nucleic acid dye acridine orange can distinguish cell death by apoptosis and necroptosis. The Journal of general physiology, 150(11), 1541–1557. [Link]
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Semantic Scholar. (n.d.). Spectral properties of acridine orange bound to dna / rna. Retrieved from [Link]
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Darzynkiewicz, Z., & Kapuscinski, J. (1990). Differential Staining of DNA and RNA in Intact Cells and Isolated Cell Nuclei with Acridine Orange. In Methods in Cell Biology (Vol. 33, pp. 291-296). Academic Press. [Link]
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Pal, M. K., & Schubert, M. (1962). Spectroscopic properties of complexes of acridine orange with glycosaminoglycans. II. Aggregated complexes—evidence for long‐range order. Biopolymers, 1(1), 89-96. [Link]
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ResearchGate. (n.d.). Acid−Base and Aggregation Processes of Acridine Orange Base in n-Heptane/AOT/Water Reverse Micelles. Retrieved from [Link]
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bioRxiv. (2025). Spectral Phasor Analysis for Hyperspectral Imaging to elucidate Acridine Orange Photophysics in Cells. Retrieved from [Link]
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Microbiology Info. (n.d.). Acridine Orange. Retrieved from [Link]
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PubChem. (n.d.). 3,6-Diamino-10-methylacridinium Chloride. Retrieved from [Link]
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arXiv. (2025). Two-exponential decay of Acridine Orange. Retrieved from [Link]
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Miyoshi, N., et al. (1988). Fluorescence lifetime of acridine orange in sodium dodecyl sulfate premicellar solutions. Photochemistry and photobiology, 47(5), 685–688. [Link]
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PubChem. (n.d.). Acridinium, 3,6-Diamino-10-Methyl-, Chloride, Hydrochloride (1:1:1). Retrieved from [Link]
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arXiv. (2025). Two-exponential decay of Acridine Orange. Retrieved from [Link]
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Global Substance Registration System. (n.d.). 3,6-DIAMINO-10-METHYLACRIDINIUM CHLORIDE HYDROCHLORIDE. Retrieved from [Link]
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Nadrigny, F., et al. (2007). Systematic Colocalization Errors between Acridine Orange and EGFP in Astrocyte Vesicular Organelles. Biophysical journal, 93(3), 969–980. [Link]
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Thomé, M. P., et al. (2016). Ratiometric analysis of Acridine Orange staining in the study of acidic organelles and autophagy. Journal of cell science, 129(24), 4622–4632. [Link]
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Unraveling the Helix: A Technical Guide to the DNA Intercalation Mechanism of 3,6-Diamino-10-methylacridinium chloride
Foreword: The Enduring Relevance of a Classic Intercalator
For decades, 3,6-Diamino-10-methylacridinium chloride, widely known as Acridine Orange (AO), has been a cornerstone in the study of nucleic acids. Its metachromatic properties and profound interaction with DNA and RNA have made it an invaluable tool in fields ranging from cell biology to oncology.[1][2] This guide provides a deep dive into the core mechanism of its interaction with DNA—intercalation. We will move beyond a simplistic overview to explore the nuanced biophysical principles that govern this process, the experimental methodologies used to probe it, and the implications for its application in research and drug development. This document is intended for researchers, scientists, and drug development professionals who seek a comprehensive and practical understanding of this classic DNA intercalator.
The Molecular Encounter: Structure and Initial Interactions
3,6-Diamino-10-methylacridinium chloride is a cationic, planar tricyclic molecule.[2] Its planarity is the most critical feature for its primary mode of DNA binding: intercalation. The initial interaction between the positively charged AO and the negatively charged phosphate backbone of DNA is electrostatic.[3] This electrostatic attraction facilitates the localization of AO molecules on the DNA surface, creating a localized high concentration and positioning them for the subsequent, more intimate association of intercalation.[3]
The Core Mechanism: Classical Intercalation
The classical model of intercalation, first proposed by Lerman, describes the insertion of a planar molecule, like acridine orange, between adjacent base pairs of the DNA double helix.[4] This process is driven by a combination of forces, including van der Waals interactions, hydrogen bonding, and hydrophobic interactions between the acridine ring and the DNA bases.[4]
Upon intercalation, the DNA structure undergoes significant conformational changes:
-
Unwinding of the Helix: To accommodate the intercalator, the DNA helix must locally unwind, decreasing the helical twist at the intercalation site.[3]
-
Lengthening of the Helix: The insertion of the ~3.4 Å thick acridine ring increases the distance between the flanking base pairs, leading to an overall lengthening of the DNA molecule.[3][5]
-
Sugar-Phosphate Backbone Distortion: The backbone must adjust to these changes, resulting in altered pucker of the deoxyribose sugars and changes in the phosphodiester bond angles.[5]
These structural perturbations are the basis for the biological effects of many intercalating agents, as they can interfere with DNA replication, transcription, and repair processes by impeding the action of enzymes that track along the DNA groove.[4]
Thermodynamic Landscape of Intercalation
The intercalation of acridine orange into DNA is a thermodynamically favorable process. Isothermal titration calorimetry (ITC) studies have shown that the binding is characterized by a favorable enthalpy change (ΔH) and a smaller, often unfavorable, entropy change (ΔS). The binding constant (K) for the intercalation of acridine orange into calf thymus DNA has been reported to be in the range of 10^4 to 10^5 M⁻¹.[6][7]
Beyond the Classical Model: Multiple Binding Modes
While intercalation is the primary and most studied binding mode, the interaction of acridine orange with DNA is more complex and concentration-dependent.[8]
-
External Electrostatic Binding: At higher concentrations of AO or at low DNA-to-dye ratios, external binding becomes more prevalent. In this mode, AO molecules associate with the exterior of the DNA helix, primarily through electrostatic interactions with the phosphate backbone.[8] This external binding can involve monomeric or dimeric forms of AO.[8]
-
Groove Binding: Although less significant for acridine orange compared to other ligands, some degree of minor groove binding cannot be entirely excluded, especially at specific DNA sequences.
The existence of multiple binding modes highlights the importance of carefully controlling experimental conditions, particularly the dye-to-DNA ratio, when studying these interactions.
Spectroscopic Signatures of Intercalation: A Shift in Light
The binding of acridine orange to DNA elicits distinct changes in its photophysical properties, which form the basis for many experimental assays.[9]
-
Absorption Spectroscopy: Upon intercalation into double-stranded DNA (dsDNA), the absorption maximum of acridine orange undergoes a bathochromic (red) shift and hypochromism (a decrease in molar absorptivity).[10] This is indicative of the strong electronic coupling between the acridine chromophore and the DNA base pairs.
-
Fluorescence Spectroscopy: Acridine orange is a fluorescent molecule. When it intercalates into dsDNA, its fluorescence emission is enhanced and exhibits a green fluorescence with a maximum around 525 nm.[9] In contrast, when it binds to single-stranded DNA (ssDNA) or RNA, primarily through electrostatic interactions and stacking, it forms aggregates that emit a metachromatic red fluorescence at around 650 nm.[9][11] This differential fluorescence is a key feature utilized in many cell-based assays.[1][12]
-
Circular Dichroism (CD) Spectroscopy: DNA is a chiral molecule and exhibits a characteristic CD spectrum. The intercalation of an achiral molecule like acridine orange induces a CD signal in the visible region of the spectrum where the dye absorbs. This induced CD is a strong indicator of the close, ordered association of the dye with the chiral DNA structure.[13]
Experimental Workflow: Probing the Intercalation with UV-Visible Spectrophotometry
UV-Visible spectrophotometric titration is a fundamental technique to quantify the binding affinity of a ligand to DNA. The causality behind this experimental choice lies in the direct relationship between the change in the absorbance spectrum of acridine orange and its binding to DNA.
Protocol: UV-Visible Spectrophotometric Titration of Acridine Orange with DNA
-
Preparation of Solutions:
-
Prepare a stock solution of 3,6-Diamino-10-methylacridinium chloride (e.g., 1 mM in a suitable buffer like 10 mM phosphate buffer, pH 7.0).
-
Prepare a stock solution of high-quality, double-stranded DNA (e.g., calf thymus DNA) in the same buffer. The concentration of DNA should be determined accurately by measuring its absorbance at 260 nm (A260), using the molar extinction coefficient of 6600 M⁻¹cm⁻¹ (per base pair). Ensure the A260/A280 ratio is ~1.8-1.9, indicating purity from protein contamination.
-
-
Experimental Setup:
-
Use a dual-beam UV-Visible spectrophotometer.
-
Set the spectrophotometer to scan a wavelength range that covers the absorbance maxima of both free and bound acridine orange (e.g., 400-600 nm).
-
Use quartz cuvettes with a 1 cm path length.
-
-
Titration Procedure:
-
In the sample cuvette, place a fixed concentration of acridine orange (e.g., 10 µM). The reference cuvette should contain only the buffer.
-
Record the initial absorbance spectrum of the free dye.
-
Perform a stepwise addition of small aliquots of the DNA stock solution to the sample cuvette.
-
After each addition, mix the solution gently and allow it to equilibrate for a few minutes before recording the absorbance spectrum.
-
Continue the titration until no further significant changes in the absorbance spectrum are observed, indicating saturation of the binding sites.
-
-
Data Analysis:
-
Correct the absorbance data for the dilution effect of adding the DNA solution.
-
Plot the absorbance at the wavelength of maximum change as a function of the DNA concentration.
-
To determine the binding constant (K), the data can be analyzed using various models, such as the Scatchard plot or by fitting the data to a non-linear binding equation. A common method involves the following equation: 1/(A - A₀) = 1/(A∞ - A₀) + 1/(K * (A∞ - A₀) * [DNA]) where A₀ is the absorbance of the free dye, A is the absorbance at a given DNA concentration, and A∞ is the absorbance at saturation. A plot of 1/(A - A₀) versus 1/[DNA] should yield a straight line from which K can be calculated.
-
This protocol provides a self-validating system as the systematic changes in the spectra (hypochromism and bathochromic shift) upon DNA addition provide direct evidence of the binding event, and the saturation behavior at high DNA concentrations confirms the specificity of the interaction.
Quantitative Data Summary
The following table summarizes key biophysical parameters for the interaction of 3,6-Diamino-10-methylacridinium chloride with DNA. These values can vary depending on the specific DNA sequence, ionic strength, and temperature.
| Parameter | Value | Method | Reference |
| Binding Constant (K) | 2.69 x 10⁴ M⁻¹ | UV-Visible Spectroscopy | [6] |
| 5 x 10⁴ - 1 x 10⁵ M⁻¹ | Spectroscopic and Affinity Studies | [7] | |
| Binding Site Size (n) | 2.0-2.4 base pairs | Affinity Studies | [7] |
| Thermodynamics (ΔH) | -14.63 kJ/mol | Isothermal Titration Calorimetry | [6] |
| Fluorescence Emission (Bound to dsDNA) | ~525 nm (Green) | Fluorescence Spectroscopy | [9] |
| Fluorescence Emission (Bound to ssDNA/RNA) | ~650 nm (Red) | Fluorescence Spectroscopy | [9] |
Visualizing the Mechanism
The following diagrams illustrate the core concepts of DNA intercalation by 3,6-Diamino-10-methylacridinium chloride.
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An In-Depth Technical Guide to the Fluorescence Mechanism of 3,6-Diamino-10-methylacridinium chloride (Acridine Orange)
Abstract
This technical guide provides a comprehensive exploration of the fluorescence mechanism of 3,6-Diamino-10-methylacridinium chloride, widely known as Acridine Orange (AO). We delve into the core photophysical principles that govern its utility as a versatile fluorescent probe in cellular and molecular biology. This document will elucidate the intricate interplay between AO's chemical structure, its environment, and its spectral properties, with a particular focus on its differential staining of nucleic acids and accumulation in acidic organelles. Through a synthesis of foundational knowledge and field-proven methodologies, this guide aims to equip researchers, scientists, and drug development professionals with the in-depth understanding required to effectively harness the power of Acridine Orange in their experimental endeavors.
Introduction: The Enduring Versatility of a Metachromatic Dye
Acridine Orange (AO) is a cell-permeable, nucleic acid-selective fluorescent dye with cationic properties that has been a stalwart in biological research for decades.[1] Its enduring popularity stems from its remarkable metachromatic properties, enabling it to emit different colors of light depending on its interaction with various cellular components and its local concentration.[2][3] This unique characteristic allows for the simultaneous visualization and quantification of distinct biological phenomena within the same cell, such as the differentiation of DNA and RNA, and the assessment of lysosomal integrity and autophagy.[1][4]
This guide will move beyond a superficial overview to provide a granular understanding of the fundamental mechanisms that underpin these applications. By understanding the "why" behind the "how," researchers can design more robust experiments, troubleshoot unexpected results, and interpret their data with greater confidence.
Core Photophysical Principles of Acridine Orange
The fluorescence of Acridine Orange is dictated by its molecular structure and its interaction with the surrounding environment. As a planar, heterocyclic molecule, AO possesses a delocalized π-electron system that readily absorbs and emits light.
Chemical and Spectral Properties
Acridine Orange is a weakly basic dye with a low molecular weight, a property that facilitates its passage across cellular membranes.[5] In its neutral form, it can diffuse freely into the cytoplasm.[5]
| Property | Value | Source |
| Chemical Formula | C₁₇H₁₉N₃ | [1] |
| Molar Mass | 265.36 g/mol | [1] |
| pKa | ~10.4 | [6] |
| Quantum Yield (in basic ethanol) | 0.2 | [7] |
The fluorescence of AO is highly dependent on its concentration. At low concentrations, it exists as a monomer and emits green fluorescence. As the concentration increases, AO molecules self-associate to form dimers and higher-order aggregates, which exhibit a characteristic red-shifted fluorescence.[4] This concentration-dependent shift is a cornerstone of its metachromatic behavior.
The Jablonski Diagram and Excited State Dynamics
The process of fluorescence can be visualized using a Jablonski diagram. Upon absorption of a photon of appropriate energy (typically in the blue region of the spectrum), an AO molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes. From here, it can return to the ground state via several pathways:
-
Fluorescence: The molecule emits a photon, resulting in the characteristic green or red light. The energy of the emitted photon is lower than the absorbed photon (a phenomenon known as the Stokes shift), hence the emission is at a longer wavelength.
-
Intersystem Crossing: The molecule can transition to a long-lived triplet excited state (T₁). While AO does form triplet states and can act as a photosensitizer, this is less central to its primary application as a fluorescent stain.[2][3]
-
Non-radiative Decay: The excited state energy can be dissipated as heat to the surrounding environment.
The efficiency of fluorescence is quantified by the quantum yield (Φ) , which is the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of AO is influenced by its environment and binding state.[7][8]
The Dichotomy of Nucleic Acid Staining: A Tale of Two Colors
A primary application of Acridine Orange is its ability to differentially stain DNA and RNA, a feature that is invaluable for cell cycle analysis and assessing cellular metabolic activity.[1] This differential staining is a direct consequence of the different binding modes of AO to these two types of nucleic acids.
Intercalation into Double-Stranded DNA (dsDNA): The Green Fluorescence
When Acridine Orange binds to dsDNA, it does so primarily through intercalation .[5][9] The planar acridine ring inserts itself between the stacked base pairs of the DNA double helix. This mode of binding forces the AO molecules to remain separated from one another, favoring the monomeric form. Consequently, AO intercalated in dsDNA emits a characteristic green fluorescence .[5][10]
-
Causality: The rigid, structured environment of the DNA helix prevents the self-aggregation of AO molecules. This spatial separation ensures that the excited state energy is dissipated primarily through monomeric fluorescence.
Caption: Intercalation of monomeric Acridine Orange into dsDNA leads to green fluorescence.
Electrostatic Interactions with Single-Stranded Nucleic Acids (ssRNA and ssDNA): The Red Fluorescence
In contrast, the interaction of Acridine Orange with single-stranded nucleic acids, predominantly RNA, is governed by electrostatic interactions .[1][5] The cationic AO molecules are attracted to the negatively charged phosphate backbone of the ssRNA. This less-structured binding allows for the aggregation of AO molecules along the nucleic acid strand, leading to the formation of dimers and higher-order aggregates. These aggregates exhibit a red-shifted emission, resulting in a characteristic red or orange fluorescence .[5][9]
-
Causality: The flexible nature of ssRNA allows for the close proximity and stacking of multiple AO molecules. This aggregation leads to exciton coupling between the dye molecules, altering the energy of the excited state and causing the emission to shift to longer wavelengths (red).
Caption: Electrostatic interaction and aggregation of Acridine Orange on ssRNA results in red fluorescence.
Quantitative Spectral Data
The following table summarizes the approximate excitation and emission maxima for Acridine Orange under different conditions.
| Condition | Excitation Max (nm) | Emission Max (nm) | Observed Color | Source |
| Bound to dsDNA | ~502 | ~525 | Green | [1][11] |
| Bound to ssRNA/ssDNA | ~460 | ~650 | Red/Orange | [1][5] |
| In Acidic Organelles | ~460 | ~650 | Red/Orange | [1][5] |
Acridine Orange as a pH Probe: Staining of Acidic Organelles
Acridine Orange is a weak base, and this property is exploited for its use as a vital stain for acidic organelles, most notably lysosomes.[4][5]
The Principle of Ion Trapping
In its uncharged, neutral form, Acridine Orange can freely diffuse across cellular and organellar membranes.[5] However, upon entering an acidic compartment such as a lysosome (with a pH of ~4.5-5.0), the AO molecule becomes protonated. This protonation renders the molecule charged and membrane-impermeable, effectively trapping it within the acidic organelle.[4][12]
-
Causality: The significant pH gradient between the neutral cytoplasm (pH ~7.2) and the acidic lysosome drives the accumulation of AO against its concentration gradient. This phenomenon is known as "ion trapping."
Concentration-Dependent Red Fluorescence in Lysosomes
The continuous accumulation of Acridine Orange within the confined space of a lysosome leads to a dramatic increase in its local concentration. This high concentration promotes the formation of AO aggregates, which, as previously discussed, fluoresce red.[4][12] Therefore, healthy cells with intact, acidic lysosomes will exhibit bright red puncta when stained with AO.
Caption: Mechanism of Acridine Orange accumulation and red fluorescence in lysosomes.
A loss of the red lysosomal fluorescence can be indicative of lysosomal membrane permeabilization, a key event in certain forms of programmed cell death.
Experimental Protocols and Methodologies
The following protocols are provided as a starting point and should be optimized for specific cell types and experimental conditions.
Protocol for Differential Staining of DNA and RNA
This protocol is suitable for distinguishing between DNA and RNA in fixed cells.
-
Cell Preparation: Grow cells on sterile glass coverslips.
-
Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Washing: Wash the cells three times with phosphate-buffered saline (PBS).
-
Staining: Incubate the fixed cells with a 1-5 µg/mL solution of Acridine Orange in PBS for 5-15 minutes at room temperature, protected from light.
-
Washing: Briefly rinse the cells with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Visualization: Image the cells using a fluorescence microscope with appropriate filter sets for green and red fluorescence.
-
Self-Validation: Properly stained cells should exhibit bright green nuclei (DNA) and red/orange cytoplasm and nucleoli (RNA). The relative intensity of the red and green fluorescence can provide insights into the transcriptional activity of the cells.
Protocol for Assessing Cell Viability and Apoptosis (AO/PI Double Staining)
This method combines Acridine Orange with Propidium Iodide (PI) to differentiate between live, apoptotic, and necrotic cells.[13]
-
Cell Suspension: Prepare a single-cell suspension of your cells of interest.
-
Staining Solution: Prepare a fresh staining solution containing both Acridine Orange (e.g., 100 µg/mL) and Propidium Iodide (e.g., 100 µg/mL) in PBS.
-
Staining: Add a small volume of the cell suspension to the AO/PI staining solution and mix gently. No incubation is typically required.[14]
-
Analysis: Immediately analyze the cells by fluorescence microscopy or flow cytometry.
-
Interpretation:
-
Live cells: Uniformly green fluorescence (AO stains the nucleus, PI is excluded).
-
Early apoptotic cells: Green nucleus with condensed or fragmented chromatin.
-
Late apoptotic/necrotic cells: Orange to red fluorescence (compromised membrane allows PI to enter and stain the nucleus, which then quenches the green AO fluorescence through FRET).[13]
-
Caption: Workflow for cell viability and apoptosis analysis using AO/PI double staining.
Conclusion: A Timeless Tool for Modern Research
The fluorescence mechanism of 3,6-Diamino-10-methylacridinium chloride is a fascinating example of how the photophysical properties of a molecule can be exquisitely sensitive to its local environment. This sensitivity is not a limitation but rather the very foundation of its power as a research tool. By understanding the principles of intercalation, electrostatic interaction, and ion trapping, researchers can move beyond using Acridine Orange as a simple stain and leverage it as a sophisticated reporter of cellular physiology. From fundamental studies of nucleic acid dynamics to high-throughput screening in drug discovery, the insights provided by this venerable fluorophore continue to be as vibrant and illuminating as the colors it produces.
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An In-depth Technical Guide to the Synthesis and Derivatization of 3,6-Diamino-10-methylacridinium chloride
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Relevance of the Acridine Scaffold
The planar, tricyclic acridine ring system is a privileged scaffold in medicinal chemistry and materials science. Its ability to intercalate into DNA and RNA, coupled with its unique photophysical properties, has cemented its importance in the development of therapeutics and advanced molecular probes.[1][2] Among the myriad of acridine-based compounds, 3,6-Diamino-10-methylacridinium chloride, a key component of the antiseptic agent acriflavine, stands out as a versatile starting point for the synthesis of a diverse array of functional molecules.[3] This technical guide provides a comprehensive overview of the synthesis of this core structure and its subsequent derivatization, offering field-proven insights into the rationale behind experimental choices and methodologies.
Part 1: The Genesis of the Acridine Core: Synthesis of 3,6-Diaminoacridine (Proflavine)
The journey to 3,6-Diamino-10-methylacridinium chloride begins with the synthesis of its precursor, 3,6-diaminoacridine, commonly known as proflavine. A robust and scalable method for this synthesis involves the acid-catalyzed cyclization of m-phenylenediamine with formic acid.[4][5]
Causality Behind the Experimental Choices:
-
m-Phenylenediamine: The choice of this starting material is strategic. The two amino groups are meta-directing, which, upon reaction with formic acid and subsequent cyclization, leads to the desired 3,6-diamino substitution pattern on the acridine core.
-
Formic Acid: This simple carboxylic acid serves as the source of the C9 carbon of the acridine ring system.
-
Acid Catalyst (e.g., Hydrochloric Acid or Sulfuric Acid): The strong acid protonates the carbonyl group of formic acid, activating it for electrophilic attack by the electron-rich aromatic rings of m-phenylenediamine. It also facilitates the dehydration steps necessary for ring closure.
-
High Temperature: The reaction requires significant thermal energy to overcome the activation barriers for both the initial condensation and the subsequent cyclization and aromatization steps.
Experimental Protocol: Synthesis of 3,6-Diaminoacridine (Proflavine)[4][5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine m-phenylenediamine and glycerol.
-
Initial Condensation: Slowly add formic acid to the mixture while stirring. Heat the reaction mixture to approximately 80°C for 1.5 hours. This step facilitates the formation of the formylated intermediate.
-
Cyclization and Aromatization: Carefully add concentrated hydrochloric acid to the reaction mixture. Increase the temperature to 150°C and maintain for approximately 3 hours. During this time, water will evaporate, driving the reaction towards the cyclized and aromatized acridine product.
-
Work-up and Isolation: Allow the reaction mixture to cool to about 100°C and dilute with water. In a separate vessel, prepare an ice-cooled solution of sodium hydroxide. Slowly pour the acidic reaction mixture into the basic solution with vigorous stirring to precipitate the crude proflavine base.
-
Purification: Filter the crude product and wash with water until the filtrate is neutral. The crude proflavine can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture to yield the pure 3,6-diaminoacridine.
Figure 1: Synthetic pathway for 3,6-Diaminoacridine (Proflavine).
Part 2: The Key N-Methylation Step: Synthesis of 3,6-Diamino-10-methylacridinium chloride
With proflavine in hand, the next critical step is the quaternization of the ring nitrogen at position 10 to yield the target molecule. This is typically achieved through methylation using a suitable methylating agent.[6]
Causality Behind the Experimental Choices:
-
Methylating Agent (e.g., Dimethyl Sulfate): Dimethyl sulfate is a powerful and commonly used methylating agent. The choice of methylating agent can influence reaction conditions and byproducts.
-
Solvent (e.g., Nitrobenzene): A high-boiling, non-reactive solvent is required to facilitate the reaction, which often requires elevated temperatures to proceed at a reasonable rate.
-
Chloride Salt Formation: The final product is isolated as the chloride salt, which enhances its water solubility and stability. This is typically achieved by treatment with a source of chloride ions, such as hydrochloric acid.
Experimental Protocol: Synthesis of 3,6-Diamino-10-methylacridinium chloride[6]
-
Methylation: Dissolve 3,6-diaminoacridine (proflavine) in nitrobenzene in a reaction vessel. While stirring, add dimethyl sulfate. Heat the mixture to 50-60°C and maintain for approximately 1 hour.
-
Isolation of the Methylated Intermediate: After the reaction is complete, cool the mixture and filter the precipitate. Wash the solid with ethyl acetate to remove residual nitrobenzene and other impurities.
-
Chloride Salt Formation: Suspend the methylated intermediate in a suitable solvent and add hydrochloric acid. Stir the mixture to facilitate the formation of the chloride salt.
-
Purification: The crude 3,6-Diamino-10-methylacridinium chloride can be purified by recrystallization from ethanol to yield the final product as orange-red needle-shaped crystals.
Figure 2: N-Methylation of Proflavine to yield the target compound.
Part 3: Expanding the Chemical Space: Synthesis of Derivatives
The true utility of 3,6-Diamino-10-methylacridinium chloride lies in its potential as a scaffold for the synthesis of a wide range of derivatives with tailored properties. The primary sites for modification are the exocyclic amino groups at positions 3 and 6.
A. Synthesis of Urea and Thiourea Derivatives
The amino groups of proflavine (and by extension, the N-methylated derivative) can be readily converted to ureas and thioureas, which can modulate the compound's solubility, lipophilicity, and biological activity.[7][8]
-
Formation of the Isothiocyanate/Isocyanate: React 3,6-diaminoacridine with thiophosgene or phosgene, respectively, in a suitable solvent like chloroform in the presence of a base (e.g., sodium carbonate solution) to form the corresponding diisothiocyanate or diisocyanate intermediate.
-
Reaction with Amines: Add the desired primary or secondary amine to a solution of the diisothiocyanate/diisocyanate intermediate in a solvent such as methanol. The reaction typically proceeds at room temperature to yield the corresponding bis-urea or bis-thiourea derivative.
-
Purification: The products can be purified by crystallization or column chromatography.
Figure 3: General scheme for the synthesis of proflavine urea/thiourea derivatives.
B. Synthesis of Diazide Derivatives for Click Chemistry
Modification of the amino groups to introduce azide functionalities opens up the possibility of using "click" chemistry for the facile conjugation of the acridine core to other molecules.[9]
-
Amide Linker Introduction: React 3,6-diaminoacridine with an appropriate acyl chloride containing a terminal azide group (or a precursor that can be converted to an azide). This introduces an amide linker, which can improve the accessibility of the azide group.
-
N-Methylation (Optional): The resulting proflavine diazide can be N-methylated at position 10 as described in Part 2 to enhance water solubility.
These azide-functionalized derivatives can then be reacted with alkyne-containing molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.
Part 4: Data-Driven Insights: Characterization and Activity
A thorough characterization of the synthesized compounds is paramount for ensuring their purity and confirming their structure. Furthermore, quantitative biological data is essential for understanding their potential applications.
Table 1: Spectroscopic and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | λmax (nm) | Emission max (nm) | Reference(s) |
| 3,6-Diaminoacridine (Proflavine) | C₁₃H₁₁N₃ | 209.25 | 456 | - | |
| 3,6-Diamino-10-methylacridinium chloride | C₁₄H₁₄ClN₃ | 259.73 | - | - | [10] |
| Acriflavine (mixture) | - | - | - | - | [2][3] |
Note: Detailed NMR and Mass Spectrometry data should be acquired for each synthesized compound to confirm its structure.
Table 2: Biological Activity of Selected Derivatives
| Compound Class | Target Organism/Cell Line | Activity Metric | Value (µM) | Reference(s) |
| Proflavine-dialkyldithioureas | Human leukemia HL-60 cells | IC₅₀ | 7.2 - 34.0 | [11] |
| Palladium-proflavine complexes | SK-BR-3 cell line | LC₅₀ | < Cisplatin | [11] |
| 3,9-disubstituted acridines | MCF-7 cancer cells | GI₅₀ | 0.0186 | [12] |
| Cationic dipeptide amphiphiles | Gram-positive bacteria | MIC | 0.1 - 10 | [13] |
| Cationic dipeptide amphiphiles | Gram-negative bacteria | MIC | 5 - 150 | [13] |
Part 5: The Broader Context: Applications and Future Directions
The derivatives of 3,6-Diamino-10-methylacridinium chloride have found applications in diverse fields:
-
Anticancer Agents: Many acridine derivatives exhibit potent anticancer activity by intercalating into DNA and inhibiting topoisomerase enzymes.[9][12][14] The modifications on the 3 and 6 positions can be fine-tuned to enhance selectivity and reduce toxicity.
-
Antimicrobial Agents: The acridine scaffold has a long history of use in antiseptics and antibacterial agents.[2] Novel derivatives continue to be explored to combat antibiotic resistance.[13]
-
Fluorescent Probes: The inherent fluorescence of the acridinium core makes it an excellent platform for the development of fluorescent probes for bioimaging and sensing applications.[15][16] Modifications can be introduced to create probes that are sensitive to specific ions, pH, or biomolecules.
The future of research in this area lies in the rational design of novel derivatives with enhanced biological activity and specificity. The synthetic methodologies outlined in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from the 3,6-Diamino-10-methylacridinium chloride core.
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Acriflavine: A Journey from Antiseptic to a Multifaceted Tool in Scientific Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Acriflavine, a fluorescent acridine dye first synthesized in 1912 by Paul Ehrlich, has traversed a remarkable scientific journey.[1][2][3][4] Initially lauded for its potent antiseptic properties and deployed extensively during World War I for treating wounds and combating sleeping sickness, its application in scientific research has since blossomed, revealing a molecule of multifaceted utility.[3][4][5][6][7][] This technical guide provides a comprehensive overview of the history and evolution of acriflavine's use in scientific research, delving into its core mechanisms of action and providing detailed protocols for its application in contemporary cell biology, microbiology, and cancer research. We will explore its foundational role as a DNA intercalator and fluorescent stain, and chart its progression to a sophisticated modulator of complex cellular pathways, most notably as a potent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1).[1][9][10] This guide is intended to serve as a practical resource for researchers seeking to leverage the unique properties of acriflavine in their experimental designs.
Historical Perspective and Physicochemical Properties
Acriflavine emerged from the pioneering work of Paul Ehrlich in 1912 and was initially recognized for its bactericidal capabilities.[1][2][3][4] Its early use as a topical antiseptic, particularly during wartime, underscored its clinical significance before the advent of penicillin.[5][6][7][] Chemically, acriflavine is not a single entity but a mixture of 3,6-diamino-10-methylacridinium chloride (the active component, also known as trypaflavine) and 3,6-diaminoacridine (proflavine).[1][11] It typically presents as a brownish-orange crystalline powder and is readily soluble in water.[3][11] The hydrochloride salt form enhances its solubility in aqueous solutions.[11]
| Property | Description |
| Chemical Name | Mixture of 3,6-diamino-10-methylacridinium chloride and 3,6-diaminoacridine |
| CAS Number | 8063-24-9 (Acriflavine hydrochloride) |
| Appearance | Brownish-orange to yellow crystalline powder[11] |
| Solubility | Freely soluble in water, soluble in methanol and DMSO[11] |
| Fluorescence | Exhibits fluorescence, making it a useful biological stain[11][12] |
Core Mechanisms of Action
Acriflavine's diverse biological effects stem from several key mechanisms of action at the molecular level. Understanding these is crucial for its effective application in research.
DNA Intercalation
The planar, aromatic ring structure of the acridine components of acriflavine allows them to insert themselves between the base pairs of DNA, a process known as intercalation.[1][13][14] This physical distortion of the DNA double helix interferes with fundamental cellular processes such as DNA replication and transcription, contributing to its antimicrobial and cytotoxic effects.[1]
Inhibition of Topoisomerases
Acriflavine acts as a dual inhibitor of topoisomerase I and II.[15] These enzymes are critical for resolving DNA supercoiling during replication and transcription. By inhibiting their function, acriflavine induces DNA strand breaks, ultimately leading to apoptosis.[15]
Inhibition of Hypoxia-Inducible Factor-1 (HIF-1)
One of the most significant discoveries in modern acriflavine research is its potent inhibition of the HIF-1 pathway.[9][10][16][17][18] HIF-1 is a key transcription factor that enables cells to adapt to low-oxygen (hypoxic) conditions, a hallmark of the tumor microenvironment.[9][10] Acriflavine functions by directly binding to the HIF-1α subunit, which prevents its dimerization with the HIF-1β subunit.[6][9][19] This blockage of heterodimerization inhibits the transcriptional activity of HIF-1, thereby suppressing the expression of genes involved in angiogenesis, glucose metabolism, and cell survival.[9][10][18]
Caption: Mechanism of Acriflavine's HIF-1 Inhibition.
Applications in Scientific Research: Protocols and Methodologies
Acriflavine's unique properties have led to its adoption in a wide array of research applications. This section provides detailed protocols for some of its most common uses.
Fluorescent Staining of Nucleic Acids in Live Cells
Acriflavine is a cell-permeant dye that differentially stains nucleic acids and acidic vesicular organelles (AVOs), making it a valuable tool for live-cell imaging.[9] When it intercalates into DNA and RNA, it emits a green fluorescence.[9] In acidic compartments like lysosomes, it forms aggregates that emit a red-to-orange fluorescence.[9]
Protocol for Live-Cell Staining:
-
Prepare a 10 mM Acriflavine Stock Solution: Dissolve acriflavine hydrochloride in DMSO. Store in aliquots at -20°C, protected from light.[9]
-
Prepare a Working Solution: On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to a final concentration of 5 µM.[9]
-
Cell Preparation: Culture cells on coverslips or in imaging dishes to the desired confluency.
-
Staining: Remove the culture medium and add the pre-warmed acriflavine working solution to cover the cells.[9]
-
Incubation: Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[9]
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or complete culture medium.[9]
-
Imaging: Add fresh, pre-warmed imaging buffer or culture medium to the cells and proceed with fluorescence microscopy.[9]
Caption: Workflow for Acriflavine Live-Cell Staining.
Acriflavine in Cancer Research: In Vitro Cytotoxicity Assays
Acriflavine's ability to inhibit HIF-1 and topoisomerases has made it a compound of significant interest in cancer research.[15][20] Numerous studies have demonstrated its cytotoxic effects on a wide range of cancer cell lines.
Quantitative Data on Acriflavine's Anticancer Activity:
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Mahlavu | Hepatocellular Carcinoma | 1 | [15] |
| 9L | Brain Tumor | 2-3.5 | [18] |
| GL261 | Brain Tumor | 2-3.5 | [18] |
| U87 | Brain Tumor | 2-3.5 | [18] |
| SW480 | Colorectal Cancer | 0.36 ± 0.07 | [4] |
| HCT116 | Colorectal Cancer | 0.29 ± 0.14 | [4] |
| LS174T | Colorectal Cancer | 0.20 ± 0.04 | [4] |
| K562 | Myeloid Leukemia | ~2 | [21] |
Protocol for In Vitro Treatment of Cancer Cells:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 7x10³ to 2x10⁴ cells per well and allow them to adhere overnight.[15]
-
Acriflavine Treatment: Prepare a range of acriflavine concentrations (e.g., 0 to 40 µM) in complete culture medium.[15] Replace the existing medium with the acriflavine-containing medium.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[15]
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT assay.[15] Add the MTT reagent to each well and incubate for 3 hours at 37°C.[15]
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance to determine cell viability relative to untreated controls.
Antiviral Research: SARS-CoV-2 Inhibition Assay
Recent studies have highlighted the antiviral potential of acriflavine, including its activity against SARS-CoV-2.[1][2][3][22] It has been shown to inhibit the papain-like protease (PLpro) of the virus.[2][22]
Protocol for SARS-CoV-2 Plaque Assay:
This protocol must be performed in a Biosafety Level 3 (BSL-3) laboratory.
-
Cell Seeding: Seed Vero-E6 cells in a 96-well plate and culture overnight.[1]
-
Compound and Virus Incubation: Prepare serial dilutions of acriflavine in DMEM medium. Incubate the diluted compound with authentic SARS-CoV-2 virus for 30 minutes.[1]
-
Infection: Apply the compound-virus mixture to the Vero-E6 cells and incubate for 2 hours.[1]
-
Overlay: Add 1% methyl cellulose to the wells and incubate for 72 hours.[1]
-
Plaque Visualization and Quantification: Fix and stain the cells to visualize and count the viral plaques. The reduction in plaque number in the presence of acriflavine indicates its antiviral activity.
Quantitative Data on Acriflavine's Anti-SARS-CoV-2 Activity:
| Assay | IC50 (µM) | Reference |
| Mpro Inhibition | 5.60 ± 0.29 | [1] |
| Authentic SARS-CoV-2 | 0.15 ± 0.02 | [1] |
Conclusion and Future Perspectives
From its humble beginnings as a topical antiseptic, acriflavine has evolved into a powerful and versatile tool in the modern scientific arsenal. Its well-characterized mechanisms of action, particularly its ability to intercalate into DNA and inhibit the crucial HIF-1 pathway, have cemented its place in fields as diverse as cancer biology, virology, and cell imaging. The detailed protocols and quantitative data presented in this guide aim to empower researchers to harness the full potential of this historic molecule. As research continues to uncover new cellular targets and applications, the scientific journey of acriflavine is far from over, promising further exciting discoveries in the years to come.
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An In-depth Technical Guide to 3,6-Diamino-10-methylacridinium chloride: Properties, Mechanisms, and Applications
This guide provides a comprehensive technical overview of 3,6-Diamino-10-methylacridinium chloride, a heterocyclic aromatic compound widely recognized for its utility in biomedical research and clinical applications. We will delve into its core chemical and physical characteristics, explore its primary mechanism of action, and detail its practical applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction and Nomenclature
3,6-Diamino-10-methylacridinium chloride is an acridine dye, a class of compounds characterized by their tricyclic aromatic structure. It is the methylated quaternary acridinium salt of 3,6-diaminoacridine (commonly known as proflavine).[1][2][3] Historically, this compound has been a component of "Acriflavine," a mixture that also includes proflavine.[1][2][4][5] This distinction is critical, as the properties and biological activities of the mixture can differ from the pure methylated compound. Due to its potent fluorescent and intercalating properties, 3,6-Diamino-10-methylacridinium chloride has found significant use as a topical antiseptic, a biological stain, and a molecular probe in various research applications.[1][2][6]
Common synonyms for 3,6-Diamino-10-methylacridinium chloride include Euflavine, Chromoflavine, and Gonacrine.[1][7] Its hydrochloride salt form is also frequently used.[8]
Core Chemical and Physical Properties
The utility of any chemical compound in a research or clinical setting is fundamentally dictated by its chemical and physical properties. These characteristics govern its solubility, stability, reactivity, and interactions with biological systems.
Chemical Identity and Structure
The core structure consists of a planar acridine ring system with amino groups at the 3 and 6 positions and a methyl group on the central nitrogen atom, creating a positive charge that is balanced by a chloride anion.
Figure 1: Chemical Structure of 3,6-Diamino-10-methylacridinium chloride.
Summary of Physicochemical Data
The following tables summarize the key quantitative properties of 3,6-Diamino-10-methylacridinium chloride.
Table 1: Chemical Identification and Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 10-methylacridin-10-ium-3,6-diamine chloride | [1] |
| CAS Number | 86-40-8 | [7] |
| Molecular Formula | C₁₄H₁₄ClN₃ | [7][] |
| Molecular Weight | 259.73 g/mol | [1][7][] |
| SMILES | C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N.[Cl-] | [1][] |
| InChI Key | KKAJSJJFBSOMGS-UHFFFAOYSA-N |[1][] |
Table 2: Physical and Spectral Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Brown to orange powder | [5] |
| Solubility | Soluble in water and DMSO | [10][11] |
| Melting Point | 258 °C (for Acriflavine HCl) | [11] |
| Peak Excitation (λex) | 436 nm | [12] |
| Peak Emission (λem) | 520 nm |[12] |
Note: Some physical properties, like melting point, are often reported for the closely related mixture, Acriflavine hydrochloride. Values should be confirmed for the specific compound grade being used.
Core Mechanism of Action: DNA Intercalation
The primary mechanism underpinning the biological activity of 3,6-Diamino-10-methylacridinium chloride is its function as a DNA intercalator.[1][2] The planar, electron-deficient tricyclic ring system allows the molecule to insert itself between the stacked base pairs of the DNA double helix.
This intercalation process is driven by non-covalent interactions, primarily van der Waals forces and pi-stacking between the acridine ring and the DNA bases. The positively charged methylated nitrogen and the exocyclic amino groups can further stabilize this interaction through electrostatic interactions with the negatively charged phosphate backbone of the DNA.
The consequences of this intercalation are significant:
-
Structural Distortion: It causes a local unwinding of the DNA helix, increasing the distance between adjacent base pairs and altering the overall DNA conformation.
-
Inhibition of Replication and Transcription: The distorted DNA template hinders the action of DNA and RNA polymerases, thereby inhibiting crucial cellular processes like replication and transcription. This is the basis of its antibacterial effect.[5]
-
Induction of Frameshift Mutations: The physical insertion of the molecule can cause errors during DNA replication, leading to the addition or deletion of base pairs, which can result in frameshift mutations. This property also classifies it as a potential carcinogenic agent.[1][2]
Figure 2: Mechanism of DNA Intercalation by 3,6-Diamino-10-methylacridinium chloride.
Key Applications in Research and Development
The unique properties of this compound lend themselves to a variety of applications.
-
Antiseptic Agent: Its ability to inhibit bacterial replication has led to its use as a topical antiseptic.[1][2][6]
-
Fluorescent Staining: As a fluorochrome, it is widely used to stain nucleic acids in fixed or live cells for visualization by fluorescence microscopy.[4][11] Its green fluorescence upon binding to DNA provides a clear signal for identifying the nucleus and studying nuclear morphology.
-
HIF-1 Inhibitor: More recent research has identified it as a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1), a key transcription factor in cellular responses to hypoxia. It is believed to prevent the dimerization of the HIF-1α and HIF-1β subunits, making it a valuable tool in cancer research, particularly for tumors that thrive in hypoxic environments.[6][10]
-
Antiviral Research: Its mechanism of nucleic acid intercalation also provides a basis for its investigation as an antiviral agent, with studies exploring its efficacy against viruses like SARS-CoV-2.[6][13]
Experimental Protocol: Fluorescent Staining of Mammalian Cell Nuclei
This protocol provides a validated workflow for using 3,6-Diamino-10-methylacridinium chloride (referred to here by its common name, Acriflavine) for nuclear staining. This procedure is self-validating through the expected outcome of specific, bright green fluorescence localized to the cell nucleus when viewed under an appropriate filter set.
5.1. Materials
-
Acriflavine stock solution (1 mg/mL in sterile, deionized water)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS for cell fixation
-
Mammalian cells cultured on glass coverslips
-
Fluorescence microscope with a filter set for green fluorescence (e.g., FITC/GFP filter cube)
-
Mounting medium
5.2. Step-by-Step Methodology
-
Cell Preparation:
-
Culture mammalian cells on sterile glass coverslips in a petri dish until they reach the desired confluency (typically 60-80%). The use of coverslips is crucial for high-resolution imaging.
-
-
Cell Fixation:
-
Aspirate the culture medium.
-
Gently wash the cells twice with PBS to remove residual medium.
-
Add 4% PFA to the coverslips and incubate for 15 minutes at room temperature. Fixation cross-links proteins, preserving cellular morphology.
-
Wash the cells three times with PBS for 5 minutes each to remove the fixative.
-
-
Staining:
-
Prepare a working solution of Acriflavine by diluting the stock solution to 1-5 µg/mL in PBS. The optimal concentration may need to be determined empirically for different cell types.
-
Incubate the fixed cells with the Acriflavine working solution for 10-20 minutes at room temperature, protected from light. Acriflavine is light-sensitive, and this step prevents photobleaching.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells three times with PBS for 5 minutes each to remove unbound dye. This step is critical for reducing background fluorescence and improving the signal-to-noise ratio.
-
-
Mounting and Imaging:
-
Mount the coverslip onto a glass slide using a drop of mounting medium.
-
Seal the edges of the coverslip with clear nail polish to prevent drying.
-
Visualize the cells using a fluorescence microscope. The nuclei should exhibit bright green fluorescence when excited with blue light.
-
Figure 3: Workflow for Fluorescent Nuclear Staining with Acriflavine.
Safety and Handling
As a bioactive compound and DNA intercalator, 3,6-Diamino-10-methylacridinium chloride requires careful handling.
-
GHS Hazards: It is classified as harmful if swallowed (H302), causes skin irritation (H315), and can cause serious eye damage (H318).[14] It is also considered very toxic to aquatic life, with long-lasting effects (H400/H411).[1][14]
-
Handling Precautions: Always handle this compound in a well-ventilated area or chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[14][15] Avoid inhalation of dust and prevent contact with skin and eyes.[15]
Conclusion
3,6-Diamino-10-methylacridinium chloride is a versatile acridine dye with a well-established role in science and medicine. Its fundamental properties—notably its planar structure, positive charge, and fluorescence—enable its primary function as a potent DNA intercalating agent. This mechanism is the foundation for its use as an antiseptic, a robust nuclear stain in microscopy, and an emerging tool for inhibiting key pathways in cancer biology. A thorough understanding of its chemical, physical, and spectral properties is essential for leveraging its capabilities effectively and safely in the laboratory and in the development of new therapeutic strategies.
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Acriflavine as a DNA Intercalating Agent: A Technical Guide for Researchers
This guide provides an in-depth technical overview of acriflavine's function as a DNA intercalating agent, designed for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to offer a cohesive understanding of the underlying principles, experimental methodologies, and practical applications of this multifaceted compound.
Introduction: The Enduring Relevance of a Historic Molecule
First synthesized by Paul Ehrlich in 1912, acriflavine is an acridine dye with a long history as a topical antiseptic.[1] It is commercially available as a mixture of proflavine (3,6-diaminoacridine) and the methylated derivative, 3,6-diamino-10-methylacridinium chloride.[2][3] Its enduring scientific interest lies in its potent biological activities, which are largely attributed to its ability to intercalate into the DNA double helix.[2] This guide will dissect the mechanism of this intercalation and provide the technical framework for its investigation.
Acriflavine's planar, aromatic structure is the key to its intercalating ability, allowing it to insert itself between the base pairs of DNA.[2] This physical disruption of the DNA structure has profound biological consequences, including the inhibition of DNA replication and transcription, leading to its antibacterial, antiviral, and anticancer properties.[1][4] Notably, acriflavine has been identified as a potent inhibitor of the hypoxia-inducible factor 1 (HIF-1), a key target in cancer therapy.[2][3]
This document will provide a detailed exploration of the physicochemical basis of acriflavine-DNA interactions, followed by a comprehensive set of validated experimental protocols to enable researchers to rigorously characterize this process.
The Mechanism of DNA Intercalation by Acriflavine
DNA intercalation is a non-covalent interaction where a planar molecule, the intercalator, inserts itself into the space between adjacent base pairs of the DNA double helix. This process is driven by a combination of forces, including van der Waals interactions, hydrogen bonding, and electrostatic interactions.[5]
The intercalation of acriflavine into DNA results in significant structural changes to the DNA molecule:
-
Unwinding of the Helix: To accommodate the intercalator, the DNA helix must unwind, leading to a decrease in its helical twist.
-
Lengthening of the DNA Molecule: The insertion of acriflavine increases the distance between the base pairs, resulting in an overall lengthening of the DNA molecule.
-
Structural Perturbations: The presence of the intercalator can cause local distortions in the DNA backbone and sugar-phosphate chain.
These structural alterations interfere with the normal function of DNA-processing enzymes, such as DNA and RNA polymerases and topoisomerases, ultimately leading to cellular dysfunction and death.[1][6]
Biophysical Characterization of Acriflavine-DNA Interaction
A suite of biophysical techniques can be employed to characterize the binding of acriflavine to DNA. Each method provides unique insights into the binding mechanism, affinity, and structural consequences of the interaction.
UV-Visible Absorption Spectroscopy
Principle: The interaction of acriflavine with DNA can be monitored by changes in its UV-Visible absorption spectrum. Upon intercalation, the electronic transitions of the acriflavine molecule are perturbed, leading to characteristic spectral shifts. Typically, a hypochromic effect (decrease in absorbance) and a bathochromic shift (red-shift) of the main absorption band are observed.[7] This is indicative of the stacking interactions between the acridine ring and the DNA base pairs.
Quantitative Data Summary:
| Parameter | Observed Change | Typical Wavelength | Reference |
| Hypochromism | Decrease in absorbance intensity | ~450 nm | [7] |
| Bathochromism | Red-shift in λmax | 2-10 nm | [7] |
| Binding Constant (Kb) | 10^4 - 10^6 M⁻¹ | N/A | [8] |
Experimental Protocol: UV-Visible Spectrophotometric Titration
-
Materials:
-
Calf Thymus DNA (CT-DNA) stock solution (concentration determined by absorbance at 260 nm, using an extinction coefficient of 6600 M⁻¹cm⁻¹ per nucleotide).
-
Acriflavine stock solution of known concentration in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).
-
Buffer solution (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).
-
-
Instrumentation:
-
Dual-beam UV-Visible spectrophotometer.
-
Quartz cuvettes with a 1 cm path length.
-
-
Procedure:
-
Set the spectrophotometer to scan a wavelength range of 350-550 nm.
-
Prepare a reference cuvette containing only the buffer solution.
-
In the sample cuvette, place a fixed concentration of acriflavine (e.g., 20 µM) in the buffer.
-
Record the initial absorption spectrum of acriflavine.
-
Incrementally add small aliquots of the CT-DNA stock solution to the sample cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for 5 minutes.
-
Record the absorption spectrum after each addition of DNA.
-
Continue the titration until no further significant changes in the spectrum are observed.
-
-
Data Analysis:
-
Correct the spectra for the dilution effect of adding DNA.
-
Plot the absorbance at the λmax of acriflavine as a function of the DNA concentration.
-
The intrinsic binding constant (Kb) can be determined using the Scatchard equation or by fitting the data to a suitable binding model.[9]
-
Fluorescence Spectroscopy
Principle: Acriflavine is a fluorescent molecule, and its fluorescence properties are highly sensitive to its environment. Upon binding to DNA, the fluorescence of acriflavine is typically quenched.[6] This quenching can be either static (due to the formation of a non-fluorescent ground-state complex) or dynamic (due to collisional deactivation of the excited state). The extent of quenching can be used to determine the binding affinity and stoichiometry.
Quantitative Data Summary:
| Parameter | Observed Change | Excitation (nm) | Emission (nm) | Reference |
| Fluorescence Quenching | Decrease in fluorescence intensity | ~465 | ~502 | [10] |
| Stern-Volmer Constant (Ksv) | Dependent on experimental conditions | N/A | N/A | [11] |
Experimental Protocol: Fluorescence Quenching Titration
-
Materials:
-
CT-DNA stock solution.
-
Acriflavine stock solution.
-
Buffer solution (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).
-
-
Instrumentation:
-
Fluorometer.
-
Quartz cuvettes.
-
-
Procedure:
-
Set the excitation and emission wavelengths for acriflavine (e.g., λex = 465 nm, λem = 502 nm).[10]
-
Prepare a solution of acriflavine at a fixed concentration (e.g., 1 µM) in the buffer.
-
Record the initial fluorescence intensity (F₀).
-
Add increasing concentrations of CT-DNA to the acriflavine solution.
-
After each addition, mix and allow to equilibrate.
-
Record the fluorescence intensity (F) at each DNA concentration.
-
-
Data Analysis:
-
Plot the ratio of F₀/F against the concentration of the quencher (DNA).
-
The data can be analyzed using the Stern-Volmer equation to determine the quenching constant (Ksv).
-
Caption: Workflow for a fluorescence quenching experiment.
Ethidium Bromide Displacement Assay: This is a competitive binding assay used to confirm the intercalative binding mode. Ethidium bromide (EtBr), a well-known intercalator, exhibits a significant increase in fluorescence upon binding to DNA. If acriflavine also intercalates, it will compete with EtBr for the binding sites, leading to the displacement of EtBr and a subsequent decrease in fluorescence.
Experimental Protocol: Ethidium Bromide Displacement Assay
-
Materials:
-
CT-DNA stock solution.
-
Ethidium bromide stock solution.
-
Acriflavine stock solution.
-
Buffer solution (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).
-
-
Procedure:
-
Prepare a solution of CT-DNA and EtBr in the buffer (e.g., 10 µM DNA, 1 µM EtBr).
-
Incubate for 10 minutes to allow for EtBr-DNA complex formation.
-
Record the initial fluorescence (λex = 520 nm, λem = 600 nm).
-
Add increasing concentrations of acriflavine to the solution.
-
After each addition, mix and equilibrate.
-
Record the fluorescence intensity.
-
-
Data Analysis:
-
A decrease in fluorescence intensity indicates that acriflavine is displacing EtBr from the DNA, confirming an intercalative binding mode.
-
Circular Dichroism (CD) Spectroscopy
Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. DNA has a characteristic CD spectrum that is sensitive to its conformation. Intercalation of acriflavine can induce significant changes in the DNA CD spectrum, providing information about the structural alterations of the DNA helix.[12]
Experimental Protocol: CD Spectroscopy
-
Materials:
-
CT-DNA solution.
-
Acriflavine solution.
-
Buffer solution (low salt concentration is preferred to minimize interference).
-
-
Instrumentation:
-
CD spectropolarimeter.
-
-
Procedure:
-
Record the CD spectrum of the DNA solution alone in the far-UV region (200-320 nm).
-
Add acriflavine to the DNA solution at a desired molar ratio.
-
Incubate to allow for binding.
-
Record the CD spectrum of the acriflavine-DNA complex.
-
-
Data Analysis:
-
Compare the CD spectra of the free DNA and the complex. Changes in the position and intensity of the positive and negative bands indicate alterations in the DNA helical structure.
-
Viscometry
Principle: The intercalation of acriflavine into the DNA helix causes an increase in the length of the DNA molecule. This lengthening leads to an increase in the viscosity of the DNA solution.[13] Measuring the change in viscosity upon addition of acriflavine provides strong evidence for an intercalative binding mode.
Experimental Protocol: Viscosity Measurement
-
Materials:
-
High molecular weight DNA solution (e.g., CT-DNA) at a known concentration.
-
Acriflavine solution.
-
Buffer solution.
-
-
Instrumentation:
-
Viscometer (e.g., Ostwald or Ubbelohde type).
-
Constant temperature water bath.
-
-
Procedure:
-
Measure the flow time of the buffer and the DNA solution.
-
Add increasing amounts of acriflavine to the DNA solution.
-
Measure the flow time of the acriflavine-DNA solutions.
-
-
Data Analysis:
-
Calculate the relative viscosity of the solutions.
-
Plot the relative viscosity against the ratio of [Acriflavine]/[DNA]. An increase in relative viscosity is indicative of intercalation.
-
Gel Electrophoresis
Principle: The intercalation of acriflavine can alter the electrophoretic mobility of DNA. For supercoiled plasmid DNA, intercalation leads to unwinding of the supercoils. Initially, this unwinding reduces the compactness of the plasmid, causing it to migrate slower in an agarose gel. As more acriflavine intercalates, the plasmid can become positively supercoiled, which can lead to an increase in mobility.
Experimental Protocol: Agarose Gel Electrophoresis
-
Materials:
-
Supercoiled plasmid DNA.
-
Acriflavine solution.
-
Agarose.
-
TAE or TBE buffer.
-
Loading dye.
-
-
Procedure:
-
Prepare a series of tubes containing a fixed amount of plasmid DNA.
-
Add increasing concentrations of acriflavine to the tubes.
-
Incubate at room temperature for 30 minutes.
-
Add loading dye to each sample.
-
Load the samples onto an agarose gel.
-
Run the gel at a constant voltage.
-
Visualize the DNA bands under UV light after staining with a suitable dye (if acriflavine's fluorescence is not sufficient for visualization).
-
-
Data Analysis:
-
Observe the changes in the migration of the supercoiled DNA band as a function of acriflavine concentration.
-
Caption: Workflow for analyzing acriflavine's effect on plasmid DNA mobility.
Applications in Research and Drug Development
The DNA intercalating properties of acriflavine underpin its diverse applications:
-
Fluorescent Staining: Acriflavine's fluorescence upon binding to DNA makes it a useful stain for visualizing nucleic acids in cells and gels.[4]
-
Antimicrobial Agent: Its ability to disrupt DNA replication in bacteria is the basis for its historical use as an antiseptic.[2]
-
Anticancer Drug Development: As a potent inhibitor of HIF-1 and topoisomerases, acriflavine and its derivatives are being investigated as potential anticancer agents.[1][3] Its ability to sensitize cancer cells to other therapies is also an active area of research.
-
Antiviral Research: The interference with viral DNA and RNA replication makes acriflavine a candidate for antiviral drug discovery.
Conclusion
Acriflavine's legacy as a simple antiseptic has evolved into a recognition of its potent and complex interactions with DNA. For researchers and drug developers, a thorough understanding of its DNA intercalating properties is crucial for harnessing its therapeutic potential. The experimental protocols and conceptual framework provided in this guide offer a robust starting point for the rigorous investigation of acriflavine and other DNA intercalating agents. By employing a multi-pronged biophysical approach, scientists can gain a comprehensive understanding of the molecular mechanisms that drive the biological activity of these important compounds.
References
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A theoretical study of acriflavin-DNA binding. (1990). Indian Journal of Biochemistry & Biophysics, 27(4), 213–218. [Link]
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Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC. (n.d.). Retrieved January 21, 2026, from [Link]
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Isatin-β-thiosemicarbazone and Calf Thymus DNA Interaction Study by Spectroscopic Techniques. (n.d.). Retrieved January 21, 2026, from [Link]
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FLUORESCENCE QUENCHING BY NUCLEIC ACIDS. (1951). Transactions of the Faraday Society, 47, 661. [Link]
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Fluorescence spectroscopic and calorimetry based approaches to characterize the mode of interaction of small molecules with DNA. (2013). PLoS ONE, 8(3), e58931. [Link]
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Scatchard plot of ActD-DNA binding. The squares and circles represent... (n.d.). Retrieved January 21, 2026, from [Link]
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Viscosity measurements of DNA solutions with and without condensing agents. (2014). Biorheology, 51(1), 15–28. [Link]
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[Spectral manifestations of different types of acriflavine binding to DNA in ultraviolet and visible region]. (1975). Molekuliarnaia Biologiia, 9(2), 233–239. [Link]
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The induced circular dichroism of proflavine intercalated to DNA. Dye-polymer exciton interactions. (1981). Biophysical Chemistry, 13(3), 277–286. [Link]
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Ethidium bromide (EtBr) displacement assay with increasing... (n.d.). Retrieved January 21, 2026, from [Link]
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Effect of binding to calf thymus(CT)-DNA on the absorption spectrum of... (n.d.). Retrieved January 21, 2026, from [Link]
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Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art. (2022). Journal of Medicinal Chemistry. [Link]
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Experiment 17 – Viscosity & Secondary Structure of DNA. (n.d.). Retrieved January 21, 2026, from [Link]
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Plasmid DNA replication and topology as visualized by two-dimensional agarose gel electrophoresis. (2007). Plasmid, 57(2), 150–156. [Link]
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What Is Circular Dichroism Spectroscopy? - Chemistry For Everyone. (2025). Retrieved from [Link]
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Double bands in DNA gel elctrophoresis caused by bis-intercalating dyes. (n.d.). Retrieved January 21, 2026, from [Link]
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Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double. (n.d.). Retrieved January 21, 2026, from [Link]
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Characterization of DNA Structures by Circular Dichroism. (2003). Current Protocols in Nucleic Acid Chemistry, Chapter 7, Unit 7.11. [Link]
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Role of DNA in Condensation and Combinative Self-Assembly. (n.d.). Retrieved January 21, 2026, from [Link]
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Activation of cGAS-dependent antiviral responses by DNA intercalating agents. (2017). Nucleic Acids Research, 45(1), 198–205. [Link]
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Deciphering the interaction of flavones with calf thymus DNA and octamer DNA sequence (CCAATTGG)2. (2015). Journal of Biomolecular Structure & Dynamics, 33(10), 2139–2153. [Link]
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[Acriflavine binding and DNA stability]. (1986). Biofizika, 31(6), 940–943. [Link]
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Viscosity measurements of DNA solutions with and without condensing agents. (2014). Biorheology, 51(1), 15–28. [Link]
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In Vitro Antibacterial Activities and Calf Thymus DNA–Bovine Serum Albumin Interactions of Tridentate NNO Hydrazone Schiff Base–Metal Complexes. (2021). Molecules, 26(21), 6614. [Link]
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(A) Fluorescence quenching experiments of proflavine (5 μM) at... (n.d.). Retrieved January 21, 2026, from [Link]
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(A) Indirect fluorescence displacement assay using ethidium bromide as... (n.d.). Retrieved January 21, 2026, from [Link]
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Excited-State Dynamics of Proflavine after Intercalation into DNA Duplex. (2022). International Journal of Molecular Sciences, 23(23), 14643. [Link]
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Thermodynamic Factors That Drive Sequence-Specific DNA Binding of Designed, Synthetic Minor Groove Binding Agents. (2022). International Journal of Molecular Sciences, 23(9), 5105. [Link]
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Characterization of DNA Structures by Circular Dichroism. (n.d.). Retrieved January 21, 2026, from [Link]
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Plasmid DNA Extraction and Agarose Gel Electrophoresis. (n.d.). Retrieved January 21, 2026, from [Link]
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Ethidium bromide interactions with DNA: an exploration of a classic DNA–ligand complex with unbiased molecular dynamics simulations. (2021). Journal of Biomolecular Structure and Dynamics, 39(5), 1731–1745. [Link]
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Circular Dichroism spectroscopy in 4 minutes. (2019). Retrieved from [Link]
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Shalini et al., IJPSR, 2021; Vol. 12(1): 163-175. (2019). Retrieved from [Link]
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Study on the Interaction between Isatin-β-Thiosemicarbazone and Calf Thymus DNA by Spectroscopic Techniques. (n.d.). Retrieved January 21, 2026, from [Link]
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Fluorescent quenching-based quantitative detection of specific DNA/RNA using a BODIPY® FL-labeled probe or primer. (1997). Nucleic Acids Research, 25(16), 3330–3334. [Link]
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Two-Dimensional Gel Electrophoresis to Study the Activity of Type IIA Topoisomerases on Plasmid Replication Intermediates. (2021). International Journal of Molecular Sciences, 22(22), 12437. [Link]
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Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art. (2022). Journal of Medicinal Chemistry. [Link]
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Viscosity Analysis of DNA. (2022). Retrieved from [Link]
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Thermodynamic characterization of proflavine–DNA binding through microcalorimetric studies. (2015). The Journal of Chemical Thermodynamics, 87, 1–7. [Link]
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The Effect of UV-Vis Radiation on DNA Systems Containing the Photosensitizers Methylene Blue and Acridine Orange. (2021). Molecules, 26(16), 4994. [Link]
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An In-Depth Technical Guide to 3,6-Diamino-10-methylacridinium chloride and its Synonyms
<
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,6-Diamino-10-methylacridinium chloride, a versatile cationic dye with a rich history and diverse applications in scientific research and medicine. The guide delves into the compound's extensive list of synonyms, its core chemical and physical properties, and its multifaceted mechanisms of action as a fluorescent stain, antiseptic, and potential therapeutic agent. Detailed experimental protocols are provided to offer practical, actionable insights for laboratory applications. The information is structured to support researchers and drug development professionals in leveraging the unique characteristics of this compound in their work.
Introduction: A Molecule of Many Names and Functions
3,6-Diamino-10-methylacridinium chloride is a fluorescent dye and antiseptic agent that has been in use for over a century.[1][2] Developed in 1912 by German medical researcher Paul Ehrlich, it was initially employed as a topical antiseptic and was used extensively during World War I to combat sleeping sickness.[1][3] This compound is a derivative of acridine, a class of organic compounds known for their biological activity.[3]
While its formal IUPAC name is 3,6-Diamino-10-methylacridin-10-ium chloride, it is more commonly known in scientific literature and commercial products by a variety of synonyms.[3] Understanding these alternative names is crucial for researchers conducting literature reviews and sourcing materials. This guide will begin by clarifying the nomenclature before exploring the compound's scientific applications in detail.
Nomenclature and Chemical Identification: A Guide to the Synonyms
The varied nomenclature for 3,6-Diamino-10-methylacridinium chloride can be a source of confusion. The most prevalent synonym is Acriflavine .[1][3] However, it is important to note that commercial preparations of Acriflavine are often mixtures of 3,6-diamino-10-methylacridinium chloride (historically called Trypaflavine) and its parent compound, 3,6-diaminoacridine (Proflavine).[3][4]
Herein lies a critical distinction for researchers:
-
3,6-Diamino-10-methylacridinium chloride (Trypaflavine) is the methylated form.[4]
-
3,6-Diaminoacridine (Proflavine) is the non-methylated precursor.[4]
-
Acriflavine typically refers to a mixture of both.[4]
The hydrochloride salt form is also frequently encountered and is noted to be more irritating than the neutral form.[3]
Table 1: Key Synonyms and Identifiers
| Name/Identifier | Type | Reference |
| IUPAC Name | Chemical Name | 3,6-Diamino-10-methylacridin-10-ium chloride[3] |
| Common Synonyms | Trivial Name | Acriflavine, Acriflavinium chloride, Euflavine, Neutroflavine, Trypaflavine[3][5][6] |
| Trade Names | Commercial Name | Burnol, Panflavin, Gonacrine[5][7][8] |
| CAS Number | Chemical Abstract Service | 86-40-8[7][9][][11] |
| Molecular Formula | Chemical Formula | C14H14ClN3[9][] |
| Molecular Weight | Physical Property | 259.73 g/mol [] |
| Colour Index | Dye Classification | C.I. 46000[5][9] |
It is imperative for researchers to consult the Certificate of Analysis or product data sheet from their supplier to ascertain the precise composition of the reagent being used, particularly whether it is the pure methylated form or a mixture.
Mechanism of Action: From DNA Intercalation to Immune Stimulation
The biological activity of 3,6-Diamino-10-methylacridinium chloride and its analogs stems primarily from their ability to interact with nucleic acids.
DNA Intercalation and Topoisomerase Inhibition
As a planar aromatic molecule, acriflavine can insert itself between the base pairs of DNA, a process known as intercalation.[4][5] This physical disruption of the DNA helix interferes with critical cellular processes:
-
DNA Replication and Transcription: By distorting the DNA structure, it can inhibit the enzymes responsible for replicating and transcribing genetic material.
-
Topoisomerase Inhibition: Acriflavine and its components can bind to and inhibit topoisomerases I and II. These enzymes are crucial for managing DNA topology during replication, and their inhibition can lead to DNA strand breaks and ultimately, apoptosis (programmed cell death).[4]
This mechanism is the foundation for its antiseptic properties and its more recent investigation as an anti-cancer agent.[4]
Antiseptic and Antibacterial Action
The DNA-intercalating properties of acriflavine are highly effective against a broad spectrum of bacteria.[2] By inhibiting bacterial DNA replication, it prevents their proliferation. Historically, it was a vital topical antiseptic before the widespread availability of penicillin.[2][12] A notable application is in the preparation of acriflavine-glycerine emulsions for dressing contaminated wounds and ulcers, where glycerine's hygroscopic action enhances the penetration of the antiseptic.[13]
Antiviral and Immune System Activation
More recent research has uncovered a novel antiviral mechanism. Acriflavine has been shown to bind to cellular DNA in a way that activates the host's innate immune system.[2][12] This activation of pathways like the 'STING' pathway helps the body clear viral infections.[2] This dual action—directly affecting the pathogen's replication and stimulating a host immune response—has led to renewed interest in acriflavine as a potential treatment for viral infections, including those caused by rhinoviruses (the common cold) and even betacoronaviruses like SARS-CoV-2.[2][14]
Fluorescence Mechanism
Acriflavine possesses native fluorescence, which is the basis for its use as a biological stain.[15][16] When it binds to nucleic acids, its fluorescence properties can change, allowing for the visualization of cellular structures, particularly the nucleus. The fluorescence emission can be "turned off" or quenched upon interaction with certain molecules, a principle that has been exploited for the development of fluorescent probes for analytical chemistry.[15][16]
Applications in Research and Medicine
The unique properties of 3,6-Diamino-10-methylacridinium chloride and its synonyms have led to a wide range of applications.
Fluorescent Staining and Microscopy
Acriflavine is widely used as a fluorescent stain in cell biology and microbiology. Its affinity for nucleic acids makes it an excellent stain for visualizing cell nuclei and for quantifying cellular DNA.
-
Live-Cell Imaging: It can be used to stain the nuclei of living cells, often appearing as bright green under blue excitation.[17]
-
Distinguishing Live vs. Dead Cells: In combination with other dyes like Propidium Iodide (PI), acriflavine (often referred to as Acridine Orange in this context) can be used for cell viability assays. Live cells with intact membranes will be stained green by acriflavine, while dead cells with compromised membranes will be stained red by PI.[18][19]
-
Staining of Meiotic Chromosomes: Acriflavine is particularly suitable for staining meiotic chromosomes in fungi, as it is DNA-specific and leaves the nucleolus transparent, allowing for clear visualization of chromatin strands.[20]
-
Enumeration of Bacteria: An acriflavine staining method has been shown to be effective for counting bacteria in both clear and humic waters, where other stains like acridine orange may precipitate.[21]
Antiseptic and Therapeutic Uses
-
Topical Antiseptic: As previously mentioned, acriflavine has a long history as a topical antiseptic for wounds and infections.[1][3]
-
Aquarium Medicine: It is used to treat external fungal infections in aquarium fish.[3]
-
Anti-Cancer Research: Due to its ability to inhibit topoisomerases and interfere with hypoxia-inducible factor (HIF-1), a key factor in tumor survival, acriflavine is being investigated as a potential anti-cancer drug.[4]
-
Antiviral Research: Its ability to stimulate the innate immune system has made it a candidate for research into broad-spectrum antiviral therapies.[2][14]
Experimental Protocols
The following protocols are provided as a guide for researchers. Optimization may be required for specific cell types and experimental conditions.
Protocol for Live-Cell Fluorescent Staining
This protocol is adapted for staining adherent live cells for fluorescence microscopy.[17]
Materials:
-
Acriflavine hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Glass-bottom imaging plates or dishes
Procedure:
-
Prepare a 10 mM Stock Solution: Dissolve the appropriate amount of acriflavine hydrochloride powder in DMSO to create a 10 mM stock solution. Vortex to ensure it is fully dissolved. Store in small aliquots at -20°C, protected from light.[17]
-
Cell Seeding: Seed cells onto a suitable imaging vessel and culture until they reach approximately 60-80% confluency.[17]
-
Prepare Working Solution: On the day of the experiment, thaw a stock solution aliquot. Dilute the 10 mM stock solution into pre-warmed complete cell culture medium to a final concentration of 1-10 µM (a 1:1000 to 1:2000 dilution is a good starting point). The optimal concentration should be determined empirically.[17]
-
Staining: Aspirate the existing culture medium from the cells and add the pre-warmed acriflavine working solution, ensuring the cell monolayer is completely covered.[17]
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[17]
-
Washing: Gently remove the staining solution and wash the cells twice with pre-warmed PBS or complete culture medium to minimize background fluorescence.[17]
-
Imaging: Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells and proceed with fluorescence microscopy.[17]
Imaging Parameters:
-
Excitation: 450-490 nm (blue)
-
Emission: 515-565 nm (green) for nucleic acid staining.[17]
Protocol for Staining Fungal Meiotic Chromosomes
This protocol is adapted from a method for staining Neurospora chromosomes.[20]
Materials:
-
Acriflavine
-
Potassium metabisulfite (K₂S₂O₅)
-
4 N Hydrochloric acid (HCl)
-
0.1 N HCl
-
70% Ethanol
-
10% Glycerol
Procedure:
-
Hydrolysis: Place unfixed fungal perithecia in 4 N HCl for 20-30 minutes at 30°C.[20]
-
Rinsing: Rinse the samples once with distilled water.[20]
-
Staining Solution: Prepare a solution containing 100-200 µg/ml of acriflavine and 5 mg/ml of K₂S₂O₅ in 0.1 N HCl.[20]
-
Staining: Stain the samples in the acriflavine solution for 20-30 minutes at 30°C.[20]
-
Washing:
-
Mounting: Dissect the perithecia in a drop of 10% glycerol on a microscope slide and squash under a coverslip.[20]
-
Imaging: Examine using an epifluorescence microscope with excitation at approximately 450 nm and emission at 540 nm.[20]
Visualization of Key Concepts
Chemical Structure
Caption: Chemical structure of 3,6-Diamino-10-methylacridinium.
Experimental Workflow: Live-Cell Staining
Caption: Experimental workflow for acriflavine staining and live-cell imaging.[17]
Safety and Handling
Acriflavine hydrochloride is harmful if swallowed and can cause serious eye damage and skin irritation.[22][23][24][25][26] It is essential to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[22][24][25] Work should be conducted in a well-ventilated area or under a fume hood.[22] Consult the Safety Data Sheet (SDS) for detailed safety information before use.[22][23][24][25][26]
Conclusion
3,6-Diamino-10-methylacridinium chloride, most commonly known as acriflavine, is a compound with a remarkable history and a promising future. Its utility as a fluorescent stain remains a cornerstone of cell biology, while its antiseptic properties are finding new relevance in an era of antibiotic resistance. The elucidation of its immune-stimulatory and anti-cancer mechanisms opens new avenues for therapeutic development. For researchers and drug development professionals, a thorough understanding of its synonyms, mechanisms of action, and practical applications is essential to fully harness the potential of this versatile molecule.
References
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Wikipedia. Acriflavine. [Link]
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Geraci-Yee, S. (2017). Acriflavine Direct Detection Technique for Labyrinthulomycetes. protocols.io. [Link]
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Britannica, The Editors of Encyclopaedia. "acriflavine". Encyclopædia Britannica. [Link]
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Raju, N. B. How to stain meiotic chromosomes using acriflavine. Fungal Genetics Stock Center. [Link]
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Szymański, J., et al. (2022). Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art. Journal of Medicinal Chemistry. [Link]
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Hudson Institute of Medical Research. (2016). WWI antiseptic could fight 21st century viral infections. [Link]
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PubChem. 3,6-Diamino-10-methylacridinium Chloride. National Center for Biotechnology Information. [Link]
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PubChem. Acridinium, 3,6-Diamino-10-Methyl-, Chloride, Hydrochloride (1:1:1). National Center for Biotechnology Information. [Link]
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Luntz, S. (2016). This Forgotten WWI Antiseptic Could Be The Key to Fighting Antibiotic Resistance. ScienceAlert. [Link]
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Oxford Lab Chem. (Acriflavine Hydrochloride) MSDS. [Link]
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Bose, P. (2022). Topical antiseptic Acriflavine inhibits SARS-CoV-2 and other betacoronaviruses. News-Medical.net. [Link]
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El-Kimary, E. I., et al. (2023). Acriflavine, an efficient green fluorescent probe for sensitive analysis of aceclofenac in pharmaceutical formulations. Scientific Reports. [Link]
-
LookChem. Cas 86-40-8,3,6-DIAMINO-10-METHYLACRIDINIUM CHLORIDE. [Link]
-
Collier, J. (2017). Acriflavine Centrifuge Stain for Labyrinthulomycetes. protocols.io. [Link]
-
Liu, J., et al. (2015). Fluorescence Quenching Reaction of Fenaminosulf with Acriflavine and Their Analytical Applications. Chinese Journal of Applied Chemistry. [Link]
-
El-Kimary, E. I., et al. (2024). Fluorescence emission spectra of acriflavine with different... ResearchGate. [Link]
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Shah, B., et al. (2021). World War 1 Antiseptic Working Miraculously in Complicated Wounds. Medico-legal Update. [Link]
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MP Biomedicals. Safety Data Sheet. [Link]
-
El-Kimary, E. I., et al. (2024). Turning-off the fluorescence emission of Acriflavine in quantitative... ResearchGate. [Link]
-
Geraci-Yee, S. (2017). Acriflavine Centrifuge Stain for Labyrinthulomycetes protocol v1. protocols.io. [Link]
-
Szymański, J., et al. (2022). Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art. ACS Publications. [Link]
-
Bergström, I., et al. (1986). Comparison of Acridine Orange, Acriflavine, and Bisbenzimide Stains for Enumeration of Bacteria in Clear and Humic Waters. Applied and Environmental Microbiology. [Link]
-
Mascotti, K., et al. (2000). HPC viability measurement: trypan blue versus acridine orange and propidium iodide. Transfusion. [Link]
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Bank, H. L. (1988). Rapid assessment of islet viability with acridine orange and propidium iodide. In Vitro Cellular & Developmental Biology. [Link]
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Methodological & Application
Acriflavine: A Versatile Fluorescent Probe for Visualizing Acidic Organelles in Live Cells
Introduction: The Dynamic World of Acidic Organelles
Within the intricate architecture of a living cell, a host of membrane-bound compartments, collectively known as acidic vesicular organelles (AVOs), carry out essential functions ranging from macromolecule degradation and recycling to cellular signaling and defense. These organelles, which include lysosomes, endosomes, and autolysosomes, maintain a low internal pH, a feature critical to their physiological roles. The study of AVO dynamics is paramount in understanding fundamental cellular processes such as autophagy, endocytosis, and apoptosis. Dysregulation of organelle acidity is implicated in a variety of pathological conditions, including neurodegenerative diseases, lysosomal storage disorders, and cancer, making the visualization and quantification of these acidic compartments a key focus in biomedical research and drug development.
Acriflavine, a cell-permeant fluorescent dye, has emerged as a powerful tool for the real-time investigation of AVOs in live cells. Its unique metachromatic properties allow for the simultaneous visualization of the cell nucleus and acidic organelles, providing valuable spatial and functional information. This application note provides a comprehensive guide to the principles and practice of using Acriflavine for staining acidic organelles, offering detailed protocols, expert insights, and troubleshooting advice to ensure robust and reproducible results.
The Scientific Foundation: Mechanism of Acriflavine Staining
Acriflavine's utility as a vital stain for acidic organelles stems from its ability to passively cross the plasma membrane and its distinct fluorescence characteristics in different subcellular environments. As a weak base, Acriflavine exists in equilibrium between its protonated and unprotonated forms. The unprotonated form is lipid-soluble and readily diffuses across cellular membranes into the cytoplasm and nucleus.
Once inside the cell, Acriflavine exhibits a dual staining pattern:
-
Nuclear and Cytoplasmic Staining (Green Fluorescence): In the relatively neutral pH of the cytoplasm and nucleus, Acriflavine exists predominantly as a monomer. In this state, it intercalates into double-stranded DNA and RNA.[1] Upon excitation with blue light (approximately 458 nm), monomeric Acriflavine emits a characteristic green fluorescence (around 530 nm).[1]
-
Accumulation in Acidic Organelles (Red-Orange Fluorescence): The low pH environment within AVOs (pH 4-5) promotes the protonation of Acriflavine.[2] The protonated form is less membrane-permeable and becomes trapped and concentrated within these organelles. At these high local concentrations, Acriflavine molecules self-associate to form aggregates or dimers. This aggregation leads to a metachromatic shift in its fluorescence emission to longer wavelengths, resulting in a bright red-to-orange fluorescence (approximately 640 nm) when excited by the same blue light.[1] This phenomenon, known as lysosomotropism, is the basis for its use as a marker for acidic compartments.
This differential fluorescence allows for the ratiometric analysis of cellular compartments, providing a qualitative and semi-quantitative measure of cellular acidity and the volume of AVOs.[1]
Visualizing the Staining Mechanism
Figure 1. Mechanism of Acriflavine dual staining. Unprotonated Acriflavine enters the cell and emits green fluorescence in the neutral pH of the cytoplasm and nucleus. In acidic organelles, it becomes protonated, trapped, and aggregates, leading to red-orange fluorescence.
Experimental Protocols
Reagent Preparation and Storage
-
Acriflavine Hydrochloride Stock Solution (10 mM):
-
Acriflavine hydrochloride is a fine, reddish-brown powder.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of Acriflavine hydrochloride powder in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.[3] A properly stored stock solution is stable for at least one month.[3]
-
Protocol for Staining Adherent Cells
This protocol is a general guideline for staining adherent cells cultured in glass-bottom dishes or chamber slides suitable for live-cell imaging.
Workflow for Adherent Cell Staining
Figure 3. Guide to interpreting different Acriflavine staining patterns.
-
Healthy Cells: Typically exhibit a bright green nucleus, diffuse green fluorescence in the cytoplasm, and distinct, punctate red-orange fluorescence corresponding to AVOs. [1]* Increased Autophagy: An increase in the number and intensity of red puncta can indicate the induction of autophagy and the formation of autolysosomes. [1]This makes Acriflavine a useful tool for screening compounds that modulate autophagy.
-
Lysosomal Dysfunction: A decrease in red fluorescence may suggest a disruption of lysosomal acidification, which can be an indicator of cellular stress or the effect of certain drugs.
-
Apoptosis/Necrosis: In late-stage apoptosis or necrosis, the loss of membrane integrity can lead to a diffuse and intense staining pattern, which should be interpreted with caution and correlated with other cell viability assays.
Quantitative Analysis and Validation
While visual inspection provides valuable qualitative data, quantitative analysis of Acriflavine staining can offer more objective insights. The ratio of red to green fluorescence intensity can be calculated using image analysis software to provide a semi-quantitative measure of the acidic compartment volume. This ratiometric approach helps to normalize for variations in dye uptake between cells.
For rigorous scientific validation, it is advisable to co-stain with other established markers for acidic organelles, such as LysoTracker™ probes. Comparing the localization of Acriflavine's red fluorescence with that of a spectrally distinct LysoTracker™ dye can confirm the specific labeling of acidic compartments.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Red Fluorescence | 1. Acriflavine concentration is too low.2. Incubation time is too short.3. Disruption of organelle acidity (e.g., by drug treatment).4. Incorrect filter sets. | 1. Increase the Acriflavine concentration in a stepwise manner (e.g., 5 µM, 7.5 µM, 10 µM).2. Increase the incubation time (e.g., up to 60 minutes).3. Use a positive control (e.g., untreated cells) to ensure the staining protocol is working. Consider using a lysosomotropic agent like chloroquine as a positive control for AVO accumulation.4. Verify that the excitation and emission filters are appropriate for Acriflavine's spectral properties. |
| High Background Fluorescence | 1. Acriflavine concentration is too high.2. Inadequate washing.3. Autofluorescence from cell culture medium or dead cells. | 1. Decrease the Acriflavine concentration.2. Increase the number and duration of wash steps with pre-warmed PBS or medium.3. Use phenol red-free medium for staining and imaging. Use a viability stain (e.g., DAPI in non-fixed cells) to exclude dead cells from analysis. |
| Phototoxicity and Photobleaching | 1. Excessive excitation light intensity.2. Prolonged exposure to excitation light. | 1. Use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio.2. Minimize the exposure time for each image acquisition. Use a neutral density filter if available.3. For time-lapse imaging, increase the interval between acquisitions. |
| Diffuse Red Cytoplasmic Staining | 1. Cell stress or death leading to loss of membrane integrity.2. Overly high Acriflavine concentration. | 1. Assess cell health using brightfield microscopy and a viability assay. Ensure gentle handling of cells during the staining procedure.2. Reduce the Acriflavine concentration. |
Conclusion
Acriflavine is a cost-effective and versatile fluorescent probe that offers a unique advantage in its ability to simultaneously visualize the nucleus and acidic organelles in live cells. Its metachromatic properties provide a dynamic readout of cellular processes involving AVOs, such as autophagy. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can effectively employ Acriflavine to gain valuable insights into the complex and dynamic world of acidic organelles, advancing our understanding of cell biology in both health and disease.
References
-
Collier, J. (2017). Acriflavine Direct Detection Technique for Labyrinthulomycetes. Protocols.io. [Link]
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Thiberville, L., et al. (2015). Safety and performance analysis of acriflavine and methylene blue for in vivo imaging of precancerous lesions using fibered confocal fluorescence microscopy (FCFM): an experimental study. BMC Cancer, 15, 227. [Link]
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arigo Biolaboratories Corp. (n.d.). Immunofluorescence Protocol (for adherent cells). arigo Biolaboratories Corp. [Link]
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ResearchGate. (n.d.). (A) The detection and quantification of acidic vesicular organelles by... ResearchGate. [Link]
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Icha, J., et al. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. Bioessays, 39(8), 1700003. [Link]
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Bio-Techne. (n.d.). ICC Cell Smear Protocol for Suspension Cells & Fluorescent Staining. Bio-Techne. [Link]
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Ganesan, S., et al. (2021). Real-Time Autophagic Flux Measurements in Live Cells Using a Novel Fluorescent Marker DAPRed. In Autophagy (pp. 147-155). Humana, New York, NY. [Link]
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Nikon Instruments Inc. (n.d.). Ultraviolet Excitation Filter Sets. Nikon's MicroscopyU. [Link]
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Domagalska, K., & Wnuk, M. (2022). Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art. Journal of Medicinal Chemistry, 65(18), 11995-12015. [Link]
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Thorlabs. (n.d.). Fluorescence Imaging Filters. Thorlabs. [Link]
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Nanolive. (n.d.). Overcoming phototoxicity. Nanolive. [Link]
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Thul, P. J., et al. (2017). A subcellular map of the human proteome. Science, 356(6340), eaal3321. [Link]
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Olympus. (n.d.). Optimization and Troubleshooting. Evident Scientific. [Link]
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Thomé, M. P., et al. (2016). Ratiometric analysis of Acridine Orange staining in the study of acidic organelles and autophagy. Journal of cell science, 129(24), 4622–4632. [Link]
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ResearchGate. (n.d.). Confocal images of linseed stained with acriflavine... ResearchGate. [Link]
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ResearchGate. (n.d.). Acidic vesicular organelle (AVOs) formation was observed by... ResearchGate. [Link]
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Wiley Analytical Science. (2007). CE analysis of the acidic organelles of a single cell. Wiley Analytical Science. [Link]
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Protocols.io. (2024). Lysosome analysis with confocal microscopy. Protocols.io. [Link]
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Klionsky, D. J., et al. (2021). Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition). Autophagy, 17(1), 1-382. [Link]
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SPOT Imaging. (n.d.). 2011/2012 - CATALOG OF FILTER SETS FOR FLUORESCENCE MICROSCOPY. SPOT Imaging. [Link]
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ResearchGate. (2014). What are the best methods for visualizing lysosome using immunofluorescence? ResearchGate. [Link]
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YouTube. (2022). Quantitative Analysis Of Autophagy Using Advanced 3D Fluorescence Microscopy l Protocol Preview. JoVE. [Link]
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Nakai, Y., et al. (2022). Measuring the pH of Acidic Vesicles in Live Cells with an Optimized Fluorescence Lifetime Imaging Probe. Analytical chemistry, 94(34), 11776–11783. [Link]
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Imperial College London. (n.d.). Immunolabelling artifacts. Imperial College London. [Link]
-
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Sources
The Dual Fluorescence of 3,6-Diamino-10-methylacridinium chloride: A Guide to Cell Cycle Analysis by Flow Cytometry
Introduction: Unveiling the Cell Cycle with a Metachromatic Dye
In the dynamic landscape of cell biology and drug development, precise interrogation of the cell cycle is paramount. Understanding how a cell population is distributed across the different phases of its life—G0/G1, S, and G2/M—provides critical insights into cellular health, proliferation rates, and the effects of therapeutic agents. While several fluorescent dyes can stoichiometrically stain DNA for this purpose, 3,6-Diamino-10-methylacridinium chloride, commonly known as Acridine Orange (AO), offers a unique advantage. This cell-permeable, metachromatic dye differentially stains DNA and RNA, providing a multiparametric view of the cell cycle that extends beyond simple DNA content analysis.[1][2]
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practice of using Acridine Orange for cell cycle analysis in flow cytometry. We will delve into the mechanistic underpinnings of its dual fluorescence, provide detailed protocols for both suspension and adherent cells, and offer expert guidance on data analysis and troubleshooting.
The Science Behind the Stain: Mechanism of Action
Acridine Orange's utility in cell cycle analysis stems from its ability to interact differently with double-stranded DNA (dsDNA) and single-stranded RNA (ssRNA), resulting in distinct fluorescent emissions.[3][4]
-
Intercalation with dsDNA: In the nucleus, AO intercalates into the double helix of DNA. In this state, the dye is excited by blue light (approximately 488 nm) and emits a green fluorescence (peak emission around 525-530 nm).[1] This interaction is stoichiometric, meaning the intensity of the green fluorescence is directly proportional to the amount of DNA in the cell.
-
Electrostatic Interaction with ssRNA: In the cytoplasm, and to a lesser extent in the nucleolus, AO interacts with the phosphate backbone of single-stranded RNA. This electrostatic interaction leads to the aggregation of AO molecules, which alters their spectral properties. These aggregates are also excited by blue light but emit a red fluorescence (peak emission around 650 nm).[1]
This differential staining allows for the simultaneous measurement of DNA and RNA content within a single cell, providing a more nuanced view of its metabolic state and position within the cell cycle.[5]
Visualizing the Mechanism
Caption: Mechanism of Acridine Orange's differential fluorescence.
Advantages of Acridine Orange for Cell Cycle Analysis
While Propidium Iodide (PI) is a widely used dye for DNA content analysis, Acridine Orange presents several distinct advantages:
| Feature | Acridine Orange (AO) | Propidium Iodide (PI) |
| Cell Permeability | Permeable to live and fixed cells | Only enters cells with compromised membranes (requires fixation/permeabilization)[6] |
| Multiparametric Analysis | Simultaneously measures DNA (green) and RNA (red) content | Measures only DNA content |
| Cell Cycle Resolution | Can distinguish quiescent (G0) from early G1 cells based on RNA content[7] | Cannot distinguish between G0 and G1 phases |
| Viability Assessment | Can be used in combination with PI for simultaneous viability and cell cycle analysis in unfixed cells[8][9] | Primarily used on fixed cells for cell cycle analysis |
| Complexity | Staining protocol and data analysis are more complex | Relatively straightforward protocol and analysis |
Experimental Protocols
The following protocols provide a framework for staining both suspension and adherent cells with Acridine Orange for flow cytometric analysis of the cell cycle.
Reagent Preparation
AO Stock Solution (1 mg/mL):
-
Dissolve 10 mg of 3,6-Diamino-10-methylacridinium chloride (Acridine Orange, hemi(zinc chloride) salt) in 10 mL of sterile, distilled water.
-
Store protected from light at 2-8°C. This solution is stable for several months.
Permeabilization Buffer (for fixed cells):
-
70% Ethanol, ice-cold.
Staining Buffer (prepare fresh):
-
Phosphate-Citrate Buffer (pH 6.0):
-
Solution A: 0.1 M Citric Acid
-
Solution B: 0.2 M Na2HPO4
-
Mix 8.2 mL of Solution A with 91.8 mL of Solution B and adjust pH to 6.0.
-
-
Final Staining Solution: Dilute the AO stock solution in the Phosphate-Citrate Buffer to a final concentration of 1-5 µg/mL. The optimal concentration should be determined empirically for your cell type.
Protocol for Suspension Cells
-
Cell Harvesting: Harvest 1-2 x 10^6 cells per sample by centrifugation at 300 x g for 5 minutes.
-
Washing: Resuspend the cell pellet in 1 mL of cold Phosphate-Buffered Saline (PBS) and centrifuge again. Discard the supernatant.
-
Fixation (Optional, but recommended for sharp histograms): Gently resuspend the cell pellet in 100 µL of cold PBS. While vortexing at a low speed, add 900 µL of ice-cold 70% ethanol dropwise to the cells. Incubate on ice or at -20°C for at least 30 minutes. Cells can be stored at -20°C for several weeks.
-
Rehydration (for fixed cells): Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cells twice with 1 mL of cold PBS.
-
Staining: Resuspend the cell pellet in 1 mL of the freshly prepared AO Staining Buffer.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer equipped with a blue laser (488 nm).
Protocol for Adherent Cells
-
Cell Harvesting: Gently detach the cells from the culture vessel using a non-enzymatic cell dissociation solution or by gentle scraping. Avoid using trypsin if possible, as it can affect cell surface proteins and membrane integrity.
-
Washing: Transfer the cells to a conical tube and wash once with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Fixation: Follow step 3 from the suspension cell protocol.
-
Rehydration: Follow step 4 from the suspension cell protocol.
-
Staining: Follow step 5 from the suspension cell protocol.
-
Incubation: Follow step 6 from the suspension cell protocol.
-
Data Acquisition: Analyze the samples on a flow cytometer.
Visualizing the Workflow
Caption: A typical gating strategy for cell cycle analysis.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | - Insufficient dye concentration- Inadequate incubation time- Photobleaching of the dye | - Titrate the Acridine Orange concentration.- Optimize the incubation time.- Protect samples from light at all stages. |
| High Background Fluorescence | - Excess dye in the sample- Incomplete washing | - Ensure proper washing steps are performed.- Consider a final wash in PBS before acquisition. |
| Poor Resolution of Cell Cycle Peaks | - Cell clumping- High flow rate- Improper fixation | - Filter samples through a cell strainer.- Reduce the flow rate during acquisition.- Ensure proper fixation technique (dropwise addition of cold ethanol while vortexing). |
| Overlapping Green and Red Signals | - Incorrect compensation settings- High RNA content in G2/M cells | - Perform single-stain controls to set proper compensation.- This can be a biological reality; analyze the distribution of red fluorescence within the G2/M peak. |
Safety and Handling
3,6-Diamino-10-methylacridinium chloride is a potential mutagen and should be handled with care. [10][11]Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. [10][11][12]Work in a well-ventilated area or a chemical fume hood, especially when handling the powdered form. [10][11][12]Dispose of all waste containing Acridine Orange according to your institution's hazardous waste guidelines. [11][12][13]
Conclusion
The use of 3,6-Diamino-10-methylacridinium chloride (Acridine Orange) for flow cytometric cell cycle analysis offers a powerful tool for researchers. Its ability to simultaneously measure DNA and RNA content provides a more detailed snapshot of the cell cycle than DNA content alone, enabling the distinction between quiescent and actively cycling cells. By following the detailed protocols and data analysis guidelines presented in this application note, researchers can confidently and accurately assess the cell cycle status of their samples, contributing to a deeper understanding of cellular processes and the effects of novel therapeutics.
References
-
Aryal, S. (2021). Acridine Orange Stain- Principle, Procedure and Result Interpretation. Microbe Notes. [Link]
-
Darzynkiewicz, Z. (1990). Chapter 27 Differential Staining of DNA and RNA in Intact Cells and Isolated Cell Nuclei with Acridine Orange. In Methods in Cell Biology (Vol. 33, pp. 285-298). Academic Press. [Link]
-
Wikipedia. (n.d.). Acridine orange. [Link]
-
University of Iowa. (n.d.). Acridine Orange for Cell Cycle Analysis. Carver College of Medicine Flow Cytometry. [Link]
-
Stockert, J. C., & Blázquez-Castro, A. (2023). Updating Ortho- and Metachromatic Acridine Orange Fluorescence in Cytochemical Chromosome Staining: A Proposal for Understanding Its Differential Fluorescence on Double- and Single-Stranded Nucleic Acids Substrates Based on Intercalation. Chemosensors, 11(10), 540. [Link]
-
DeNovix. (2025). Acridine Orange Assay Protocol | Technical Note 182. [Link]
-
Wikipedia. (n.d.). Cell cycle analysis. [Link]
-
ResearchGate. (n.d.). Characterization and comparison of acridine orange/propidium iodide and acridine/DAPI viability detection methods for cell and gene therapy development. [Link]
-
Studylib. (n.d.). Acridine Orange Staining Protocol for Apoptosis Analysis. [Link]
-
ResearchGate. (n.d.). HPC viability measurement: Trypan blue versus acridine orange and propidium iodide. [Link]
-
PombEvolution. (2019). Cell viability assay AO and PI. [Link]
-
DeNovix. (2024). AO/PI Interpretation Nuances in Cell Counting vs. Nuclei Counting. [Link]
-
Logos Biosystems. (2023). How to Measure Cell Viability Using Acridine Orange/Propidium Iodide: The Principle and the Procedure. [Link]
-
Bio-Rad Antibodies. (n.d.). Troubleshooting - Flow Cytometry Guide. [Link]
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Li, X., et al. (2013). A Triple Staining Method for Accurate Cell Cycle Analysis Using Multiparameter Flow Cytometry. PLoS ONE, 8(12), e83623. [Link]
-
CellBioEd. (2025). AO/PI Staining Protocol for Cell Viability (Acridine orange (AO) and propidium iodide (PI)). [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. [Link]
-
Redelman, D., et al. (1995). Acridine orange differential staining of total DNA and RNA in normal and galactosemic lens epithelial cells in culture using flow cytometry. Current Eye Research, 14(4), 269-273. [Link]
-
Boster Biological Technology. (n.d.). Troubleshooting Flow Cytometry Issues: A Comprehensive Guide. [Link]
-
FluoroFinder. (2023). Flow Cytometry Troubleshooting Guide. [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]
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Criswell, K. A., et al. (1998). Use of acridine orange in: flow cytometric evaluation of erythropoietic cytotoxicity. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 415(1-2), 103-114. [Link]
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Application Notes and Protocols for In Vivo Tumor Imaging Using 3,6-Diamino-10-methylacridinium chloride (Acridine Orange)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Tumor Microenvironment with a Classic Fluorophore
3,6-Diamino-10-methylacridinium chloride, widely known in the scientific community as Acridine Orange (AO), is a versatile, cell-permeable fluorescent dye with a rich history in cellular biology.[1][2][3] Its unique metachromatic properties, allowing it to emit different colors of light depending on its cellular location and binding partners, have recently garnered renewed interest for applications in oncology, particularly for real-time in vivo tumor imaging.[1][3] This document provides a comprehensive guide to the principles and protocols for leveraging Acridine Orange as a powerful tool for visualizing tumors in preclinical models.
Acridine Orange's utility in cancer imaging stems from its ability to selectively accumulate and be retained in tumor tissues for longer periods compared to normal tissues.[4] This phenomenon is largely attributed to the acidic nature of the tumor microenvironment and the high concentration of acidic vesicular organelles (AVOs), such as lysosomes, within cancer cells.[4][5]
Core Mechanism: A Tale of Two Colors
The power of Acridine Orange as an imaging agent lies in its dual fluorescence capability. This property is dictated by the dye's molecular interactions within the cell.
-
Green Fluorescence: As a cationic and lipophilic molecule, Acridine Orange readily crosses the plasma and nuclear membranes. Once inside the nucleus and cytoplasm, it intercalates into the double helix of DNA, and to a lesser extent, binds to double-stranded RNA. In this monomeric, intercalated state, it emits a bright green fluorescence when excited by blue light.[6][7]
-
Red/Orange Fluorescence: In acidic compartments, such as lysosomes and autophagosomes, the low pH environment causes Acridine Orange to become protonated and aggregate. These aggregates exhibit a shift in their spectral properties, emitting a vibrant red to orange fluorescence .[5][8]
This differential staining allows for the simultaneous visualization of the cell nucleus and the acidic organelles, providing a high-contrast map of cellular and tissue architecture. In the context of tumors, the increased lysosomal content and acidic microenvironment lead to a pronounced red/orange signal, effectively highlighting the cancerous tissue against the green fluorescence of surrounding healthy cells.[4]
Caption: Mechanism of Acridine Orange fluorescence in a cancer cell.
Spectral Properties and Recommended Filter Sets
To effectively capture the dual fluorescence of Acridine Orange, appropriate optical filters are crucial. The choice of excitation and emission filters should be matched to the spectral characteristics of AO in its different states.
| Binding State | Excitation Max (nm) | Emission Max (nm) | Observed Color | Recommended Filter Set |
| Bound to dsDNA | ~502 | ~525 | Green | Ex: 490-510 nm, Em: 520-550 nm |
| Aggregated in AVOs | ~460 | ~650 | Red/Orange | Ex: 440-480 nm, Em: >610 nm (Longpass) |
Data compiled from multiple sources.[7][8][9]
Preclinical In Vivo Imaging Protocol
This protocol provides a generalized workflow for imaging subcutaneous tumors in a murine model. It is imperative that researchers optimize parameters such as dye concentration, administration route, and imaging time points for their specific tumor model and imaging system.
I. Materials and Reagents
-
3,6-Diamino-10-methylacridinium chloride (Acridine Orange): High purity, suitable for in vivo use.
-
Sterile Phosphate-Buffered Saline (PBS): pH 7.4.
-
Anesthetic: e.g., Isoflurane with an appropriate vaporizer system.
-
Tumor-bearing mice: e.g., Nude mice with subcutaneously implanted human xenograft tumors. All animal procedures must be approved by the institution's Animal Care and Use Committee.
-
In Vivo Imaging System (IVIS): Equipped with fluorescence capabilities and appropriate filter sets for green and red fluorescence detection.
II. Reagent Preparation
-
Stock Solution (1 mg/mL): Carefully weigh out 10 mg of Acridine Orange and dissolve it in 10 mL of sterile PBS. Mix thoroughly until fully dissolved. Protect from light and store at 4°C for up to one month.
-
Working Solution (for injection): On the day of the experiment, dilute the stock solution with sterile PBS to the desired final concentration. A typical starting dose for intravenous injection is 5 mg/kg . For a 20g mouse, this would be 100 µg in a 100-200 µL injection volume.
III. Experimental Workflow
Caption: Step-by-step workflow for in vivo tumor imaging with Acridine Orange.
IV. Detailed Procedure
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
-
Place the anesthetized animal in the imaging chamber of the in vivo imaging system.
-
Acquire a baseline (pre-injection) fluorescence image using both the green and red channel filter sets to check for any autofluorescence.
-
-
Administration of Acridine Orange:
-
Carefully administer the prepared Acridine Orange working solution via intravenous (tail vein) injection. This route provides the most consistent and widespread distribution.
-
Note the exact time of injection.
-
-
In Vivo Fluorescence Imaging:
-
Return the animal to the imaging chamber.
-
Acquire fluorescence images at predetermined time points post-injection (e.g., 1h, 4h, 8h, 24h). Imaging at multiple time points is critical for determining the optimal window where tumor accumulation is high and background signal from other tissues has decreased.
-
For each time point, acquire images using both the "green" and "red" channel filter sets.
-
Maintain the animal under anesthesia throughout the imaging session.
-
-
Data Analysis and Interpretation:
-
Using the imaging system's software, draw regions of interest (ROIs) around the tumor and a non-tumor area (e.g., adjacent muscle tissue) on the images from each time point.
-
Quantify the average fluorescence intensity (in radiant efficiency or similar units) for each ROI.
-
Calculate the Tumor-to-Background Ratio (TBR) for each time point:
-
TBR = (Average fluorescence of tumor ROI) / (Average fluorescence of background ROI)
-
-
The time point with the highest TBR represents the optimal imaging window. The red fluorescence channel is expected to yield a higher TBR in tumor tissue due to the acidic microenvironment.
-
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of your results, the following considerations are essential:
-
Controls: Always include a control group of tumor-bearing animals injected with the vehicle (sterile PBS) alone to account for any changes in autofluorescence.
-
Pilot Studies: Before conducting a large-scale study, perform a pilot experiment with a small number of animals to determine the optimal dose and imaging time course for your specific tumor model.
-
Histological Confirmation: After the final imaging time point, it is highly recommended to excise the tumor and surrounding tissues for histological analysis to correlate the fluorescence signal with the actual tumor margins and cellular structures.
Advantages and Limitations
Advantages:
-
Dual-Color Imaging: Provides high contrast and morphological information.
-
Cost-Effective: Acridine Orange is an inexpensive and readily available dye.
-
Rapid Visualization: Allows for real-time or near-real-time imaging of tumor tissues.[4]
-
Theranostic Potential: Beyond imaging, AO is being explored as a photosensitizer for photodynamic therapy (PDT) and sonodynamic therapy (SDT).[1]
Limitations:
-
Limited Tissue Penetration: Like most optical imaging agents, the depth of penetration of the excitation and emission light is limited, making it most suitable for subcutaneous or superficial tumors.
-
Potential for Toxicity: While generally considered safe for acute in vivo imaging studies, Acridine Orange is a DNA intercalating agent and has been noted as a potential mutagen.[10][11] Long-term studies and dose-escalation toxicity studies are necessary for any therapeutic development.
-
Non-Specific Accumulation: While it shows preferential retention in tumors, some accumulation in other acidic tissues or organs involved in clearance (e.g., bladder, kidneys) can occur.
Conclusion
3,6-Diamino-10-methylacridinium chloride (Acridine Orange) serves as a robust and informative fluorescent probe for the in vivo visualization of tumors in preclinical research. Its unique pH-sensitive, dual-fluorescence mechanism provides high-contrast images that can delineate tumor masses from surrounding healthy tissue. By following the detailed protocols and validation strategies outlined in these application notes, researchers can effectively employ this classic dye to gain valuable insights into tumor biology, progression, and response to therapy.
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Labcorp. (2021). Preclinical oncology imaging capabilities and expertise. Retrieved from [Link]
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Microbe Notes. (2020). Acridine Orange Staining - Principle, Method and Result. YouTube. Retrieved from [Link]
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Tanaka, S., et al. (2003). Acridine Orange could be an Innovative Anticancer Agent under Photon Energy. In Vivo, 17(6), 517-522. Retrieved from [Link]
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Hricak, H. (2011). Oncologic imaging: a guiding hand for personalized cancer care. Radiology, 259(3), 633-40. Retrieved from [Link]
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Byvaltsev, V. A., et al. (2019). Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy. Frontiers in Oncology, 9, 929. Retrieved from [Link]
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Thiberville, L., et al. (2009). Assessment of Acridine Orange and SYTO 16 for in vivo imaging of the peritoneal tissues in mice. Journal of Biomedical Optics, 14(3), 034011. Retrieved from [Link]
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Leduc, C., et al. (2025). Live-cell painting: Image-based profiling in live cells using acridine orange. bioRxiv. Retrieved from [Link]
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Arora, S., et al. (2014). Preclinical Applications of Multi-Platform Imaging in Animal Models of Cancer. Cancers, 6(3), 1701-1732. Retrieved from [Link]
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Ghaderi Berntsson, S., et al. (2013). Perfusion and diffusion MRI combined with ¹¹C-methionine PET in the preoperative evaluation of suspected adult low-grade gliomas. Journal of Neuro-Oncology, 114(2), 231-239. Retrieved from [Link]
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Kusuzaki, K., et al. (2004). Acridine Orange could be an Innovative Anticancer Agent under Photon Energy. ResearchGate. Retrieved from [Link]
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Mayo Clinic. (2018). Molecular Imaging for the Detection of Cancer. YouTube. Retrieved from [Link]
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Byvaltsev, V. A., et al. (2019). Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy. Frontiers in Oncology. Retrieved from [Link]
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Wilson, I., et al. (2011). Non-invasive molecular imaging for preclinical cancer therapeutic development. British Journal of Pharmacology, 163(2), 235-256. Retrieved from [Link]
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Umemura, Y., et al. (2021). Advanced imaging techniques for neuro-oncologic tumor diagnosis, with an emphasis on PET-MRI imaging of malignant brain tumors. Journal of Neuro-Oncology, 152(2), 227-238. Retrieved from [Link]
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Lininger, C. N., et al. (2021). An Investigation of Structure–Activity Relationships and Cell Death Mechanisms of the Marine Alkaloids Discorhabdins in Merkel Cell Carcinoma Cells. Marine Drugs, 19(10), 548. Retrieved from [Link]
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Leduc, C., et al. (2024). Live Cell Painting: image-based profiling in live cells using Acridine Orange. bioRxiv. Retrieved from [Link]
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van de Worp, W. R. P., et al. (2023). Radionuclide imaging and therapy directed towards the tumor microenvironment: a multi-cancer approach for personalized medicine. Journal of Experimental & Clinical Cancer Research, 42(1), 183. Retrieved from [Link]
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ISMRM. (2021). Contrast Agents & Preclinical Studies. Retrieved from [Link]
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Mills, D., et al. (2016). P08.57 Distinct mechanism-of-action of dianhydrogalactitol (VAL-083) overcomes chemoresistance in glioblastoma. Neuro-Oncology, 18(suppl_6), vi189. Retrieved from [Link]
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Rapozzi, V., et al. (2023). Photodynamic Activity of Acridine Orange in Keratinocytes under Blue Light Irradiation. International Journal of Molecular Sciences, 24(9), 7793. Retrieved from [Link]
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Ferenc, T., et al. (1999). Genotoxicity assessment of new synthesized acridine derivative--3,6-diamino-10-methyl-9,10-dihydroacridine. Mutation Research, 444(2), 463-70. Retrieved from [Link]
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Adamus, J., et al. (1998). 3,6-Diamino-10-methylacridan: uncharged precursor of acriflavine and its unique antimicrobial activity. Journal of Medicinal Chemistry, 41(16), 2932-3. Retrieved from [Link]
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Evident Scientific. (n.d.). Fluorochrome Data Tables. Retrieved from [Link]
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Live-Cell Imaging with Acriflavine Hydrochloride: A Detailed Guide to Visualizing Nuclear Dynamics and Acidic Organelles
Introduction: The Versatility of a Classic Fluorophore
Acriflavine hydrochloride is a versatile, cell-permeant fluorescent dye that has found renewed utility in modern live-cell imaging applications.[1][2] Historically recognized for its antiseptic properties, its intrinsic fluorescence and unique metachromatic characteristics make it a powerful tool for researchers in cell biology, drug discovery, and cancer research.[2][3] Acriflavine is technically a mixture of 3,6-diamino-10-methylacridinium chloride and 3,6-diaminoacridine (proflavine).[2][3] This guide provides an in-depth protocol for using acriflavine hydrochloride to simultaneously visualize the nucleus and acidic vesicular organelles (AVOs) in living cells, offering insights into its mechanism of action, experimental best practices, and data interpretation.
At its core, acriflavine's utility stems from its ability to differentially stain cellular compartments based on their local environment.[1] It readily intercalates into nucleic acids (DNA and RNA), where its monomeric form emits a distinct green fluorescence.[1][4] Concurrently, as a weak base, acriflavine accumulates in acidic organelles such as lysosomes, endosomes, and autolysosomes.[1][5][6] In these low-pH environments, the dye molecules aggregate, causing a metachromatic shift in their fluorescence emission to red-orange wavelengths.[1] This dual-staining capability allows for the simultaneous monitoring of nuclear morphology and the dynamics of acidic vesicles, providing a multi-parametric view of cellular health and function.[1][7]
Beyond its use as a cellular stain, acriflavine is a potent inhibitor of the hypoxia-inducible factor 1 (HIF-1) signaling pathway, a critical regulator of cellular responses to low oxygen environments and a key player in cancer progression.[3][8][9] This makes acriflavine a valuable tool for researchers investigating hypoxia and developing novel anti-cancer therapeutics.[3][8]
Mechanism of Action: A Tale of Two Cellular Environments
The dual fluorescence of acriflavine hydrochloride is a direct consequence of its interaction with distinct subcellular environments. This differential staining is governed by two primary mechanisms:
-
Nucleic Acid Intercalation (Green Fluorescence): Acriflavine possesses a planar, aromatic ring structure that allows it to insert itself between the base pairs of DNA and RNA.[3][4][10] This intercalation is the basis for its green fluorescence when excited with blue light.[1] The affinity of acriflavine for nucleic acids is high, with a preference for euchromatin.[4] This property allows for clear visualization of the nucleus in living cells.
-
Accumulation in Acidic Organelles (Red-Orange Fluorescence): As a weak base, acriflavine can freely diffuse across the plasma membrane and the membranes of intracellular organelles in its uncharged state.[1] Upon entering the acidic lumen of organelles like lysosomes (pH 4.7-4.9), the acriflavine molecules become protonated.[6] This protonation traps the dye within the acidic vesicles, leading to its accumulation at high concentrations.[1] The high local concentration of acriflavine molecules promotes the formation of aggregates, which exhibit a characteristic red-to-orange fluorescence upon excitation.[1] This phenomenon is known as metachromasy.
This unique spectral shift provides a powerful ratiometric indicator of cellular acidity and can be used to study processes such as autophagy, endocytosis, and lysosomal storage disorders.
Experimental Workflow and Protocol
The following protocol provides a detailed, step-by-step methodology for staining live adherent cells with acriflavine hydrochloride for fluorescence microscopy.
Materials
-
Acriflavine hydrochloride powder
-
Live cells cultured on glass-bottom dishes, chamber slides, or multi-well plates
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete cell culture medium, pre-warmed to 37°C
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Fluorescence microscope equipped with an environmental chamber (37°C, 5% CO₂) and appropriate filter sets for green and red fluorescence.
Reagent Preparation
Acriflavine Stock Solution (10 mM): Dissolve the appropriate amount of acriflavine hydrochloride powder in high-quality DMSO to create a 10 mM stock solution.[1] Vortex thoroughly to ensure complete dissolution. Store in small, single-use aliquots at -20°C, protected from light to maintain stability.[1]
Acriflavine Working Solution (1-10 µM): On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Dilute the stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentration.[1] A typical starting concentration is 5 µM, but the optimal concentration may vary depending on the cell type and experimental goals and should be determined empirically.[1] For a 5 µM working solution, dilute the 10 mM stock 1:2000. Mix gently by inverting the tube.
Staining Procedure for Live Cells
-
Cell Culture: Seed cells onto a suitable imaging vessel and culture until they reach the desired confluency (typically 60-80%). If applicable, perform any experimental treatments (e.g., drug incubation) before staining.[1]
-
Aspirate Medium: Carefully remove the existing culture medium from the cells.[1]
-
Staining: Add the pre-warmed acriflavine working solution to the cells, ensuring the cell monolayer is completely covered.[1]
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[1] The optimal incubation time may need to be optimized for your specific cell type.
-
Washing: Gently aspirate the staining solution. Wash the cells twice with pre-warmed PBS or complete culture medium to remove excess dye and minimize background fluorescence.[1]
-
Imaging: After the final wash, add fresh pre-warmed culture medium or a suitable imaging buffer to the cells. Proceed immediately to live-cell imaging.[1]
Fluorescence Microscopy and Imaging
Place the imaging vessel on the stage of a fluorescence microscope equipped with an environmental chamber set to 37°C and 5% CO₂.[1]
-
Green Channel (Nucleic Acids): Use a standard blue excitation filter (e.g., 450-490 nm) and a green emission filter (e.g., 515-565 nm) to visualize acriflavine bound to DNA and RNA. The nucleus should appear as a bright green structure.[1]
-
Red Channel (Acidic Organelles): Use the same excitation filter with a red emission filter (e.g., >590 nm long-pass) to visualize acriflavine aggregates in AVOs. These will appear as distinct red or orange puncta within the cytoplasm.[1]
Diagram of the Live-Cell Imaging Workflow with Acriflavine Hydrochloride
Caption: A flowchart illustrating the key steps in the live-cell imaging protocol using acriflavine hydrochloride.
Data Presentation and Interpretation
The following table summarizes key quantitative parameters for acriflavine hydrochloride staining in live-cell imaging applications.
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 10 mM in DMSO | Store at -20°C in aliquots, protected from light.[1] |
| Working Solution Concentration | 1-10 µM | Optimal concentration should be determined empirically for each cell line.[1] |
| Incubation Time | 15-30 minutes | Longer incubation times may increase background fluorescence.[1] |
| Excitation Wavelength | ~450-490 nm | A standard blue excitation filter is suitable.[1] |
| Emission Wavelength (Green) | ~515-565 nm | For visualization of nucleic acids.[1] |
| Emission Wavelength (Red) | >590 nm | For visualization of acidic vesicular organelles.[1] |
Considerations for Scientific Integrity
Phototoxicity and Photostability
A critical consideration in any live-cell imaging experiment is the potential for phototoxicity.[11] High-intensity excitation light can generate reactive oxygen species (ROS) that can damage cellular components and alter normal physiological processes.[11] Some studies have indicated that acriflavine can induce DNA damage upon exposure to light, particularly at higher concentrations and with prolonged illumination.[12][13][14] Therefore, it is crucial to:
-
Use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio.
-
Minimize exposure times during image acquisition.
-
Include appropriate controls, such as mock-illuminated cells, to assess the impact of imaging on cellular health and behavior.
Safety and Handling
Acriflavine hydrochloride is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.[15][16][17][18][19] General safety precautions include:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15][16]
-
Avoid inhalation of the powder by working in a well-ventilated area or using a chemical fume hood.[15][17]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[15][16][17]
-
Dispose of acriflavine waste according to institutional and local regulations.[15][17]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | - Incomplete removal of excess dye.- Acriflavine concentration is too high. | - Ensure thorough washing steps.- Optimize the acriflavine working concentration by performing a titration. |
| Weak Fluorescent Signal | - Acriflavine concentration is too low.- Insufficient incubation time. | - Increase the acriflavine working concentration.- Increase the incubation time. |
| Cell Death or Abnormal Morphology | - Phototoxicity from excessive light exposure.- Cytotoxicity from high acriflavine concentration. | - Reduce excitation light intensity and exposure time.- Perform a dose-response experiment to determine the optimal, non-toxic concentration of acriflavine for your cell type. |
| No Red Puncta Observed | - Disruption of acidic organelle pH.- Cell type may have few acidic vesicles. | - Use a known lysosomotropic agent as a positive control.- Verify the health and metabolic state of the cells. |
Conclusion
Acriflavine hydrochloride is a cost-effective and versatile fluorescent probe for live-cell imaging. Its ability to simultaneously stain the nucleus and acidic organelles provides a valuable tool for investigating a wide range of cellular processes, from cell cycle dynamics to autophagy. By following the detailed protocol and adhering to the principles of scientific integrity outlined in this guide, researchers can leverage the unique properties of acriflavine to gain deeper insights into the complex and dynamic world of the living cell.
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Staining Lysosomes with Acriflavine for Autophagy Studies: An In-Depth Technical Guide
Introduction: Unveiling Autophagic Flux with a Classic Fluorophore
Autophagy is a fundamental cellular recycling process, critical for maintaining homeostasis, responding to stress, and eliminating damaged organelles.[1] This dynamic process, termed "autophagic flux," involves the formation of double-membraned vesicles called autophagosomes, which engulf cytoplasmic cargo. These autophagosomes then fuse with lysosomes to form autolysosomes, where the cargo is degraded by acidic hydrolases.[2] Monitoring the various stages of this pathway is crucial for understanding its role in health and disease, from neurodegeneration to cancer.[3]
While numerous methods exist to study autophagy, staining with lysosomotropic agents offers a straightforward and powerful approach to visualize the final, degradative stage of the pathway. Acriflavine, a cell-permeant acridine derivative, is a versatile fluorescent dye that serves this purpose effectively.[4] Its utility lies in its metachromatic properties: it intercalates with nucleic acids, emitting green fluorescence, but more importantly for autophagy studies, it accumulates in acidic vesicular organelles (AVOs), such as lysosomes and autolysosomes.[5] Within these low-pH compartments, acriflavine molecules aggregate, causing a shift in their fluorescence emission to red-orange.[5] An increase in the volume and number of these AVOs is a hallmark of late-stage autophagy.[6]
This guide provides a comprehensive overview and detailed protocols for using acriflavine to stain and quantify changes in the lysosomal compartment as an indicator of autophagic activity. We will delve into the causality behind experimental design, establish a self-validating system of controls, and provide methodologies for robust data acquisition and interpretation, empowering researchers to confidently integrate this technique into their autophagy studies.
Scientific Foundation: The Rationale Behind Acriflavine Staining
Acriflavine's efficacy as a marker for autophagy stems from its behavior as a weak base. In its neutral state, it readily crosses cellular membranes. Upon entering an acidic compartment like a lysosome (pH ~4.5-5.0), it becomes protonated and trapped.[5] This accumulation leads to the formation of aggregates, which exhibit a distinct red fluorescence when excited by blue light.[4] The cytoplasm and nucleus, having a neutral pH, are stained green due to the presence of monomeric acriflavine bound to DNA and RNA.[7] Therefore, an induction of autophagy, which culminates in the fusion of autophagosomes with lysosomes to form acidic autolysosomes, results in an observable increase in red fluorescent puncta within the cell.[6][8]
This method primarily assesses the late stages of autophagy. An increase in red fluorescence can indicate either an induction of autophagic flux (more autophagosomes fusing with lysosomes) or a blockage in the final degradation and recycling steps, leading to an accumulation of autolysosomes.[9] To distinguish between these possibilities, a carefully controlled experimental design is paramount.
Visualizing the Core Concepts
To better understand the experimental logic, the following diagrams illustrate the autophagy pathway and the workflow for assessing it with acriflavine.
Caption: The Macroautophagy Pathway and the Target of Acriflavine.
Caption: Experimental Workflow for Acriflavine-Based Autophagy Assay.
Protocols: A Step-by-Step Guide
This section provides detailed protocols for cell preparation, staining, and analysis. It is crucial to optimize parameters such as dye concentration and incubation time for each specific cell type to minimize cytotoxicity and maximize signal-to-noise ratio.[4][10]
Protocol 1: Determining Optimal Acriflavine Concentration (Cytotoxicity Assay)
Rationale: High concentrations of acriflavine can be cytotoxic.[10] Before conducting autophagy studies, it is essential to determine the optimal, non-toxic concentration range for your specific cell line and experimental duration. This is typically done using a standard cell viability assay like MTT or a real-time cytotoxicity assay.[3][11]
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
Acriflavine hydrochloride (powder)
-
DMSO
-
Cell Viability Assay Kit (e.g., MTT, CellTox™ Green)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the incubation period. Allow cells to adhere overnight.
-
Acriflavine Dilutions: Prepare a 10 mM stock solution of acriflavine in DMSO.[4] Create a serial dilution of acriflavine in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 25 µM). Include a vehicle control (medium with the equivalent highest concentration of DMSO, typically <0.1%).
-
Treatment: Replace the medium in the wells with the acriflavine dilutions. Incubate for a duration relevant to your planned autophagy experiment (e.g., 4, 12, or 24 hours).
-
Viability Assessment: After incubation, perform the cell viability assay according to the manufacturer's instructions.
-
Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. The optimal concentration for staining will be the highest concentration that does not significantly reduce cell viability (e.g., >90% viability).
Protocol 2: Staining for Fluorescence Microscopy
Rationale: This protocol is designed for visualizing and quantifying AVOs in adherent cells as distinct red puncta.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Complete culture medium (pre-warmed to 37°C)
-
Acriflavine 10 mM stock in DMSO
-
PBS (pre-warmed to 37°C)
-
Fluorescence microscope with appropriate filter sets (e.g., blue excitation for both green and red emission)
Procedure:
-
Cell Culture and Treatment: Culture cells on a suitable imaging surface. Treat the cells with your test compounds, autophagy inducers (e.g., nutrient starvation by incubating in EBSS), and/or lysosomal inhibitors (e.g., 100 nM Bafilomycin A1 for the last 2-4 hours of treatment) for the desired duration.
-
Prepare Working Solution: On the day of the experiment, dilute the 10 mM acriflavine stock solution in pre-warmed complete culture medium to the pre-determined optimal concentration (typically 1-5 µM).[4]
-
Staining: Carefully remove the culture medium from the cells. Add the pre-warmed acriflavine working solution, ensuring the cell monolayer is completely covered.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[4] Incubation time may require optimization.
-
Washing: Gently aspirate the staining solution. Wash the cells twice with pre-warmed PBS or complete culture medium to remove excess dye and reduce background fluorescence.[4]
-
Imaging: After the final wash, add fresh pre-warmed medium or a suitable imaging buffer. Proceed with imaging immediately.
-
Green Channel: Use a standard blue excitation filter (e.g., 450-490 nm) and a green emission filter (e.g., 515-565 nm) to visualize nuclei and cytoplasm.
-
Red Channel: Use the same excitation filter and a red emission filter (e.g., >590 nm long-pass) to visualize AVOs as red/orange puncta.[4]
-
Acquire images in both channels and create overlays.
-
Protocol 3: Staining for Flow Cytometry
Rationale: Flow cytometry allows for the rapid quantification of the overall red and green fluorescence intensity in a large population of cells, providing a high-throughput method to assess changes in AVOs.[7][12]
Materials:
-
Cells cultured in multi-well plates
-
Acriflavine working solution (as above)
-
PBS
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer with blue laser (e.g., 488 nm) and detectors for green (e.g., FL1) and red (e.g., FL3) fluorescence.
Procedure:
-
Cell Culture and Treatment: Culture and treat cells as described in Protocol 2.
-
Staining: Add acriflavine working solution directly to the culture medium in each well and incubate for 15-30 minutes at 37°C, protected from light.
-
Harvesting: After incubation, gently wash the cells once with PBS. Detach the cells using trypsin-EDTA.
-
Neutralization and Collection: Neutralize the trypsin with complete medium and transfer the cell suspension to flow cytometry tubes.
-
Centrifugation: Pellet the cells by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in 300-500 µL of cold PBS. Keep samples on ice and protected from light until analysis.
-
Analysis: Analyze the samples on a flow cytometer. For each cell, acquire data for green fluorescence (FL1 channel) and red fluorescence (FL3 channel).
Data Analysis and Interpretation: A Self-Validating System
The key to accurately interpreting acriflavine staining data is the inclusion of proper controls to measure autophagic flux. An increase in red puncta alone is ambiguous. By comparing results from cells treated with an inducer or test compound in the presence and absence of a lysosomal inhibitor, one can dissect the mechanism.[2]
-
Lysosomal Inhibitors: Bafilomycin A1 (BafA1) is a v-ATPase inhibitor that prevents the acidification of lysosomes, thereby blocking the final degradation step.[1] Chloroquine has a similar effect by accumulating in lysosomes and raising their pH.[13] When autophagic flux is active, inhibiting this final step will cause autolysosomes (and the autophagosome marker LC3-II) to accumulate even further.
Interpreting the Results:
| Experimental Condition | Expected Acriflavine Red Fluorescence | Interpretation | Validation with LC3-II Western Blot |
| Vehicle Control | Basal level | Represents basal autophagic activity. | Basal LC3-II level. |
| Vehicle Control + BafA1 | Increased vs. Control | Shows accumulation due to blockage of basal flux. The magnitude of this increase indicates the basal flux rate. | Increased LC3-II vs. Control. |
| Autophagy Inducer (e.g., Starvation) | Increased vs. Control | Autophagy is induced, leading to more AVOs. | Increased LC3-II vs. Control. |
| Autophagy Inducer + BafA1 | Further Increased vs. Inducer alone | Confirms an increase in autophagic flux. The inducer is generating more autophagosomes that are then blocked from degradation, leading to massive accumulation. | Further increased LC3-II vs. Inducer alone. |
| Test Compound | Increased vs. Control | Could be due to autophagy induction OR blockage of degradation. | Increased LC3-II vs. Control. |
| Test Compound + BafA1 | Scenario A: Further Increased vs. Compound alone | The compound is an autophagy inducer . It increases flux through the pathway. | Further increased LC3-II vs. Compound alone. |
| Test Compound + BafA1 | Scenario B: No significant change vs. Compound alone | The compound is a lysosomal inhibitor/blocker . It causes accumulation of AVOs by preventing their clearance. | No further increase in LC3-II vs. Compound alone. |
Quantitative Analysis:
-
Microscopy: Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the number of red puncta per cell or the total red fluorescence intensity per cell. Data should be normalized to the vehicle control.
-
Flow Cytometry: Gate on the live cell population. The primary metric is the ratio of red to green fluorescence intensity (FL3/FL1).[5] An increase in this ratio indicates a greater accumulation of AVOs. Data can be presented as the percentage of cells with high red fluorescence or the fold change in the mean red/green fluorescence ratio.[6][7]
Orthogonal Validation: Ensuring Trustworthiness
While acriflavine staining is a robust method for assessing AVOs, it is considered good practice to validate key findings with an independent assay.[14]
-
LC3-II Western Blotting: The conversion of cytosolic LC3-I to the lipid-conjugated, autophagosome-associated form LC3-II is a cornerstone of autophagy analysis.[2] An increase in the amount of LC3-II (normalized to a loading control like actin) is indicative of autophagosome formation. Performing an LC3 turnover assay (comparing levels with and without a lysosomal inhibitor) provides a quantitative measure of autophagic flux that should correlate with the acriflavine data.[1][15]
-
p62/SQSTM1 Degradation: The protein p62 (also known as SQSTM1) acts as a cargo receptor, binding to ubiquitinated substrates and linking them to LC3-II for degradation within the autolysosome.[2] Therefore, p62 levels are inversely correlated with autophagic flux. A decrease in p62 levels suggests active autophagy, while an accumulation indicates impaired autophagy.[1]
Troubleshooting and Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | - Incomplete washing- Dye concentration too high- Cell autofluorescence | - Increase the number and duration of wash steps.- Titrate acriflavine to a lower concentration.- Image an unstained control sample to assess autofluorescence and adjust imaging settings accordingly. |
| Weak or No Red Signal | - Dye concentration too low- Incubation time too short- Autophagy is not induced or is inhibited- Lysosomes are not acidic (e.g., effect of treatment) | - Increase acriflavine concentration (within non-toxic limits).- Increase incubation time (e.g., up to 45 minutes).- Use a known autophagy inducer (e.g., starvation, rapamycin) as a positive control.- Consider co-staining with a pH-insensitive lysosomal marker if lysosomal de-acidification is suspected. |
| High Cytotoxicity/Cell Death | - Acriflavine concentration is too high- Prolonged incubation | - Perform a cytotoxicity assay to determine the optimal concentration (Protocol 1).- Reduce the staining incubation time. |
| Photobleaching/Phototoxicity | - Excessive light exposure- High laser power | - Minimize light exposure during focusing and image acquisition.[16]- Use the lowest possible laser power and exposure time.- Use an anti-fade mounting medium for fixed-cell imaging.[16]- Be aware that acridine derivatives can be phototoxic, potentially altering cell physiology during live imaging.[17] |
| Results Inconsistent with LC3 Blot | - Acriflavine stains all AVOs, not just autolysosomes- Off-target effects of the test compound | - Acriflavine provides a measure of the total acidic compartment. The test compound may be affecting endo-lysosomal trafficking independently of autophagy.- This highlights the importance of using multiple, complementary assays to draw robust conclusions.[14] |
Conclusion
References
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- Eng, K. E., & Panas, M. W. (2018). High-throughput quantitative detection of basal autophagy and autophagic flux using image cytometry. BioTechniques, 64(5), 224-227.
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How would you all interpret the following results of autophagic flux? (2018). ResearchGate. [Link]
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Iraha, F., et al. (2024). Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy. PubMed. [Link]
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Biocompare. (2018). Photobleaching in Live Cell Imaging. Biocompare. [Link]
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Barth, S., Glick, D., & Macleod, K. F. (2010). Autophagy: assays and artifacts. PMC. [Link]
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Collier, J. (2017). Acriflavine Direct Detection Technique for Labyrinthulomycetes. Protocols.io. [Link]
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How to Detect autophagy using Acridin orange? (2020). ResearchGate. [Link]
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ONI. (2019). 9 tips to optimize your immunofluorescence staining. ONI Bio. [Link]
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Application Notes & Protocols: Acriflavine for the Detection of Acidic Vesicular Organelles (AVOs)
Foundational Principles: The "Why" Behind the Method
1.1. The Significance of Acidic Vesicular Organelles (AVOs)
Within the intricate landscape of the eukaryotic cell, a variety of membrane-bound compartments maintain a luminal pH that is significantly lower than the surrounding cytoplasm. These acidic vesicular organelles (AVOs) include endosomes, lysosomes, and autolysosomes, each playing a critical role in cellular homeostasis.[1] The acidic interior of these organelles is essential for the enzymatic degradation of macromolecules, receptor-ligand dissociation, and the recycling of cellular components.[1] AVOs are central to several dynamic cellular processes, most notably autophagy, a catabolic "self-eating" mechanism that is vital for cellular renovation and stress response.[2][3] An increase in the volume and number of AVOs, particularly autolysosomes, is a well-established hallmark of upregulated autophagy.[3][4] Therefore, the ability to accurately detect and quantify AVOs provides a powerful tool for researchers investigating cellular processes such as autophagy, endocytosis, and lysosomal storage disorders.[5]
1.2. Acriflavine: A Metachromatic Probe for an Acidic Environment
Acriflavine is a cell-permeant fluorescent dye with metachromatic properties, meaning its fluorescence emission spectrum is dependent on its concentration and the local environment.[6] This characteristic makes it an exceptionally useful tool for differentially staining various subcellular compartments.[6] In its monomeric form, at low concentrations, acriflavine intercalates with nucleic acids (DNA and RNA), emitting a green fluorescence.[6] However, as a weak base, acriflavine readily traverses cellular membranes and accumulates in acidic compartments.[2] The low pH within AVOs promotes the protonation of acriflavine molecules, leading to their aggregation.[6] This aggregation causes a significant shift in the dye's fluorescence emission to longer wavelengths, resulting in a distinct red-to-orange fluorescence.[6] This dual-staining capability allows for the simultaneous visualization and ratiometric analysis of the cell's nucleus (green) and its acidic vesicles (red/orange puncta).[6]
The Mechanism of Action: A Closer Look
The utility of acriflavine in AVO detection hinges on fundamental principles of cell biology and fluorescence chemistry. The process can be understood as a sequence of events:
-
Passive Diffusion: Acriflavine, being a small, lipophilic molecule, passively diffuses across the plasma membrane into the cytoplasm of live cells.[6]
-
Differential Localization: Once inside the cell, acriflavine partitions between two main compartments:
-
Nucleus and Cytoplasm: At the neutral pH of these compartments, acriflavine exists primarily as monomers and intercalates with DNA and RNA, resulting in green fluorescence upon excitation.[6]
-
Acidic Vesicular Organelles (AVOs): As a weak base, acriflavine becomes protonated and trapped within the acidic lumen of AVOs.[2]
-
-
Concentration-Dependent Aggregation and Metachromatic Shift: The sequestration and concentration of acriflavine within the acidic environment of AVOs promote the formation of aggregates.[6] This molecular stacking leads to a metachromatic shift in its fluorescence emission from green to red-orange.[6]
This differential fluorescence provides a clear visual and quantifiable distinction between the general cellular architecture and the acidic vesicular compartments.
Caption: Mechanism of Acriflavine staining for AVO detection.
Experimental Protocols: A Step-by-Step Guide
3.1. Reagent Preparation
-
Acriflavine Stock Solution (1 mM): Dissolve acriflavine hydrochloride in high-quality dimethyl sulfoxide (DMSO) to a final concentration of 1 mM. Vortex thoroughly to ensure complete dissolution. Aliquot into light-protected tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Acriflavine Working Solution (1-10 µM): On the day of the experiment, thaw an aliquot of the 1 mM stock solution. Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentration. The optimal concentration should be empirically determined for each cell type and experimental condition but typically falls within the 1-10 µM range.[6]
3.2. Staining Protocol for Adherent Cells (Fluorescence Microscopy)
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., glass-bottom dishes, chamber slides) and culture until they reach the desired confluency.
-
Treatment (Optional): If investigating the effects of a specific treatment on AVO formation, treat the cells for the desired duration.
-
Aspirate Medium: Carefully remove the culture medium from the cells.
-
Staining: Add the pre-warmed acriflavine working solution to the cells, ensuring the monolayer is completely covered.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[6] The optimal incubation time may require optimization.
-
Washing: Gently aspirate the staining solution and wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or complete culture medium to minimize background fluorescence.[6]
-
Imaging: Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells. Proceed with imaging immediately on a fluorescence microscope.[6]
3.3. Staining Protocol for Suspension Cells (Flow Cytometry)
-
Cell Culture and Treatment: Culture suspension cells to the desired density and apply any experimental treatments.
-
Cell Harvesting: Transfer the required number of cells (typically 0.5-1 x 10⁶ cells per sample) to a microcentrifuge tube.
-
Centrifugation: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension and Staining: Aspirate the supernatant and resuspend the cell pellet in the pre-warmed acriflavine working solution.
-
Incubation: Incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Add an excess of PBS to the tube, pellet the cells by centrifugation, and aspirate the supernatant. Repeat this wash step once more.
-
Final Resuspension: Resuspend the washed cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% fetal bovine serum).
-
Analysis: Analyze the stained cells on a flow cytometer promptly.
Caption: General experimental workflow for Acriflavine staining.
Data Acquisition and Analysis: Best Practices
4.1. Fluorescence Microscopy
-
Filter Sets: Use appropriate filter sets to distinguish between the green and red fluorescence of acriflavine.
-
Image Acquisition: Acquire images in both channels and create an overlay to visualize the spatial relationship between the nucleus, cytoplasm, and AVOs.[6]
-
Quantitative Analysis: Image analysis software can be used to quantify the intensity and number of red puncta per cell, providing a quantitative measure of AVOs.
4.2. Flow Cytometry
-
Excitation and Emission: Use a blue laser (e.g., 488 nm) for excitation. Collect green fluorescence in a detector appropriate for FITC or GFP (e.g., 530/30 nm bandpass filter) and red fluorescence in a detector for PE-Texas Red or a similar fluorophore (e.g., >650 nm long-pass filter).
-
Gating Strategy:
-
Gate on the main cell population in a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.
-
Create a dot plot of red fluorescence vs. green fluorescence for the gated population.
-
Cells with a high red fluorescence intensity represent the population with an increased volume of AVOs.[4]
-
-
Data Interpretation: The percentage of cells in the high-red fluorescence gate can be used to quantify the extent of AVO formation in the cell population.
| Parameter | Fluorescence Microscopy | Flow Cytometry |
| Excitation | ~450-490 nm | ~488 nm (Blue Laser) |
| Green Emission | ~515-565 nm | ~530/30 nm |
| Red Emission | >590 nm (Long-pass) | >650 nm (Long-pass) |
| Primary Output | Qualitative (images), Quantitative (puncta/cell) | Quantitative (% of positive cells, MFI) |
| Throughput | Low to Medium | High |
Self-Validating Systems and Controls: Ensuring Trustworthy Data
To ensure the scientific integrity of your results, it is crucial to incorporate appropriate controls.
-
Positive Control: Treat cells with a known inducer of autophagy, such as rapamycin or starvation (culturing in amino acid-deprived medium), to validate that the staining protocol can detect an increase in AVOs.[7][8]
-
Negative Control: Use an autophagy inhibitor, such as Bafilomycin A1 or Chloroquine, in conjunction with an autophagy inducer.[9] These agents block the fusion of autophagosomes with lysosomes or inhibit lysosomal acidification, respectively, and should prevent or reduce the increase in red fluorescence.[9]
-
Untreated Control: Always include an untreated cell population to establish the basal level of AVOs in your specific cell type.
Field-Proven Insights and Troubleshooting
-
Cell Type Variability: The optimal staining concentration and incubation time can vary significantly between different cell lines.[6] It is highly recommended to perform a titration experiment to determine the optimal conditions for your cells of interest.
-
Phototoxicity and Fading: Acriflavine, like many fluorophores, can be susceptible to phototoxicity and photobleaching, especially with prolonged exposure to excitation light. Minimize light exposure and use an anti-fade mounting medium for fixed-cell imaging if necessary.
-
Comparison with Acridine Orange: Acridine orange is another metachromatic dye commonly used for AVO detection.[3][10] While both function on a similar principle, acriflavine has been reported to have weaker fluorescence but may be more suitable for use in certain sample types, such as humic waters, where acridine orange can precipitate.[11][12][13]
-
Cytotoxicity: While generally used at non-toxic concentrations for short-term staining, it's important to be aware that acriflavine can have biological effects, including acting as an inhibitor of the hypoxia-inducible factor (HIF-1).[14][15] For longer-term studies, it is advisable to perform a cytotoxicity assay (e.g., MTT or LDH assay) to ensure the staining conditions are not adversely affecting cell viability.[16]
Conclusion
Acriflavine offers a robust and straightforward method for the detection and quantification of acidic vesicular organelles. Its metachromatic properties provide a clear distinction between the nucleus and AVOs, making it a valuable tool for studying autophagy and other cellular processes involving acidic compartments. By following the detailed protocols and incorporating the recommended controls outlined in these application notes, researchers can generate reliable and reproducible data, advancing our understanding of fundamental cell biology.
References
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Kurjata, J., Stanczyk, W. A., & Gulej, R. (2022). Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art. Journal of Medicinal Chemistry, 65(17), 11496-11513. Retrieved from [Link]
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Kurjata, J., Stanczyk, W. A., & Gulej, R. (2022). Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art. PMC. Retrieved from [Link]
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El-Masry, A. M., & Zeid, A. M. (2023). Acriflavine: an efficient green fluorescent probe for sensitive analysis of aceclofenac in pharmaceutical formulations. BMC Chemistry, 17(1), 93. Retrieved from [Link]
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Salmon, J. M., Morliere, P., & Santus, R. (1995). Characterization of acidic vesicles in multidrug-resistant and sensitive cancer cells by acridine orange staining and confocal microspectrofluorometry. Journal of Histochemistry & Cytochemistry, 43(6), 635-644. Retrieved from [Link]
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Nowak, J. M. (2012). Acridine orange for autophagy detection. ResearchGate. Retrieved from [Link]
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El-Masry, A. M., & Zeid, A. M. (2023). Acriflavine: an efficient green fluorescent probe for sensitive analysis of aceclofenac in pharmaceutical formulations. PubMed. Retrieved from [Link]
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Kurjata, J., Stanczyk, W. A., & Gulej, R. (2022). Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art. ACS Publications. Retrieved from [Link]
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Kurjata, J., Stanczyk, W. A., & Gulej, R. (2022). Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art. Journal of Medicinal Chemistry. Retrieved from [Link]
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El-Masry, A. M., & Zeid, A. M. (2023). (PDF) Acriflavine: an efficient green fluorescent probe for sensitive analysis of aceclofenac in pharmaceutical formulations. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). (A) The detection and quantification of acidic vesicular organelles by.... ResearchGate. Retrieved from [Link]
-
Bergström, I., Heinänen, A., & Salonen, K. (1986). Comparison of Acridine Orange, Acriflavine, and Bisbenzimide Stains for Enumeration of Bacteria in Clear and Humic Waters. Semantic Scholar. Retrieved from [Link]
-
Thomé, M. P., Filippi-Chiela, E. C., Villodre, E. S., Migliavaca, C. B., Onzi, G. R., Felipe, K. B., ... & Lenz, G. (2016). Ratiometric analysis of Acridine Orange staining in the study of acidic organelles and autophagy. Journal of Cell Science, 129(24), 4622-4632. Retrieved from [Link]
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ResearchGate. (n.d.). Acidic vesicular organelle (AVOs) formation was observed by.... ResearchGate. Retrieved from [Link]
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Bergström, I., Heinänen, A., & Salonen, K. (1986). Comparison of Acridine Orange, Acriflavine, and Bisbenzimide Stains for Enumeration of Bacteria in Clear and Humic Waters. ResearchGate. Retrieved from [Link]
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de la Cruz, E. M., et al. (2024). Live Cell Painting: image-based profiling in live cells using Acridine Orange. bioRxiv. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of solvent polarity on the fluorescence properties of (Acriflavine). ResearchGate. Retrieved from [Link]
-
Bergström, I., Heinänen, A., & Salonen, K. (1986). Comparison of Acridine Orange, Acriflavine, and Bisbenzimide Stains for Enumeration of Bacteria in Clear and Humic Waters. ResearchGate. Retrieved from [Link]
-
Bergström, I., Heinänen, A., & Salonen, K. (1986). Comparison of acridine orange, acriflavine, and bisbenzimide stains for enumeration of bacteria in clear and humic waters. Applied and Environmental Microbiology, 51(3), 664-667. Retrieved from [Link]
-
SenthilKumar, G., Skiba, J. H., & Kimple, R. J. (2019). High-throughput quantitative detection of basal autophagy and autophagic flux using image cytometry. bioRxiv. Retrieved from [Link]
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Ueno, T., et al. (2022). Measuring the pH of Acidic Vesicles in Live Cells with an Optimized Fluorescence Lifetime Imaging Probe. Analytical Chemistry, 94(32), 11264-11271. Retrieved from [Link]
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ResearchGate. (n.d.). Formation of acidic vesicular organelles (AVOs) was observed by.... ResearchGate. Retrieved from [Link]
-
Thomé, M. P., Filippi-Chiela, E. C., Villodre, E. S., Migliavaca, C. B., Onzi, G. R., Felipe, K. B., ... & Lenz, G. (2016). Ratiometric analysis of Acridine Orange staining in the study of acidic organelles and autophagy. Semantic Scholar. Retrieved from [Link]
-
Dojindo Molecular Technologies. (n.d.). Autophagic Flux Assay Kit (Autophagy). Dojindo Molecular Technologies. Retrieved from [Link]
-
Bergström, I., Heinänen, A., & Salonen, K. (1986). Comparison of Acridine Orange, Acriflavine, and Bisbenzimide Stains for Enumeration of Bacteria in Clear and Humic Waters. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Detection of acidic vesicular organelles (AVO) by vital staining with.... ResearchGate. Retrieved from [Link]
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Bio-Rad. (n.d.). Effective Detection of Autophagy. Bio-Rad. Retrieved from [Link]
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Geraci-Yee, S. (2017). Acriflavine Direct Detection Technique for Labyrinthulomycetes. Protocols.io. Retrieved from [Link]
-
Jaiswal, A., et al. (2021). In vitro safety and anti-bacterial efficacy assessment of acriflavine. Clinical Otolaryngology, 46(5), 1051-1055. Retrieved from [Link]
-
Geraci-Yee, S. (2017). Acriflavine Centrifuge Stain for Labyrinthulomycetes. ResearchGate. Retrieved from [Link]
-
Sargsyan, K., et al. (2021). Acriflavine, a clinically aproved drug, inhibits SARS-CoV-2 and other betacoronaviruses. bioRxiv. Retrieved from [Link]
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World Organisation for Animal Health. (n.d.). PRINCIPLES AND METHODS OF VALIDATION OF DIAGNOSTIC ASSAYS FOR INFECTIOUS DISEASES. WOAH. Retrieved from [Link]
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Asiimwe, S., et al. (2022). Validation and Evaluation of Lateral Flow Tests for the Detection of Antimicrobial Residues on Poultry Feathers. Foods, 11(15), 2293. Retrieved from [Link]
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Application Note & Protocols: High-Throughput Screening Assays Using Acriflavine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Reimagining a Century-Old Drug for Modern High-Throughput Screening
First synthesized in 1912, acriflavine (ACF) has a storied history as a topical antiseptic and antibacterial agent.[1] This acridine dye, a mixture of 3,6-diamino-10-methylacridine chloride and 3,6-diaminoacridine, owes its biological activity primarily to its ability to intercalate with DNA.[1] However, recent decades have seen a renaissance for acriflavine, as research has unveiled its potent and specific inhibitory actions on key cellular pathways implicated in oncology and virology.[2] Notably, acriflavine is a powerful inhibitor of Hypoxia-Inducible Factor 1 (HIF-1) by preventing the dimerization of its α and β subunits, and it also targets viral proteases, such as those from SARS-CoV-2.[3][4]
This convergence of well-defined mechanisms of action with intrinsic fluorescent properties makes acriflavine an exceptionally versatile tool in the realm of high-throughput screening (HTS). HTS methodologies are the cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify novel therapeutic leads.[5][6] This guide moves beyond listing mere facts to provide actionable, field-proven protocols that leverage acriflavine's unique characteristics. We will explore two primary HTS applications: first, using acriflavine as a direct fluorescent probe in a biochemical assay, and second, employing it as a gold-standard positive control in a cell-based pathway screen for next-generation HIF-1 inhibitors.
Part 1: Acriflavine as a Direct Fluorescent Probe in Competitive Binding HTS
The inherent fluorescence of the acridine scaffold is not merely a chemical curiosity; it is a functional handle for assay development. The fluorescence of acriflavine can be dynamically modulated by its molecular environment. Specifically, its interaction with acidic compounds to form ion-pair complexes can lead to a predictable quenching of its fluorescence signal.[7][8] This phenomenon can be ingeniously repurposed for HTS.
Principle of the Assay: Fluorescence Quenching and Competitive Displacement
The core principle is static fluorescence quenching. When acriflavine forms a non-fluorescent ground-state complex with a target molecule (the "quencher"), its emission is diminished.[7][8] An HTS campaign can be designed to screen for compounds that disrupt this interaction. In a competitive displacement format, a library of test compounds is screened for their ability to bind to the target, thereby preventing the formation of the acriflavine-quencher complex and restoring the fluorescent signal. This "turn-on" signal is highly desirable in HTS as it minimizes false positives arising from colored or precipitating compounds that might interfere with a "turn-off" assay.
Experimental Workflow: Acriflavine Competitive Displacement Assay
Caption: High-level workflow for the acriflavine-based competitive displacement HTS assay.
Protocol 1: HTS for Disruptors of a Target-Quencher Interaction
This protocol is designed to identify compounds that bind to a hypothetical target protein, "TargetP," which naturally interacts with an acidic quenching molecule, "QuencherQ."
A. Reagents and Materials
-
Acriflavine (ACF): 10 mM stock in DMSO.
-
TargetP: Purified protein of interest, stock concentration determined by protein stability (e.g., 1 mg/mL).
-
QuencherQ: A known acidic binding partner of TargetP.
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.01% Tween-20, pH 8.5. The alkaline pH is critical for promoting the ion-pair interaction that leads to quenching.[7]
-
Test Compounds: Compound library plated at 10 mM in DMSO.
-
Plates: 384-well, low-volume, black, solid-bottom polystyrene microplates (e.g., Corning 384-well Low Volume Black Round Bottom PS Microplate). Rationale: Black plates are essential to minimize background fluorescence and prevent light scattering between wells.
-
Instrumentation: Automated liquid handler and a microplate reader with fluorescence intensity detection capabilities (e.g., BMG PHERAstar or Tecan Spark).
B. Assay Validation (Pre-Screening)
-
ACF/QuencherQ Titration: Determine the optimal concentration of QuencherQ needed to achieve ~80-90% quenching of a fixed ACF concentration (e.g., 1 µM ACF). This establishes the maximum signal window.
-
TargetP Titration: Titrate TargetP against the fixed ACF/QuencherQ concentrations. The goal is to find the lowest TargetP concentration that still effectively competes with QuencherQ, resulting in a significant fluorescence increase. This ensures the assay is sensitive to competitive binders.
-
DMSO Tolerance: Confirm that assay performance is not affected by the final concentration of DMSO used for compound delivery (typically ≤ 1%).
-
Z'-Factor Plate: Prepare a plate with 192 wells of high control (ACF + TargetP) and 192 wells of low control (ACF + QuencherQ) to calculate the Z'-factor. Rationale: The Z'-factor is a statistical measure of assay robustness, and a value >0.5 is considered excellent for HTS.[9]
C. HTS Protocol
-
Compound Plating: Using an acoustic liquid handler (e.g., ECHO), dispense 50 nL of test compounds, positive control (an unlabeled known binder of TargetP), and negative control (DMSO) into the 384-well assay plates.
-
TargetP Addition: Add 5 µL of TargetP diluted in Assay Buffer to each well to a final concentration determined during validation.
-
Incubation 1: Centrifuge plates briefly (1 min at 1000 x g) and incubate for 15 minutes at room temperature. Rationale: This pre-incubation step allows test compounds to bind to the target protein before the detection reagents are introduced.
-
ACF/QuencherQ Addition: Add 5 µL of a 2x solution of ACF and QuencherQ in Assay Buffer. Final concentrations should be as determined during validation (e.g., 1 µM ACF).
-
Incubation 2: Centrifuge plates again and incubate for 30 minutes at room temperature, protected from light.
-
Fluorescence Reading: Read the plates using a microplate reader with excitation set to ~451 nm and emission at ~502 nm.[7]
Part 2: Acriflavine as a Positive Control in Cell-Based HIF-1 Pathway Screens
One of the most significant discoveries regarding acriflavine is its ability to inhibit the HIF-1 transcription factor.[2][4] It acts by binding directly to the HIF-1α subunit, preventing its crucial dimerization with HIF-1β (also known as ARNT).[4] This mechanism makes acriflavine an ideal positive control for HTS campaigns aimed at discovering novel HIF-1 pathway inhibitors for cancer therapy.
Principle of the Assay: HRE-Driven Reporter Gene
The assay utilizes a genetically engineered cell line that contains a reporter gene (e.g., Firefly Luciferase) under the transcriptional control of multiple copies of the Hypoxia Response Element (HRE). Under hypoxic conditions (or chemical mimicry), stabilized HIF-1α dimerizes with HIF-1β, binds to the HREs, and drives high expression of the luciferase reporter. A true HIF-1 inhibitor, like acriflavine, will prevent this process, leading to a dose-dependent decrease in the luminescent signal.
HIF-1 Signaling Pathway and Point of Acriflavine Inhibition
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 4. Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: 3,6-Diamino-10-methylacridinium chloride (Acridine Orange)
Prepared by the Office of Senior Application Scientists
Welcome to the technical support guide for 3,6-Diamino-10-methylacridinium chloride, commonly known as Acridine Orange (AO). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate a primary challenge encountered when using this versatile dye: photobleaching. As a metachromatic dye that differentially stains DNA and RNA, AO is invaluable for applications ranging from cell cycle analysis to apoptosis studies[1][2]. However, its performance is often limited by its low to moderate photostability[1]. This guide provides in-depth, field-proven insights and protocols to help you preserve your fluorescent signal and ensure the integrity of your data.
Troubleshooting Guides
This section provides detailed, cause-and-effect-driven solutions to common photobleaching issues encountered during microscopy with Acridine Orange.
Issue 1: Rapid Loss of Fluorescent Signal During Initial Focusing and Image Acquisition
A common frustration is observing a bright, crisp signal that rapidly diminishes within seconds of illumination. This is often due to excessive excitation energy overwhelming the fluorophore.
Root Cause Analysis:
Photobleaching occurs when Acridine Orange molecules are irreversibly damaged by light energy, rendering them non-fluorescent[3][4]. The process is primarily driven by the generation of reactive oxygen species (ROS), such as singlet oxygen, which chemically attack the fluorophore's structure. This reaction is accelerated by high-intensity light and prolonged exposure[5]. Acridine Orange has been shown to lose a significant portion of its fluorescence within seconds of continuous excitation[6].
Mitigation Strategy: The "Minimal Exposure" Protocol
The most effective initial strategy is to rigorously minimize the photons hitting your sample[7][8].
Step-by-Step Protocol:
-
Locate the Region of Interest (ROI) with Transmitted Light: Before activating the fluorescence light source, use brightfield or Differential Interference Contrast (DIC) to navigate your slide and find the desired cells or tissue area[3][4].
-
Use Low-Power Objective for Initial Focusing: Perform initial focusing with a low-magnification objective (e.g., 10x or 20x) to reduce light intensity on the sample.
-
Minimize Excitation Intensity:
-
Reduce Exposure Time: Set the camera's exposure or integration time to the shortest possible duration that yields a quality image. It is better to increase the camera gain slightly than to use a long exposure time.
-
"Neighboring Field" Focusing Technique: If fine-focusing with fluorescence is unavoidable, focus on an area adjacent to your target ROI. Once focused, move to your pristine ROI and capture the image immediately[3][4].
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Shutter Discipline: Ensure the shutter for the excitation light path is open only during image acquisition. Never leave the sample exposed to the light while viewing through the oculars or when the system is idle[9][10].
Issue 2: Signal Fades During Time-Lapse or Z-Stack Imaging
For experiments requiring repeated exposures, such as live-cell imaging or 3D reconstruction, cumulative photodamage can completely degrade the signal before the experiment is complete.
Root Cause Analysis:
Each excitation cycle has a certain probability of destroying a fluorophore. In multi-acquisition experiments, this damage accumulates, leading to a progressive decline in signal intensity. Acridine Orange's moderate photostability makes it particularly susceptible to this cumulative bleaching[1][11].
Mitigation Strategy 1: Employing Antifade Mounting Media
Antifade reagents are chemical compounds that suppress photobleaching by scavenging the ROS that damage fluorophores[5][12]. For fixed samples, using a high-quality antifade mounting medium is critical.
dot
Caption: Mechanism of photobleaching and antifade reagent intervention.
Table 1: Comparison of Commercial Antifade Reagents
| Reagent Name | Key Component(s) | Setting Type | Notes |
| VECTASHIELD® | Proprietary | Liquid (non-setting) | Widely used, prevents rapid photobleaching. Remains liquid, allowing for potential repositioning[5][13][14]. |
| ProLong™ Gold/Diamond | Proprietary | Hard-setting | Cures to a hard seal, providing excellent optical clarity and long-term sample preservation[5]. |
| EverBrite™ | Proprietary | Hard-setting | Formulated to prevent photobleaching across a wide range of fluorophores. Refractive index is matched to immersion oil[15]. |
| Media with Trolox | Trolox (Vitamin E analog) | Additive for live cells | A cell-permeable antioxidant used to reduce phototoxicity and photobleaching in live-cell imaging experiments[12][14]. |
| Media with DABCO | 1,4-Diazabicyclo[2.2.2]octane | Additive/Component | A commonly used antifade agent that acts as a free radical scavenger[5][16]. |
Protocol: Preparing a Lab-Made Antifade Mounting Medium (Glycerol/DABCO)
For fixed cells, a simple and effective antifade solution can be prepared in the lab.
-
Prepare a 10X PBS Stock Solution: Prepare a standard phosphate-buffered saline solution at 10X concentration.
-
Make the Mounting Medium:
-
Combine 9 mL of glycerol with 1 mL of 10X PBS.
-
Add 100 mg of DABCO (1,4-diazabicyclo[2.2.2]octane).
-
Dissolve the DABCO by stirring gently overnight in the dark. A magnetic stirrer on a very low setting can be used.
-
-
Check pH and Store:
-
Verify that the final pH is approximately 8.0-8.5. Adjust with dilute NaOH if necessary.
-
Store the solution in small aliquots at -20°C, protected from light.
-
Mitigation Strategy 2: Advanced Imaging Techniques
For laboratories with access to specialized equipment, certain techniques inherently reduce photobleaching.
-
Multiphoton Excitation: This technique uses a pulsed infrared laser to excite the fluorophore. Excitation is confined to the focal plane, significantly reducing phototoxicity and photobleaching in the out-of-focus regions of the sample[5]. Studies have shown that two-photon excitation can markedly reduce AO photobleaching compared to single-photon methods, especially at high acquisition rates[17].
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is Acridine Orange so susceptible?
Photobleaching is the irreversible photochemical destruction of a fluorescent molecule upon exposure to light[3]. When AO absorbs light, it enters a high-energy excited state. While it can relax by emitting fluorescence, it can also transition to a highly reactive triplet state. This triplet state molecule can react with molecular oxygen to create damaging reactive oxygen species (ROS) that chemically alter the AO molecule, rendering it unable to fluoresce[5]. AO is considered to have low to moderate photostability, meaning this destructive process occurs more readily compared to more robust synthetic dyes[1].
Q2: My signal is gone almost instantly. What is the very first thing I should check?
The first thing to check is your illumination intensity[5][7]. You are likely using too much light. Immediately insert a neutral density (ND) filter or reduce your laser power significantly. Your goal is to use the absolute minimum number of photons required to get a usable image[8].
Q3: Is Acridine Orange suitable for long-term live-cell imaging?
While AO can be used for live-cell imaging, its propensity to photobleach presents a significant challenge for long-term or kinetic studies[11][18]. Additionally, AO concentration must be carefully optimized for each cell line to avoid cytotoxicity[19]. For extended live-cell experiments, consider using it for endpoint assays or very short time-lapses. If longer imaging is required, rigorous application of the "Minimal Exposure" protocol and the use of a live-cell antifade reagent like Trolox are essential[14].
Q4: Will an antifade reagent completely stop photobleaching?
No, antifade reagents do not completely stop photobleaching, but they can significantly slow it down[4][7]. They work by quenching the chemical reactions that lead to fluorophore destruction[12]. This extends the viable imaging time, allowing you to collect more data before the signal fades to unusable levels.
Q5: Does photobleaching affect the green (DNA-bound) and red (RNA-bound) fluorescence of AO differently?
Yes, the local environment of the dye affects its stability. Research has shown that Acridine Orange bound to different cellular components (e.g., DNA in the nucleus vs. RNA in acidic vesicles) can exhibit different rates of photobleaching within the same cell[20]. It is crucial to determine the bleaching rate for the specific signal (green or red) that is critical to your experiment and optimize your imaging conditions accordingly.
Q6: How do I create a photobleaching curve to correct my quantitative data?
If you are performing quantitative analysis, accounting for photobleaching is critical to avoid false results[3]. To create a correction curve:
-
Find a representative field of view in a control sample.
-
Acquire a time-lapse series of images using the exact same imaging parameters (exposure time, laser power, interval) as your actual experiment.
-
Measure the mean fluorescence intensity of the ROI in each image of the time-series.
-
Plot the intensity versus time. This decay curve represents the signal loss due to photobleaching alone.
-
You can then use this curve to mathematically normalize the data from your experimental samples to account for the intensity loss from photobleaching[3].
dot
Caption: Troubleshooting workflow for Acridine Orange photobleaching.
References
-
How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. (N.D.). EnlightenVue. Retrieved from [Link]
-
Aryal, S. (2021). Acridine Orange Stain- Principle, Procedure and Result Interpretation. Microbe Notes. Retrieved from [Link]
-
EMS #10050. (N.D.). Electron Microscopy Sciences. Retrieved from [Link]
-
Garcia-Fossa, F., et al. (2025). Live-cell painting: Image-based profiling in live cells using acridine orange. bioRxiv. Retrieved from [Link]
-
Photobleaching of acridine orange in hepatocytes. (N.D.). ResearchGate. Retrieved from [Link]
-
Photo-bleaching experiments using acridine orange. (N.D.). ResearchGate. Retrieved from [Link]
-
“Where the hell did my signal go?” AKA The Problems (and Uses) of 'Photobleaching' in Microscopy and Imaging. (2025). Bitesize Bio. Retrieved from [Link]
-
Minimizing Photobleaching in Fluorescence Microscopy. (2018). News-Medical.Net. Retrieved from [Link]
-
Comparison of 2 and acridine orange for resistance to photobleaching. (N.D.). ResearchGate. Retrieved from [Link]
-
Acridine Orange Assay Protocol | Technical Note 182. (2025). DeNovix. Retrieved from [Link]
-
Live Cell Painting: image-based profiling in live cells using Acridine Orange. (2024). bioRxiv. Retrieved from [Link]
-
The Antidote for Photobleaching. (N.D.). Electron Microscopy Sciences. Retrieved from [Link]
-
Image-Based Profiling in Live Cells Using Live Cell Painting. (N.D.). PMC - PubMed Central. Retrieved from [Link]
-
Image-Based Profiling in Live Cells Using Live Cell Painting. (N.D.). Bio-protocol. Retrieved from [Link]
-
Acridine orange. (N.D.). Wikipedia. Retrieved from [Link]
-
How to Measure Cell Viability Using Acridine Orange/Propidium Iodide: The Principle and the Procedure. (2023). Logos Biosystems. Retrieved from [Link]
-
Live Cell Painting: image-based profiling in live cells using Acridine Orange. (N.D.). ResearchGate. Retrieved from [Link]
-
Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. (N.D.). SciSpace. Retrieved from [Link]
-
UTILIZING REPEATED LED EXPOSURE TO MEASURE PHOTOBLEACHING kINETIC DECAy RATE Of ACRIDINE ORANGE. (2023). Guadalupe Sanchez, Celia Lopez. Retrieved from [Link]
-
Photobleaching in Live Cell Imaging. (2018). Biocompare. Retrieved from [Link]
-
FluoroQuest™ PLUS Antifade Mounting Medium. (N.D.). Clinisciences. Retrieved from [Link]
-
Functional and Molecular Characterization of Melamine-Induced Disruption of Human Spermatozoa via Oxidative Stress and Apoptotic Pathways: An In Vitro Study. (N.D.). MDPI. Retrieved from [Link]
-
Acridine Orange Stain. (N.D.). Logos Biosystems. Retrieved from [Link]
-
Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. (N.D.). PubMed. Retrieved from [Link]
-
Photobleaching. (N.D.). Wikipedia. Retrieved from [Link]
-
(PDF) Photobleaching. (N.D.). ResearchGate. Retrieved from [Link]
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Technical Support Center: Mitigating Acriflavine Cytotoxicity in Primary Cell Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into managing the cytotoxic effects of acriflavine in sensitive primary cell cultures. Our goal is to move beyond simple protocols and explain the underlying principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered when using acriflavine with primary cells.
Q1: Why are my primary cells dying even at low concentrations of acriflavine?
A1: Primary cells are notoriously more sensitive than immortalized cell lines. Several factors could be at play:
-
Mechanism of Action: Acriflavine is a DNA intercalating agent and a topoisomerase inhibitor, which can halt the cell cycle and trigger apoptosis.[1][2][3] Primary cells, often with slower division rates, can still be highly susceptible to DNA damage.
-
HIF-1 Inhibition: While often the intended target, inhibiting the Hypoxia-Inducible Factor 1 (HIF-1) pathway can disrupt normal cellular metabolism and survival signals, even in normoxic conditions.[4][5][6]
-
Off-Target Effects: Acriflavine can induce mitochondrial damage and increase reactive oxygen species (ROS), leading to oxidative stress that primary cells may not tolerate well.[7]
-
Culture Conditions: Suboptimal culture conditions (e.g., improper thawing, media composition, cell density) can pre-stress cells, making them more vulnerable to acriflavine's toxicity.[8][9]
Q2: What is a safe starting concentration for acriflavine in primary cell culture?
A2: There is no universal "safe" concentration. It is highly dependent on the primary cell type. For instance, some studies have shown acriflavine to have lower cytotoxicity in primary human fibroblasts compared to transformed cell lines, with CC50 values around 12 µM.[10] However, for sensitive primary cells like neurons or hepatocytes, the effective non-toxic concentration could be significantly lower. It is crucial to perform a dose-response curve for each new primary cell type. A good starting range for a dose-response experiment would be from low nanomolar (nM) to low micromolar (µM) concentrations.
Q3: How long should I expose my primary cells to acriflavine?
A3: The cytotoxic effects of acriflavine are both dose- and time-dependent.[11][12] For initial experiments, consider a shorter exposure time (e.g., 16-24 hours) and then assess cell viability. If your experimental endpoint allows, you can then extend the duration. Continuous long-term exposure is more likely to induce significant cytotoxicity.
Q4: Can I use antioxidants to counteract acriflavine's cytotoxicity?
A4: Yes, this is a promising strategy. Since acriflavine can induce ROS production and oxidative stress, co-treatment with antioxidants may mitigate some of the cytotoxic effects.[7] However, it's important to consider that some chemotherapeutic agents rely on ROS for their efficacy.[13] Therefore, the use of antioxidants should be carefully validated to ensure they do not interfere with the intended experimental outcome.[13][14] Potential antioxidants to consider include N-acetylcysteine (NAC), Vitamin E, or mitochondria-targeted antioxidants like MitoTEMPO.[15][16]
Q5: My cells are detaching from the plate after acriflavine treatment. What should I do?
A5: Cell detachment is a common sign of stress and impending cell death (apoptosis). To address this:
-
Re-evaluate Concentration: The concentration is likely too high. Refer to your dose-response data and select a lower concentration.
-
Check Plate Coating: Ensure your culture vessels are appropriately coated to promote strong cell adhesion for your specific primary cell type (e.g., poly-D-lysine, laminin, fibronectin).
-
Assess Viability: Use a viability stain like Trypan Blue to determine if the detached cells are dead. High numbers of non-viable floating cells confirm a cytotoxicity issue.
Section 2: In-Depth Troubleshooting Guides
Guide 1: Optimizing Acriflavine Concentration and Exposure Time
The Problem: You observe widespread cell death, poor morphology, and a significant decrease in cell number after acriflavine treatment.
The Scientific Rationale: The therapeutic window for acriflavine in primary cells is often narrow. The goal is to find a concentration that achieves the desired biological effect (e.g., HIF-1 inhibition) without causing excessive cytotoxicity. This requires a systematic approach to determine the IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration).
Experimental Workflow: Dose-Response and Time-Course Analysis
Caption: Workflow for determining the optimal acriflavine concentration.
Step-by-Step Protocol:
-
Cell Plating: Seed your primary cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of analysis. Allow them to adhere and recover for at least 24 hours.
-
Acriflavine Preparation: Prepare a 2x concentrated stock of your highest acriflavine concentration. Perform serial dilutions to create a range of 2x concentrations. A broad range to start with could be 0.01 µM to 100 µM.
-
Treatment: Carefully remove half of the media from your cell plate and replace it with an equal volume of the 2x acriflavine dilutions. This will result in the desired 1x final concentrations. Include wells with vehicle control (the solvent used for acriflavine, e.g., DMSO).
-
Incubation: Incubate the plates for your desired time points (e.g., 24h, 48h, 72h).
-
Viability Assay: At each time point, perform a quantitative cell viability assay such as MTT, PrestoBlue™, or an LDH release assay to measure cytotoxicity.
-
Data Analysis: Plot cell viability (%) against the log of acriflavine concentration. Use a non-linear regression model to calculate the CC50 value. Select a working concentration that is well below the CC50 and still provides the desired biological effect.
Data Interpretation Table:
| Parameter | Ideal Outcome | Troubleshooting Steps if Outcome is Not Met |
| Vehicle Control Viability | ~100% | Check for solvent toxicity; reduce final solvent concentration. |
| CC50 Value | Within a usable range for your experiment | If too low, consider mitigation strategies (Guide 2). If no toxicity is seen, you may need to increase the concentration range. |
| Cell Morphology | Healthy and comparable to vehicle control at working concentration | Re-evaluate your chosen working concentration; it may be too high even if viability assays show acceptable levels. |
Guide 2: Co-treatment with Antioxidants to Reduce Oxidative Stress
The Problem: Even at optimized concentrations, you observe signs of cellular stress, such as vacuolization or reduced proliferation, suggesting sublethal toxicity.
The Scientific Rationale: Acriflavine's interaction with cellular components can lead to the production of ROS, which damages lipids, proteins, and DNA.[7] Mitochondria are particularly susceptible to oxidative damage.[17] Supplementing the culture medium with antioxidants can help neutralize these harmful ROS and protect the cells.[14][18]
Proposed Mechanism of Acriflavine-Induced Oxidative Stress and Antioxidant Intervention
Caption: Acriflavine-induced oxidative stress and mitigation by antioxidants.
Step-by-Step Protocol for Co-treatment:
-
Select an Antioxidant:
-
N-acetylcysteine (NAC): A precursor to glutathione, a major intracellular antioxidant. A typical starting concentration is 1-5 mM.
-
Vitamin E (α-tocopherol): A lipid-soluble antioxidant that protects cell membranes. Use a water-soluble formulation for cell culture.
-
MitoTEMPO: A mitochondria-targeted antioxidant that can specifically address mitochondrial ROS production.[16]
-
-
Determine Optimal Antioxidant Concentration: Before combining with acriflavine, test a range of antioxidant concentrations on your primary cells alone to ensure they are not toxic.
-
Co-treatment: Add the optimized concentration of the antioxidant to the culture medium either shortly before or at the same time as the acriflavine treatment.
-
Validation: It is critical to include proper controls:
-
Untreated cells
-
Cells treated with vehicle control
-
Cells treated with acriflavine alone
-
Cells treated with the antioxidant alone
-
Cells co-treated with acriflavine and the antioxidant
-
-
Assessment: Evaluate cell viability, morphology, and your specific experimental endpoint (e.g., HIF-1 target gene expression) across all conditions.
Expected Outcomes: Successful co-treatment should result in improved cell viability and morphology in the presence of acriflavine, without compromising its intended biological activity.
Section 3: Understanding the Core Mechanisms of Acriflavine Cytotoxicity
A deeper understanding of how acriflavine impacts cells is crucial for effective troubleshooting.
Primary Mechanisms of Action:
| Mechanism | Cellular Consequence | Key References |
| DNA Intercalation & Topoisomerase Inhibition | Acriflavine inserts itself between DNA base pairs, distorting the helix.[3][7] It also inhibits topoisomerases I and II, leading to DNA strand breaks that cannot be repaired, ultimately triggering apoptosis.[1] | , |
| HIF-1 Dimerization Inhibition | Acriflavine binds to HIF-1α and HIF-2α subunits, preventing them from dimerizing with HIF-1β. This blocks the transcription of hypoxia-adaptive genes.[4][5][19] | , |
| Induction of Apoptosis | By causing DNA damage and cellular stress, acriflavine activates apoptotic pathways. This is often observed through the cleavage of PARP-1 and the activation of caspases, such as caspase-3.[7][12][20] | , |
| Mitochondrial Dysfunction & Oxidative Stress | Acriflavine can disrupt the mitochondrial membrane and inhibit oxidative phosphorylation (OXPHOS) pathways, leading to an increase in ROS and subsequent oxidative stress.[7] |
Signaling Pathway Overview
Sources
- 1. DNA topoisomerase inhibition with the HIF inhibitor acriflavine promotes transcription of lncRNAs in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Is acriflavine an efficient co-drug in chemotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ojs.wiserpub.com [ojs.wiserpub.com]
- 4. Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. sms.carm.es [sms.carm.es]
- 7. Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
- 10. Acriflavine, a clinically approved drug, inhibits SARS-CoV-2 and other betacoronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic effect of acriflavine against clinical isolates of Acanthamoeba spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antitumor Activity of Acriflavine in Lung Adenocarcinoma Cell Line A549 | Anticancer Research [ar.iiarjournals.org]
- 13. Avoiding Antioxidant-Drug Interactions During Cancer Treatment - The ASCO Post [ascopost.com]
- 14. Antioxidants as precision weapons in war against cancer chemotherapy induced toxicity – Exploring the armoury of obscurity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protection of mitochondrial functions against oxidative stresses by isoflavans from Glycyrrhiza glabra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Improvement of Oxidative Stress and Mitochondrial Dysfunction by β-Caryophyllene: A Focus on the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Acriflavine, a HIF-1 inhibitor, preserves vision in an experimental autoimmune encephalomyelitis model of optic neuritis [frontiersin.org]
- 20. pubs.acs.org [pubs.acs.org]
Acriflavine Staining Technical Support Center: Optimizing Signal-to-Noise Ratio
Welcome to the technical support center for acriflavine staining. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving the signal-to-noise ratio in their experiments. Here, we move beyond simple protocol steps to explain the underlying scientific principles, ensuring you can make informed decisions to achieve high-quality, reproducible results.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during acriflavine staining. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Issue 1: High Background Fluorescence
Question: My images have high, diffuse background fluorescence, making it difficult to distinguish the specific nuclear signal. What is causing this and how can I fix it?
Causality and Solution: High background is typically a result of either excessive, unbound dye remaining in the sample or non-specific binding of acriflavine to other cellular components. The key is to optimize the balance between dye concentration, incubation time, and subsequent washing steps.
Troubleshooting Steps:
-
Reduce Acriflavine Concentration: A high concentration of the dye is a common culprit for increased background.[1] While a conventional concentration is 0.05%, studies have shown that concentrations as low as 0.01% can provide quality staining with reduced background.[2]
-
Action: Perform a concentration gradient experiment, testing a range of acriflavine concentrations (e.g., 0.005%, 0.01%, 0.02%, 0.05%) to determine the optimal concentration for your specific cell or tissue type.[2]
-
-
Optimize Incubation Time: Excessive incubation can lead to the dye non-specifically binding to various cellular structures.
-
Enhance Washing Steps: Inadequate washing will leave residual, unbound dye that contributes to background fluorescence.
-
Action: Increase the number and duration of wash steps after staining.[3][4] Use a gentle buffer like Phosphate-Buffered Saline (PBS) and ensure complete removal of the staining solution. Consider adding a brief wash with a differentiating agent like 75% isopropyl alcohol, which can help remove non-specifically bound dye.[5]
-
-
Check for Autofluorescence: Some tissues or cells may exhibit natural fluorescence, which can be mistaken for background.
-
Action: Before staining, examine an unstained control sample under the same fluorescence imaging conditions to assess the level of autofluorescence. If significant, consider using spectral imaging and linear unmixing to separate the specific acriflavine signal from the autofluorescence.
-
Issue 2: Weak or No Signal
Question: I am not observing any, or only very faint, nuclear staining. What could be the reason for this weak signal?
Causality and Solution: A weak signal often points to issues with dye penetration, insufficient dye concentration, or problems with the imaging setup. Acriflavine's fluorescence is dependent on its intercalation into DNA, so any hindrance to this process will result in a poor signal.[3][6]
Troubleshooting Steps:
-
Verify Cell Permeabilization (for fixed cells): If you are working with fixed cells, inadequate permeabilization will prevent the dye from reaching the nucleus.
-
Action: Ensure your permeabilization step (e.g., with Triton X-100 or saponin) is sufficient. Optimize the concentration and incubation time of the permeabilizing agent.
-
-
Increase Acriflavine Concentration or Incubation Time: The dye concentration may be too low, or the incubation time too short, for sufficient DNA binding.
-
Action: Incrementally increase the acriflavine concentration or extend the incubation period.[1] Be mindful that this can also increase background, so find the right balance.
-
-
Check pH of Staining Solution: The binding of acriflavine can be pH-sensitive. An inappropriate pH can reduce staining efficiency.
-
Action: A protocol for labyrinthulomycetes uses a 0.1 M citrate buffer at pH 3.0.[5] While this is specific, it highlights the importance of pH. Ensure your staining buffer has a consistent and appropriate pH for your application.
-
-
Verify Microscope and Filter Settings: Incorrect microscope settings, especially the excitation and emission filters, will result in poor signal detection.
-
Action: Acriflavine bound to nucleic acids has an excitation maximum around 458 nm and an emission maximum around 530 nm.[3] Ensure you are using the correct filter set for these wavelengths. Check that the light source is functioning correctly and the detector settings (gain, exposure time) are optimized.
-
Issue 3: Non-Specific Staining of Cytoplasm or Other Organelles
Question: I am observing bright staining in the cytoplasm and other non-nuclear structures. Why is this happening?
Causality and Solution: Acriflavine is known to accumulate in acidic organelles like lysosomes, where it can fluoresce in the red-orange spectrum.[3] This is a known property of the dye and can be managed through careful protocol optimization. Non-specific binding can also occur due to interactions with other cellular components.[7]
Troubleshooting Steps:
-
Optimize Dye Concentration and Washing: As with high background, reducing the dye concentration and increasing the stringency of the washing steps can minimize cytoplasmic staining.[1][3][4]
-
Use a Differentiating Step: A brief rinse with a solution like acidic ethanol can help to remove non-specifically bound dye from the cytoplasm while retaining the more tightly bound nuclear signal.
-
Live-Cell vs. Fixed-Cell Staining: In live-cell imaging, accumulation in acidic vesicles is more prominent.[3] If your primary interest is nuclear morphology, consider fixing and permeabilizing the cells, which can sometimes reduce this off-target staining.
-
Spectral Imaging: If cytoplasmic staining persists and interferes with your analysis, use spectral imaging to differentiate the green nuclear fluorescence from the red-orange fluorescence of acidic organelles.
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of acriflavine staining?
Acriflavine is an intercalating agent, meaning it inserts itself between the base pairs of double-stranded DNA.[6] This binding is what leads to its fluorescence. It can also bind to RNA, though typically with lower affinity. This intercalation is the basis for its use as a nuclear stain.
Q2: Can I use acriflavine for live-cell imaging?
Yes, acriflavine is cell-permeant and can be used for live-cell imaging.[3] However, be aware of its potential to accumulate in acidic organelles and its known mutagenic properties, as it can induce DNA damage, especially upon illumination.[8][9] For long-term live-cell imaging, consider using a less toxic DNA stain.
Q3: How should I prepare and store my acriflavine stock solution?
Acriflavine is typically prepared as a stock solution in distilled water (e.g., 0.2% or 0.5%).[2][5] It should be stored protected from light, and for long-term storage, refrigeration at 4°C is recommended.[2]
Q4: What are the spectral properties of acriflavine?
When bound to nucleic acids, acriflavine has an excitation maximum of approximately 458 nm and an emission maximum of around 530 nm (green fluorescence).[3] When it aggregates in acidic organelles, its emission can shift to red-orange wavelengths.
Q5: How can I prevent photobleaching of the acriflavine signal?
Photobleaching is the light-induced destruction of a fluorophore. To minimize it:
-
Use a lower intensity of excitation light.
-
Reduce the exposure time during image acquisition.
-
Use an anti-fade mounting medium for fixed samples.
-
Acquire images efficiently and avoid unnecessary exposure of the sample to the excitation light.
III. Data and Protocols
Table 1: Recommended Starting Concentrations and Incubation Times
| Application | Acriflavine Concentration | Incubation Time | Reference(s) |
| General Nuclear Staining | 0.01% - 0.05% | 5 - 15 minutes | [2][4] |
| Live-Cell Imaging | 0.1 - 1.0 µg/mL | 5 - 15 minutes | [4] |
| Confocal Laser Endomicroscopy | 0.01% - 0.05% | ~2 minutes | [2][9] |
| Staining of Marine Protists | 0.05% in pH 3.0 buffer | 4 minutes | [5] |
Experimental Protocol: General Staining of Cultured Cells
This protocol provides a starting point for staining adherent cells grown on coverslips.
-
Cell Preparation: Grow cells to the desired confluency on sterile glass coverslips.
-
Washing: Gently wash the cells once with pre-warmed PBS.
-
Fixation (Optional): Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash twice with PBS for 5 minutes each.
-
Permeabilization (if fixed): Incubate with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash twice with PBS for 5 minutes each.
-
Staining: Prepare a working solution of 0.01% acriflavine in PBS. Incubate the cells with the staining solution for 10 minutes at room temperature, protected from light.[2]
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove excess dye.[4]
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Image using a fluorescence microscope with appropriate filters for acriflavine (Excitation: ~458 nm, Emission: ~530 nm).[3]
Visualization of the Staining Workflow
Caption: General workflow for acriflavine staining of fixed and permeabilized cells.
Logical Diagram for Troubleshooting High Background
Caption: Decision tree for troubleshooting high background in acriflavine staining.
IV. References
-
Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art. Journal of Medicinal Chemistry. [Link]
-
Acriflavine Direct Detection Technique for Labyrinthulomycetes. Protocols.io. [Link]
-
Effects on confocal laser endomicroscopy image quality by different acriflavine concentrations. PMC - NIH. [Link]
-
THE EFFECT OF ACRIFLAVINE ON PHOTOREVERSAL OF LETHAL AND MUTAGENIC DAMAGE PRODUCED IN BACTERIA BY ULTRAVIOLET LIGHT. PMC - NIH. [Link]
-
Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art. PMC. [Link]
-
DNA topoisomerase inhibition with the HIF inhibitor acriflavine promotes transcription of lncRNAs in endothelial cells. PMC - NIH. [Link]
-
Possible causes of non-specific binding of primary antibody but none to my protein of interest? ResearchGate. [Link]
-
Variation of DNA damage induced by acriflavine (0.025%) after 2 and... ResearchGate. [Link]
-
The Antidote for Photobleaching. Electron Microscopy Sciences. [Link]
-
Improvement of the signal to noise ratio for fluorescent imaging in microfluidic chips. NIH. [Link]
-
Safety and performance analysis of acriflavine and methylene blue for in vivo imaging of precancerous lesions using fibered confocal fluorescence microscopy (FCFM): an experimental study. PubMed Central. [Link]
-
Non-Specific Binding: What You Need to Know. Surmodics. [Link]
Sources
- 1. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Effects on confocal laser endomicroscopy image quality by different acriflavine concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Acriflavine Direct Detection Technique for Labyrinthulomycetes [protocols.io]
- 6. DNA topoisomerase inhibition with the HIF inhibitor acriflavine promotes transcription of lncRNAs in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 8. researchgate.net [researchgate.net]
- 9. Safety and performance analysis of acriflavine and methylene blue for in vivo imaging of precancerous lesions using fibered confocal fluorescence microscopy (FCFM): an experimental study - PMC [pmc.ncbi.nlm.nih.gov]
Acriflavine staining artifacts and remedies in fixed tissues
Welcome to the Technical Support Center for Acriflavine Staining in Fixed Tissues. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using acriflavine, a metachromatic fluorescent dye, for the visualization of nucleic acids in fixed biological samples. Here, we move beyond simple protocols to explain the underlying principles, helping you to not only troubleshoot common artifacts but also to proactively optimize your experimental design for robust and reproducible results.
Introduction: The Power and Pitfalls of Acriflavine
Acriflavine is a valuable tool for its ability to intercalate with DNA and RNA, emitting a characteristic green-to-yellow fluorescence.[1] This property makes it useful for identifying cell nuclei and studying nucleic acid distribution. However, its application in fixed tissues, particularly formalin-fixed paraffin-embedded (FFPE) samples, is fraught with potential artifacts that can confound interpretation. Formalin fixation, while excellent for preserving tissue morphology, induces a complex web of protein cross-links and can modify nucleic acids, creating a challenging environment for precise molecular staining.[2][3]
This guide will address the most common challenges you may face, providing not just solutions, but the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: What is the primary binding target of acriflavine in fixed tissues?
Acriflavine's primary targets are nucleic acids (DNA and RNA). It is an intercalating agent, meaning it inserts itself between the base pairs of the double helix.[1] This binding is the basis for its use as a nuclear stain.
Q2: Can I use acriflavine on both frozen and FFPE tissue sections?
Yes, acriflavine is compatible with both frozen and FFPE tissues. However, FFPE sections present unique challenges due to formalin-induced protein cross-linking, which can mask the nucleic acid targets.[1] Therefore, FFPE tissues typically require an antigen retrieval-like step to ensure proper dye penetration and binding.
Q3: Why does my acriflavine staining look patchy or uneven?
Uneven staining is a common artifact that can stem from several sources. In FFPE tissues, it is often due to incomplete deparaffinization or non-uniform unmasking of nucleic acids during antigen retrieval.[4][5] Other causes can include dye aggregation in the staining solution or allowing the tissue section to dry out during the staining procedure.[6]
Q4: I see unexpected red/orange fluorescence in addition to the expected green nuclear stain. What is this?
This is likely due to the formation of acriflavine aggregates, also known as dimers or excimers. At higher concentrations, acriflavine molecules can stack together, which alters their fluorescence emission to longer, red-shifted wavelengths.[7] This can manifest as bright, punctate orange or red spots in your image.
Troubleshooting Guide: From Artifact to Answer
This section is designed to help you diagnose and resolve specific issues you may encounter during your acriflavine staining experiments.
Issue 1: High Background or Non-Specific Staining
High background fluorescence can obscure the specific nuclear signal, making it difficult to obtain clear images.
-
Symptom A: Diffuse, hazy fluorescence across the entire tissue section.
-
Probable Cause 1: Autofluorescence of the tissue. Formalin fixation is a known inducer of autofluorescence. The aldehyde groups in formalin react with amines in proteins to form fluorescent products called Schiff bases.[8][9] This is particularly noticeable in the green and yellow regions of the spectrum, where acriflavine emits.
-
Remedy 1: Chemical Quenching. After rehydration and before staining, treat the slides with a quenching agent. Sodium borohydride (NaBH₄) is effective at reducing aldehyde-induced autofluorescence.
-
Remedy 2: Dye-Based Quenching. Staining with a dark, non-fluorescent dye like Sudan Black B after the acriflavine staining can help to quench lipofuscin autofluorescence, which is common in aged tissues.[10]
-
Remedy 3: Photobleaching. Intentionally exposing the unstained section to the excitation light for a period before imaging can sometimes reduce background autofluorescence, though this should be done cautiously to avoid damaging the tissue.[11]
-
-
Symptom B: Bright, non-nuclear staining in specific structures (e.g., granular cells).
-
Probable Cause 1: Off-target electrostatic binding. Acriflavine is a cationic dye and can bind non-specifically to highly anionic molecules in the tissue. A common example is the heparin in mast cell granules, which are rich in sulfate groups.[12][13]
-
Remedy 1: pH Optimization. Performing the staining at a slightly acidic pH (e.g., pH 6.0) can help to reduce the net negative charge on some tissue components, thereby decreasing non-specific electrostatic interactions.
-
Remedy 2: Ionic Strength Adjustment. Including a low concentration of salt (e.g., 50-100 mM NaCl) in your staining buffer can help to mask weak, non-specific electrostatic interactions.
-
-
Symptom C: Generally high background with weak specific signal.
-
Probable Cause 1: Excessive dye concentration. Using a concentration of acriflavine that is too high can lead to a large amount of unbound or loosely bound dye that is not adequately removed by washing.[1]
-
Remedy 1: Titrate the acriflavine concentration. The optimal concentration can vary between tissue types. Start with a low concentration (e.g., 0.01%) and incrementally increase it to find the best signal-to-noise ratio.
-
Probable Cause 2: Inadequate washing. Insufficient washing after the staining step will leave residual dye in the tissue.
-
Remedy 2: Optimize washing steps. Increase the number and duration of washes after staining. Using a buffer with a mild detergent, such as 0.05% Tween-20, can also help to remove non-specifically bound dye.[1]
-
Issue 2: Weak or Absent Nuclear Staining
-
Symptom: Nuclei are faint or not visible.
-
Probable Cause 1: Masking of nucleic acids by formalin cross-linking. The dense protein mesh created by formalin fixation can physically block acriflavine from reaching its DNA and RNA targets.[2]
-
Remedy 1: Implement or optimize antigen retrieval. A heat-induced epitope retrieval (HIER) step is crucial for FFPE tissues. Boiling the slides in a citrate buffer at pH 6.0 is a common and effective method to break protein cross-links and "unmask" the nucleic acids.[14] The duration and temperature of this step may need to be optimized.
-
Probable Cause 2: Insufficient dye concentration or incubation time. The staining parameters may not be sufficient for the dye to fully penetrate the tissue and bind to its target.
-
Remedy 2: Increase concentration or incubation time. Systematically increase the acriflavine concentration or the incubation time. Be aware that longer incubation times may also increase background staining, so a balance must be found.
-
Probable Cause 3: Degraded dye. Acriflavine solutions can degrade over time, especially if exposed to light.
-
Remedy 3: Prepare fresh staining solution. Always prepare acriflavine working solutions fresh for each experiment from a stock solution stored protected from light.
-
Issue 3: Presence of Fluorescent Precipitates or Aggregates
-
Symptom: Small, bright, punctate artifacts or crystalline structures on the tissue section.
-
Probable Cause 1: Dye aggregation. At higher concentrations, acriflavine molecules can self-aggregate into dimers and larger structures, which may precipitate out of solution.[7]
-
Remedy 1: Filter the staining solution. Immediately before use, filter the acriflavine working solution through a 0.22 µm syringe filter to remove any pre-formed aggregates.[1]
-
Remedy 2: Optimize dye concentration and solvent. Avoid using overly concentrated stock solutions. While acriflavine is water-soluble, adding a small amount of a co-solvent like ethanol might help in some cases, but this should be tested empirically.
-
Probable Cause 2: Contaminated buffers. Particulates in buffers can act as nucleation sites for dye precipitation.
-
Remedy 2: Use high-purity water and fresh, filtered buffers.
-
Issue 4: Photobleaching
-
Symptom: The fluorescent signal fades rapidly during imaging.
-
Probable Cause: Photodamage to the acriflavine molecule. Like most fluorophores, acriflavine is susceptible to photobleaching, where repeated excitation causes irreversible chemical damage that renders the molecule non-fluorescent.[15]
-
Remedy 1: Use an antifade mounting medium. This is the most effective solution. These media contain reagents that scavenge the reactive oxygen species that cause photobleaching.[16]
-
Remedy 2: Minimize light exposure. Reduce the intensity of the excitation light and the duration of exposure. Use neutral density filters and only illuminate the sample when acquiring an image.[17]
-
Remedy 3: Optimize imaging settings. Use a sensitive camera and objective to maximize signal detection with the minimum required excitation light.
-
Data Summary and Key Parameters
The following table summarizes key parameters for acriflavine staining. Note that optimal values may vary depending on the specific tissue, fixation method, and imaging system.
| Parameter | Recommended Range/Value | Rationale |
| Acriflavine Concentration | 0.01% - 0.05% (w/v) | Higher concentrations can lead to non-specific staining and dye aggregation. Titration is recommended. |
| Staining Solution pH | 3.0 - 6.0 | A slightly acidic pH may reduce non-specific binding to anionic tissue components.[18] |
| Incubation Time | 4 - 20 minutes | Shorter times are often sufficient and can minimize background. Optimization is key.[18][19] |
| Antigen Retrieval (HIER) | 10-20 min at 95-100°C in 10 mM Citrate Buffer, pH 6.0 | Crucial for unmasking nucleic acids in FFPE tissues. |
| Excitation Maximum (Monomer) | ~450-464 nm | This is the optimal wavelength to excite the desired monomeric form of acriflavine.[1][4] |
| Emission Maximum (Monomer) | ~505-526 nm (Green/Yellow) | The expected fluorescence emission from acriflavine bound to nucleic acids.[1][7] |
| Emission Maximum (Aggregate) | ~575 nm (Orange/Red) | The red-shifted emission characteristic of acriflavine aggregates.[7] |
Experimental Protocols & Workflows
Protocol 1: Preparation of a Stable Acriflavine Staining Solution
This protocol is designed to minimize dye aggregation.
-
Prepare a 0.5% (w/v) Stock Solution:
-
Weigh out 50 mg of acriflavine hydrochloride powder.
-
Dissolve in 10 mL of high-purity, deionized water.
-
Mix thoroughly by vortexing.
-
Store this stock solution at 4°C, protected from light. It is stable for several months.
-
-
Prepare a 0.01% (w/v) Working Solution (prepare fresh):
-
Dilute the 0.5% stock solution 1:50 in the desired buffer (e.g., 10 mM citrate buffer, pH 6.0). For example, add 20 µL of stock solution to 980 µL of buffer.
-
Mix gently by inverting the tube.
-
Crucial Step: Immediately before use, filter the working solution through a 0.22 µm syringe filter to remove any micro-aggregates.
-
Workflow Diagram: Acriflavine Staining of FFPE Tissue Sections
Caption: Workflow for acriflavine staining of FFPE tissues.
Logical Relationship Diagram: Troubleshooting High Background
Caption: Troubleshooting logic for high background staining.
References
-
Bähr, S. (2021). How is autofluorescence of tissues/exoskeleton influenced by Formalin fixation? ResearchGate. [Link]
-
Visikol, Inc. (2024). Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging. Visikol. [Link]
-
Davis, M. C., et al. (2013). Characterizing and Diminishing Autofluorescence in Formalin-fixed Paraffin-embedded Human Respiratory Tissue. Journal of Histochemistry & Cytochemistry, 61(7), 523–535. [Link]
-
Gerdes, M. J., et al. (2021). Photochemical pre-bleaching of formalin-fixed archival prostate tissues significantly reduces autofluorescence to facilitate multiplex immunofluorescence staining. bioRxiv. [Link]
-
Viegas, M. S., et al. (2007). An improved and cost-effective methodology for the reduction of autofluorescence in direct immunofluorescence studies on formalin-fixed paraffin-embedded tissues. European Journal of Histochemistry, 51(1), 59–66. [Link]
-
Collier, J. (2017). Acriflavine Direct Detection Technique for Labyrinthulomycetes. protocols.io. [Link]
-
Pal, T., et al. (2023). Excited state characteristics of acridine dyes: Acriflavine and acridine orange. ResearchGate. [Link]
-
El-Kosasy, A. M., et al. (2021). Fluorescence excitation and emission spectra. (a) Acriflavine (2 × 10⁻⁶ mol l⁻¹), pH 8. (b) Acriflavine (2 × 10⁻⁶ mol l⁻¹) with 8 μg ml⁻¹ cefazolin, pH 8. ResearchGate. [Link]
-
AZoLifeSciences. (2021). Photobleaching in Fluorescence Microscopy. AZoLifeSciences. [Link]
-
Electron Microscopy Sciences. (n.d.). The Antidote for Photobleaching. Electron Microscopy Sciences. [Link]
-
Chung, J. Y., et al. (2011). Optimization of Single- and Dual-Color Immunofluorescence Protocols for Formalin-Fixed, Paraffin-Embedded Archival Tissues. The Journal of Histochemistry and Cytochemistry, 59(4), 391–400. [Link]
-
Pal, T., et al. (2024). Steady-state fluorescence spectra of pure acriflavine solutions. ResearchGate. [Link]
-
Biocompare. (2018). Photobleaching in Live Cell Imaging. Biocompare. [Link]
-
Andor Technology. (n.d.). How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging. Andor Technology. [Link]
-
Biocompare. (2019). Troubleshooting Guide: Staining Issues. Biocompare. [Link]
-
BenchSci. (n.d.). Immunofluorescence Staining for Paraffin-Embedded Tissues: A Step-by-Step Protocol. BenchSci. [Link]
-
Kostjukov, V. (2022). Acriflavine in aqueous solution: excitation and hydration. Journal of Molecular Modeling, 28(7), 194. [Link]
-
Zaqout, S., et al. (2020). Immunofluorescence Staining of Paraffin Sections Step by Step. Frontiers in Neuroscience, 14, 582218. [Link]
-
Bio-Techne. (n.d.). Immunofluorescent IHC Staining of Formalin-Fixed Paraffin-Embedded (FFPE) Tissue Protocol. Bio-Techne. [Link]
-
Abram, M. E., et al. (2022). Heparin is required for the formation of granules in connective tissue mast cells. ResearchGate. [Link]
-
Bitesize Bio. (n.d.). Cell and Tissue Fixation 101- Top Tips For Protocol Optimization. Bitesize Bio. [Link]
-
Pal, T., et al. (2024). UV-Visible absorption spectra of pure acriflavine solution in a glycerol and b ethylene glycol. ResearchGate. [Link]
-
Leica Biosystems. (n.d.). H&E Basics Part 4: Troubleshooting H&E. Leica Biosystems. [Link]
-
Penel, C., et al. (1998). Quantitative Characterization of the Binding of Histamine by Heparin. Biophysical Journal, 75(4), 2079–2088. [Link]
-
Gonzalez-Duque, S., et al. (2021). Optimized immunofluorescence staining protocol for imaging germinal centers in secondary lymphoid tissues of vaccinated mice. STAR Protocols, 2(3), 100611. [Link]
-
Forsberg, E., et al. (1999). Heparin is essential for the storage of specific granule proteases in mast cells. Nature, 400(6746), 773–776. [Link]
-
Abram, M. E., et al. (2022). Heparin is required for the formation of granules in connective tissue mast cells. Frontiers in Immunology, 13, 1014389. [Link]
-
Abram, M. E., et al. (2022). Heparin is required for the formation of granules in connective tissue mast cells. Frontiers in Immunology, 13, 1014389. [Link]
-
Bruker. (n.d.). Sample Preparation of FFPE Tissues. Bruker. [Link]
-
Biozentrum, University of Basel. (n.d.). Preventing Protein Aggregation. Biozentrum, University of Basel. [Link]
-
G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences. [Link]
-
Fowler, C. B., et al. (2011). Molecular mechanisms of antigen retrieval: antigen retrieval reverses steric interference caused by formalin-induced crosslinks. The Journal of Histochemistry and Cytochemistry, 59(4), 366–380. [Link]
-
Chung, J. Y., et al. (2009). Factors Influencing the Degradation of Archival Formalin-Fixed Paraffin-Embedded Tissue Sections. The Journal of Histochemistry and Cytochemistry, 57(10), 957–966. [Link]
-
Scarlatescu, V., et al. (2020). FACTORS INFLUENCING THE QUALITY OF FORMALDEHYDE FIXED PARAFFIN EMBEDDED TISSUE SAMPLES. Romanian Journal of Morphology and Embryology, 61(1), 263–270. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Molecular mechanisms of antigen retrieval: antigen retrieval reverses steric interference caused by formalin-induced crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brukerspatialbiology.com [brukerspatialbiology.com]
- 4. researchgate.net [researchgate.net]
- 5. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 6. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
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- 8. researchgate.net [researchgate.net]
- 9. Visikol® - Blog Post: Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging | Visikol [visikol.com]
- 10. microscopyu.com [microscopyu.com]
- 11. Photochemical pre-bleaching of formalin-fixed archival prostate tissues significantly reduces autofluorescence to facilitate multiplex immunofluorescence staining | bioRxiv [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 14. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 15. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 16. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. azolifesciences.com [azolifesciences.com]
- 18. Acriflavine Direct Detection Technique for Labyrinthulomycetes [protocols.io]
- 19. documents.thermofisher.com [documents.thermofisher.com]
How to prevent high background fluorescence with acriflavine staining
A Guide to Preventing High Background Fluorescence
Welcome to the Acriflavine Staining Technical Support Center. This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome high background fluorescence in your experiments. We understand that achieving a high signal-to-noise ratio is critical for accurate data interpretation, and this resource is designed to equip you with the knowledge to optimize your acriflavine staining protocols.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can obscure your target signal and lead to misinterpretation of your results. The table below outlines common causes of high background in acriflavine staining and provides actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Diffuse, uniform background across the entire field of view | Excessive Acriflavine Concentration: Using a concentration of acriflavine that is too high can lead to non-specific binding to cellular components and the coverslip.[1][2] | Optimize Acriflavine Concentration: Perform a concentration titration to determine the lowest effective concentration that provides adequate signal for your specific cell type and application. Recommended starting concentrations for live-cell imaging typically range from 1-10 µM.[3] For some applications, concentrations as low as 0.01% or 0.02% have been shown to provide clear imaging with reduced background.[1] |
| Suboptimal pH of Staining or Wash Buffers: The fluorescence properties of acriflavine are pH-dependent.[4][5] An inappropriate pH can enhance non-specific binding or alter the dye's spectral characteristics. | Maintain Optimal pH: Ensure your staining and wash buffers are at the recommended pH for your specific protocol. For staining acidic vesicular organelles (AVOs), the acidic environment within these organelles is key to the red fluorescence shift.[3] For general nucleic acid staining, a neutral pH is typically used. Some protocols for specific applications may require an acidic buffer, for instance, a citrate buffer at pH 3.0 has been used for staining Labyrinthulomycetes.[6] | |
| Speckled or punctate background | Acriflavine Aggregation: Acriflavine can form aggregates at high concentrations or in certain buffer conditions, leading to fluorescent speckles.[5][7] | Prepare Fresh Staining Solution: Always prepare your acriflavine working solution fresh from a stock solution. Ensure the dye is fully dissolved. Consider filtering the working solution through a 0.22 µm filter before use. |
| Cell Debris or Contaminants: Debris from dead cells or contaminants in the culture can bind acriflavine, creating a speckled appearance. | Ensure Healthy Cell Cultures: Work with healthy, sub-confluent cell cultures. Wash cells gently with PBS before staining to remove any debris.[3][8] | |
| High background in specific cellular compartments (e.g., cytoplasm) | Inadequate Washing: Insufficient washing after staining will leave unbound acriflavine in the cells, contributing to background fluorescence.[3][9][10] | Optimize Washing Steps: Increase the number and/or duration of wash steps after acriflavine incubation. Using a pre-warmed buffer can improve washing efficiency.[3] Adding a mild detergent like Tween 20 to the wash buffer can also help reduce non-specific binding, though this should be tested for compatibility with your cells.[9][11] |
| Over-incubation with Acriflavine: Prolonged incubation times can lead to excessive uptake and non-specific accumulation of the dye. | Optimize Incubation Time: Titrate the incubation time to find the shortest duration that yields sufficient signal. Typical incubation times range from 5 to 30 minutes.[3][8] | |
| Autofluorescence from cells or tissue | Endogenous Fluorophores: Some cells and tissues naturally contain molecules that fluoresce at similar wavelengths to acriflavine, creating background signal. | Include an Unstained Control: Always image an unstained sample to assess the level of autofluorescence.[9] If autofluorescence is high, you may need to consider chemical quenching methods or the use of spectral unmixing if your imaging system supports it.[12] |
Frequently Asked Questions (FAQs)
Q1: Why is optimizing the acriflavine concentration so critical?
Acriflavine is an intercalating agent that binds to nucleic acids (DNA and RNA).[3] At high concentrations, the equilibrium of binding shifts towards lower affinity, non-specific interactions with other cellular components, leading to a general increase in background fluorescence.[2] Furthermore, high concentrations can promote the formation of dye aggregates, which appear as bright, non-specific puncta in your image.[5][7] Each cell type can have different uptake kinetics and binding capacities, making it essential to empirically determine the optimal concentration for your specific experimental setup to maximize the signal-to-noise ratio.
Q2: How does pH affect acriflavine staining and background?
The fluorescence emission of acriflavine is sensitive to its local environment, including pH.[4][5] Acriflavine is a basic molecule and its protonation state changes with pH.[13] In acidic environments, such as within lysosomes and other acidic vesicular organelles (AVOs), acriflavine becomes protonated and can form aggregates. This aggregation leads to a metachromatic shift in its fluorescence emission from green to red-orange.[3] If the pH of your general staining or wash buffer is too low, it could potentially induce aggregation and non-specific binding outside of the intended acidic compartments, thus increasing background. Conversely, a pH that is too high might reduce the efficiency of AVO staining.
Q3: Can I reuse my acriflavine working solution?
It is strongly recommended to always prepare a fresh acriflavine working solution for each experiment. Acriflavine in solution can be susceptible to degradation over time, especially when exposed to light. More importantly, the dye can begin to form aggregates in solution, which, as mentioned, can lead to a speckled background.[5][7] Using a fresh solution ensures consistent staining and minimizes the risk of artifacts.
Q4: I see high background even after optimizing concentration and washing. What else could be the cause?
If you have optimized the core parameters and still experience high background, consider the health of your cells and the cleanliness of your experimental setup. Unhealthy or dying cells can exhibit increased membrane permeability, leading to uncontrolled uptake of the dye. Ensure your cells are in a logarithmic growth phase and show healthy morphology. Additionally, contaminants on your glassware or imaging dishes can contribute to background fluorescence. Always use clean, high-quality imaging plates or coverslips.
Q5: Is acriflavine toxic to my cells?
Acriflavine can be cytotoxic and is a known mutagen, particularly at higher concentrations and with prolonged exposure, due to its DNA intercalating properties.[8][14] It is crucial to use the lowest effective concentration and shortest incubation time necessary to achieve adequate staining. If you are performing live-cell imaging over an extended period, it is advisable to perform a viability assay (e.g., with a non-fluorescent dye like Trypan Blue) to ensure that the staining conditions are not adversely affecting your cells.
Experimental Protocols
Optimized Acriflavine Staining Protocol for Live-Cell Imaging
This protocol provides a general framework for staining live adherent cells with acriflavine. Optimization of concentrations and incubation times is recommended for each specific cell type and experimental design.
Materials:
-
Acriflavine Hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
Complete cell culture medium, pre-warmed to 37°C
-
Glass-bottom imaging dishes or plates
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of acriflavine hydrochloride in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot and store at -20°C, protected from light.
-
-
Cell Preparation:
-
Seed cells onto glass-bottom imaging dishes and culture until they reach the desired confluency (typically 60-80%).
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the 10 mM acriflavine stock solution.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., for a 5 µM working solution, dilute the stock 1:2000).[3] The optimal concentration should be determined empirically (typically 1-10 µM).[3]
-
Mix gently by inverting the tube.
-
-
Staining:
-
Carefully aspirate the existing culture medium from the cells.
-
Add the pre-warmed acriflavine working solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[3]
-
-
Washing:
-
Imaging:
-
After the final wash, add fresh pre-warmed culture medium or a suitable imaging buffer to the cells.
-
Proceed immediately to fluorescence microscopy.
-
Green Channel (Nucleic Acids): Use a standard blue excitation filter (e.g., 450-490 nm) and a green emission filter (e.g., 515-565 nm).[3]
-
Red Channel (Acidic Vesicles): Use the same excitation filter and a red emission filter (e.g., >590 nm long-pass).[3]
-
Visualization of the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting high background fluorescence in acriflavine staining.
Caption: Troubleshooting workflow for high background in acriflavine staining.
References
-
Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. (2017). National Institutes of Health. [Link]
-
Minimizing Background Staining | Flow Cytometry Core Laboratory. UCLA. [Link]
-
Effects on confocal laser endomicroscopy image quality by different acriflavine concentrations. (2014). National Institutes of Health. [Link]
-
How to stain meiotic chromosomes using acriflavine. Fungal Genetics Stock Center. [Link]
-
Acriflavine Direct Detection Technique for Labyrinthulomycetes. (2017). Protocols.io. [Link]
-
9 tips to optimize your immunofluorescence staining. (2019). ONI Bio. [Link]
-
Acriflavine: an efficient green fluorescent probe for sensitive analysis of aceclofenac in pharmaceutical formulations. (2023). National Institutes of Health. [Link]
-
Differential staining of bacteria in clinical specimens using acridine orange buffered at low pH. (1983). PubMed. [Link]
-
Differential staining of bacteria in clinical specimens using acridine orange buffered at low pH. (1983). ResearchGate. [Link]
-
Effects of acriflavine exposure on cell viability, cell cycle, and cell death in primary HB cultures. ResearchGate. [Link]
-
Acriflavine and proflavine hemisulfate as potential antivirals by targeting Mpro. (2022). National Institutes of Health. [Link]
-
What is the role of pH in acridine orange staining? ResearchGate. [Link]
-
Troubleshooting in Fluorescent Staining. Creative Bioarray. [Link]
-
Excimer Fluorescence of Acriflavine Dye in Glycerol and Ethylene Glycol. (2024). PubMed. [Link]
-
Safety and performance analysis of acriflavine and methylene blue for in vivo imaging of precancerous lesions using fibered confocal fluorescence microscopy (FCFM): an experimental study. (2015). PubMed Central. [Link]
-
Excimer Fluorescence of Acriflavine Dye in Glycerol and Ethylene Glycol. (2024). ResearchGate. [Link]
-
Acriflavine, a clinically approved drug, inhibits SARS-CoV-2 and other betacoronaviruses. (2022). Cell Press. [Link]
-
Photoexcimerisation of pure acriflavine dye in water and alcohol. ResearchGate. [Link]
-
Rapid Flow Cytofluorometric Analysis of Mammalian Cell Cycle by Propidium Iodide Staining. (1975). ResearchGate. [Link]
-
Excited state characteristics of acridine dyes: Acriflavine and acridine orange. ResearchGate. [Link]
-
Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art. (2022). ACS Publications. [Link]
-
Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art. (2022). National Institutes of Health. [Link]
-
Non-Specific Binding: What You Need to Know. Surmodics. [Link]
-
Do's and Don'ts in Staining: Essential Tips for Perfect Results. (2024). YouTube. [Link]
-
Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? Sino Biological. [Link]
-
Immunohistochemistry Troubleshooting. (2022). Biocompare. [Link]
Sources
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- 2. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acriflavine: an efficient green fluorescent probe for sensitive analysis of aceclofenac in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Excimer Fluorescence of Acriflavine Dye in Glycerol and Ethylene Glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acriflavine Direct Detection Technique for Labyrinthulomycetes [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. High background in immunohistochemistry | Abcam [abcam.com]
- 11. What are the possible causes and solutions for background issues (high, uneven, or speckled)? | AAT Bioquest [aatbio.com]
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- 13. researchgate.net [researchgate.net]
- 14. Safety and performance analysis of acriflavine and methylene blue for in vivo imaging of precancerous lesions using fibered confocal fluorescence microscopy (FCFM): an experimental study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting weak or uneven acriflavine staining in histological sections
Welcome to the Technical Support Center for acriflavine staining. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile fluorescent dye in their histological applications. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind common staining issues. Our goal is to empower you with the knowledge to troubleshoot effectively, ensuring the integrity and reproducibility of your experimental results.
Understanding the Staining Mechanism of Acriflavine
Acriflavine is a fluorescent dye that functions as a nucleic acid intercalator.[1] In histological sections, it is primarily used to visualize cellular nuclei and can also highlight other acidic cellular compartments. The dye, in its monomeric form, inserts itself between the base pairs of DNA and RNA, emitting a characteristic green-yellow fluorescence upon excitation with blue light.[1] However, at higher concentrations or in acidic environments, acriflavine can form aggregates that exhibit a red-shifted fluorescence.[1] Understanding this dual nature is critical for interpreting your staining patterns and troubleshooting unexpected results.
Key Spectral Properties of Acriflavine
| Target/State | Excitation (λex) | Emission (λem) |
| Nucleic Acids (Monomer) | ~458 nm | ~530 nm |
| Acidic Vesicles (Aggregates) | ~450 nm | ~620 nm |
| Data sourced from BenchChem Application Notes.[1] |
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems with acriflavine staining in a question-and-answer format. We will explore the root causes of these issues and provide systematic, step-by-step solutions.
Problem 1: Weak or No Staining
"I have followed the protocol, but my sections show very faint or no fluorescence. What could be the cause?"
Weak or no staining is a common frustration in immunohistochemistry and can stem from several factors in your protocol.[2] A systematic approach is key to identifying the source of the problem.
-
Inadequate Dye Concentration or Incubation Time:
-
The 'Why': The kinetics of dye binding are concentration and time-dependent. Insufficient concentration or a brief incubation period may not allow for adequate intercalation of acriflavine into the nucleic acids.[3][4]
-
Troubleshooting Steps:
-
Verify Concentration: Double-check the concentration of your acriflavine working solution. A typical starting range is 0.01% to 0.1% (w/v).[5]
-
Optimize Incubation Time: Increase the incubation time in increments (e.g., from 5 minutes to 10, 15, or even 30 minutes).[1][4] Be mindful that excessive incubation can lead to high background.
-
Positive Control: Always include a positive control tissue known to stain well with acriflavine to confirm that the issue is not with the tissue itself.[2][6]
-
-
-
Suboptimal pH of the Staining Solution:
-
The 'Why': The fluorescence intensity of many dyes, including acriflavine, can be pH-dependent.[7] An inappropriate pH can lead to reduced fluorescence quantum yield.
-
Troubleshooting Steps:
-
Check Buffer pH: Ensure your staining buffer is within the optimal pH range. For general nuclear staining, a neutral pH (7.0-7.4) is often suitable. Some protocols for specific applications may call for an acidic pH.[5]
-
Fresh Buffer Preparation: Always use freshly prepared buffers, as the pH of stored solutions can change over time.[8]
-
-
-
Over-fixation of Tissue:
-
The 'Why': While fixation is crucial for preserving tissue morphology, excessive fixation with cross-linking agents like formalin can mask the binding sites for acriflavine on the nucleic acids.[2]
-
Troubleshooting Steps:
-
Review Fixation Protocol: Evaluate the duration and concentration of your fixative. If possible, try reducing the fixation time for new samples.
-
Antigen Retrieval (Acriflavine Context): While traditionally associated with immunohistochemistry, a gentle heat-induced epitope retrieval (HIER) in a citrate buffer (pH 6.0) might help to unmask the nucleic acids. This should be approached with caution as it can also damage the tissue.
-
-
-
Photobleaching:
-
The 'Why': Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light.[9] This can lead to a significant loss of signal, especially during prolonged observation under the microscope.
-
Troubleshooting Steps:
-
Minimize Light Exposure: Keep your stained slides in the dark until ready for imaging.[1][4]
-
Use Antifade Mounting Medium: Mount your coverslips with a commercially available antifade reagent. These reagents help to protect the fluorophore from photobleaching.[10]
-
Optimize Imaging Settings: When using the microscope, start with a low light intensity and increase it only as needed.[10] Take images quickly and avoid prolonged exposure of a single area.[11]
-
-
Problem 2: Uneven or Patchy Staining
"My staining is not uniform across the tissue section. Some areas are brightly stained while others are weak or negative. Why is this happening?"
Uneven staining can be particularly misleading, suggesting biological differences where none exist. The cause is often technical and related to the application of reagents or the preparation of the tissue itself.[12][13]
-
Incomplete Reagent Coverage:
-
The 'Why': If the staining solution does not completely and evenly cover the tissue section, you will inevitably have areas of weak or no staining.[2]
-
Troubleshooting Steps:
-
Use a Humidified Chamber: During incubation steps, place your slides in a humidified chamber to prevent the staining solution from evaporating and receding from the edges of the tissue.[2]
-
Sufficient Reagent Volume: Ensure you are using an adequate volume of the acriflavine solution to cover the entire section.
-
-
-
Tissue Folding or Detachment:
-
The 'Why': Folds or areas where the tissue has lifted off the slide can trap staining reagents or prevent their access, leading to artificially intense or weak staining in those regions.[12]
-
Troubleshooting Steps:
-
Proper Section Mounting: Take care when mounting the tissue sections on the slides to ensure they are flat and well-adhered.
-
Use Adhesive Slides: Employ positively charged or adhesive-coated slides to promote better tissue adherence, especially for difficult tissues.
-
-
-
Dye Aggregation:
-
The 'Why': At high concentrations, acriflavine molecules can aggregate in solution.[14][15] These aggregates may not penetrate the tissue evenly, leading to a patchy staining pattern.
-
Troubleshooting Steps:
-
Filter the Staining Solution: Before use, filter your acriflavine working solution through a 0.22 µm syringe filter to remove any precipitates or aggregates.
-
Optimize Dye Concentration: If you suspect aggregation, try reducing the concentration of your acriflavine solution.
-
-
-
Differential Fixation:
-
The 'Why': If the fixative did not penetrate the tissue block uniformly, some areas may be under-fixed or over-fixed, leading to variable staining intensity.[12]
-
Troubleshooting Steps:
-
Standardize Fixation: Ensure your fixation protocol is consistent for all samples, including the size of the tissue block and the duration of fixation.
-
-
Experimental Protocols
Standard Acriflavine Staining Protocol for Paraffin-Embedded Sections
-
Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes of 5 minutes each. b. Transfer to 100% Ethanol: 2 changes of 3 minutes each. c. Transfer to 95% Ethanol: 3 minutes. d. Transfer to 70% Ethanol: 3 minutes. e. Rinse in distilled water.
-
Staining: a. Prepare a 0.01% (w/v) acriflavine solution in a suitable buffer (e.g., PBS, pH 7.2). b. Cover the tissue section with the acriflavine solution. c. Incubate for 5-10 minutes at room temperature in the dark.[1][4]
-
Washing and Differentiation: a. Briefly rinse the slides in distilled water. b. Differentiate in 70% ethanol for 30-60 seconds to remove excess stain. The duration of this step is critical and may require optimization. c. Rinse in distilled water.
-
Dehydration and Mounting: a. Dehydrate through graded ethanols (95% and 100%). b. Clear in xylene. c. Mount with a resinous mounting medium. For fluorescence, use an antifade mounting medium.[10]
Visualizing the Troubleshooting Process
Troubleshooting Workflow for Weak Staining
Caption: A logical workflow for diagnosing and resolving weak acriflavine staining.
Troubleshooting Workflow for Uneven Staining
Caption: A systematic approach to troubleshooting uneven acriflavine staining.
References
-
Thiberville, L., Moreno-Swirc, S., Vercauteren, T., Peltier, C., Cavé, C., & Bourg-Heckly, G. (2015). Safety and performance analysis of acriflavine and methylene blue for in vivo imaging of precancerous lesions using fibered confocal fluorescence microscopy (FCFM): an experimental study. BMC Cancer, 15, 209. [Link]
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Collier, J. (2017). Acriflavine Direct Detection Technique for Labyrinthulomycetes. Protocols.io. [Link]
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StainsFile. (n.d.). Acriflavine. StainsFile. Retrieved from [Link]
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El-Didamony, A. M., Er-Ashmawy, M. M., & Al-Saidi, H. M. (2023). Acriflavine: an efficient green fluorescent probe for sensitive analysis of aceclofenac in pharmaceutical formulations. RSC Advances, 13(34), 23898–23906. [Link]
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ResearchGate. (2025). Photoexcimerisation of pure acriflavine dye in water and alcohol. Request PDF. [Link]
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Thiberville, L., Moreno-Swirc, S., Vercauteren, T., Peltier, C., Cavé, C., & Bourg-Heckly, G. (2015). Safety and Performance Analysis of Acriflavine and Methylene Blue for in Vivo Imaging of Precancerous Lesions Using Fibered Confocal Fluorescence Microscopy (FCFM): An Experimental Study. BMC Cancer, 15, 209. [Link]
-
ResearchGate. (2023). Unevenly staining pattern of Immunofluorescence. ResearchGate. [Link]
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PubMed. (2022). Acriflavine in aqueous solution: excitation and hydration. PubMed. [Link]
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ACS Publications. (2022). Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art. Journal of Medicinal Chemistry. [Link]
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ResearchGate. (2023). (PDF) Acriflavine: an efficient green fluorescent probe for sensitive analysis of aceclofenac in pharmaceutical formulations. ResearchGate. [Link]
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PubMed. (n.d.). Cell-wall thickness: possible mechanism of acriflavine resistance in meticillin-resistant Staphylococcus aureus. PubMed. Retrieved from [Link]
-
ResearchGate. (2024). Excimer Fluorescence of Acriflavine Dye in Glycerol and Ethylene Glycol. ResearchGate. [Link]
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ResearchGate. (2013). What precautions should be taken to prevent photobleaching of phalloidin-rhodamine at higher magnifications?. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). Comparison of Acridine Orange, Acriflavine, and Bisbenzimide Stains for Enumeration of Bacteria in Clear and Humic Waters. PMC. [Link]
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Ultimate IHC Troubleshooting Guide. (2025). Fix Weak Staining & High Background. [Link]
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National Center for Biotechnology Information. (2022). Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy. PMC. [Link]
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ResearchGate. (2020). What is the reason for uneven staining pattern during IHC-p?. ResearchGate. [Link]
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CUTM Courseware. (n.d.). FACTORS AFFECTING FLUORESCENCE INTENSITY. CUTM Courseware. Retrieved from [Link]
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University of Rochester Medical Center. (n.d.). METHOD OF THE HISTOCHEMICAL STAINS & DIAGNOSTIC APPLICATION. UR Medicine. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Self-assembly of organic dyes in supramolecular aggregates. Photochemical & Photobiological Sciences. [Link]
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University of Rochester Medical Center. (n.d.). Special Stains. Department of Pathology and Laboratory Medicine. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Optimization of Single and Dual Color Immunofluorescence Protocols for Formalin-Fixed, Paraffin-Embedded Archival Tissues. ResearchGate. [Link]
-
ONI Bio. (2019). 9 tips to optimize your immunofluorescence staining. ONI Bio. [Link]
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National Institutes of Health. (n.d.). Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions. NIH. Retrieved from [Link]
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Technical Support Center: Managing Acriflavine-Induced DNA Damage in Live-Cell Imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you manage and mitigate DNA damage when using acriflavine for live-cell imaging. Our goal is to ensure the scientific integrity of your experiments by minimizing artifacts and cellular stress.
Understanding the Challenge: The Double-Edged Sword of Acriflavine
Acriflavine is a versatile fluorescent dye that intercalates into nucleic acids, emitting a green fluorescence that is widely used to visualize the nucleus in live cells.[1] However, its utility is hampered by a significant drawback: the induction of DNA damage, particularly upon illumination.[2][3] This phototoxicity and genotoxicity can compromise cellular health, leading to altered physiology, cell cycle arrest, and even apoptosis, thereby confounding experimental results.[4][5] This guide will walk you through understanding, quantifying, and mitigating these effects.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues and questions encountered when using acriflavine in live-cell imaging experiments.
Q1: I'm observing signs of cellular stress (blebbing, vacuolization, cell death) during my time-lapse imaging with acriflavine. What's happening and what can I do?
A1: These are classic signs of phototoxicity.[4] Acriflavine, when excited by light, can generate reactive oxygen species (ROS) that damage cellular components, including DNA.[6] The combination of DNA intercalation and light exposure leads to significant DNA damage, triggering stress responses.[2][3]
Troubleshooting Steps:
-
Optimize Acriflavine Concentration: Use the lowest possible concentration of acriflavine that still provides adequate signal for your imaging setup. The optimal concentration can range from 1-10 µM and should be empirically determined for your specific cell type and application.[1] Start with a titration experiment to find the minimal effective concentration.
-
Minimize Light Exposure: This is the most critical factor.
-
Reduce Excitation Light Intensity: Use a neutral density (ND) filter or lower the laser power to the minimum required for a sufficient signal-to-noise ratio.[7]
-
Decrease Exposure Time: Use the shortest possible exposure time for your camera.[4]
-
Reduce Frequency of Acquisition: For time-lapse experiments, increase the interval between image acquisitions to the longest duration that still captures the dynamics of your biological process of interest.
-
-
Optimize Imaging Wavelength: If your system allows, use longer wavelength excitation where possible, as it is generally less damaging to cells.[6]
-
Consider Your Imaging System: Advanced microscopy techniques like spinning disk confocal or light-sheet microscopy can reduce phototoxicity compared to traditional wide-field or point-scanning confocal systems by limiting illumination to the focal plane.[6]
Q2: How can I be sure that the effects I'm seeing in my experiment are due to my treatment and not acriflavine-induced DNA damage?
A2: This is a crucial question of experimental control. You need to run parallel controls to dissect the effects of acriflavine and the imaging process itself.
Recommended Controls:
-
No Dye Control: Image cells without acriflavine but with the same imaging parameters to assess the effect of light exposure alone.
-
No Light Control: Treat cells with acriflavine but do not expose them to the excitation light. This will help determine the baseline toxicity of the dye.
-
Positive Control for DNA Damage: Treat cells with a known DNA damaging agent (e.g., etoposide or H₂O₂) to have a benchmark for the cellular response to DNA damage in your system.
Q3: How can I quantify the extent of DNA damage caused by acriflavine in my experimental setup?
A3: There are several well-established methods to quantify DNA damage. Two of the most common are the Comet Assay (Single Cell Gel Electrophoresis) and γH2AX immunofluorescence staining.
-
Comet Assay: This sensitive technique measures DNA strand breaks in individual cells.[8] Damaged DNA migrates further in an electric field, creating a "comet" shape, with the tail length and intensity being proportional to the amount of damage.[9]
-
γH2AX Staining: Phosphorylation of the histone variant H2AX (to form γH2AX) is one of the earliest cellular responses to DNA double-strand breaks.[10] The formation of distinct nuclear foci of γH2AX can be visualized and quantified by immunofluorescence microscopy, with each focus representing a DNA double-strand break.[11]
Q4: Are there less damaging alternatives to acriflavine for live-cell DNA staining?
A4: Yes, several alternatives are available that are reported to have lower phototoxicity. The choice of dye will depend on your specific experimental needs, such as the desired wavelength and compatibility with other fluorophores.
| Dye | Excitation/Emission (nm) | Key Advantages | Key Considerations |
| SiR-DNA (SiR-Hoechst) | ~652 / ~674 | Far-red fluorescence minimizes phototoxicity and spectral overlap with common green/red fluorophores.[12] | Can induce DNA damage responses and G2 arrest at higher concentrations.[5] Requires careful concentration optimization.[12] |
| DRAQ5 | ~647 / ~681 | Far-red, cell-permeant DNA stain for live cells.[12] | Can induce DNA damage response and cell cycle perturbations, especially with prolonged exposure.[13][14] |
| Hoechst 33342 | ~350 / ~461 | Bright, cell-permeant blue fluorescent DNA stain. | UV excitation can be phototoxic.[12] |
| NucSpot® Live Stains | Green or Far-Red options | Low toxicity, suitable for long-term imaging (up to 72 hours).[15] | May require the use of an efflux pump inhibitor (verapamil) in some cell types for better retention.[15] |
It is crucial to validate any new dye in your specific cell type and experimental conditions to ensure minimal perturbation.
Experimental Protocols
Here are detailed protocols for assessing and managing acriflavine-induced DNA damage.
Protocol 1: Optimizing Acriflavine Staining Concentration
This protocol helps you determine the lowest effective concentration of acriflavine for your live-cell imaging experiments.
Materials:
-
Acriflavine hydrochloride
-
DMSO
-
Complete cell culture medium
-
Multi-well imaging plate
-
Fluorescence microscope with environmental control (37°C, 5% CO₂)
Procedure:
-
Prepare a 10 mM Acriflavine Stock Solution: Dissolve acriflavine hydrochloride in DMSO. Store in small aliquots at -20°C, protected from light.[1]
-
Cell Seeding: Seed your cells in a multi-well imaging plate at a density that will be optimal for imaging after overnight incubation.
-
Prepare Working Solutions: On the day of the experiment, prepare a serial dilution of acriflavine in pre-warmed complete cell culture medium to achieve a range of final concentrations (e.g., 0.5 µM, 1 µM, 2 µM, 5 µM, 10 µM).
-
Staining: Replace the medium in each well with the corresponding acriflavine working solution. Include a "no dye" control well.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[1]
-
Washing: Gently wash the cells twice with pre-warmed PBS or complete culture medium to remove excess dye.[1]
-
Imaging: Add fresh pre-warmed culture medium or a suitable imaging buffer. Image the cells using your intended experimental imaging parameters (light intensity, exposure time).
-
Analysis: Compare the signal intensity and any visible signs of phototoxicity (blebbing, cell death) across the different concentrations. Select the lowest concentration that provides a sufficient signal for your analysis.
Protocol 2: Quantification of DNA Damage using γH2AX Immunofluorescence
This protocol allows for the visualization and quantification of DNA double-strand breaks.
Materials:
-
Cells grown on coverslips or in imaging plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2AX (Ser139)
-
Fluorophore-conjugated secondary antibody
-
DAPI or another nuclear counterstain
-
Fluorescence microscope
Procedure:
-
Experiment: Perform your live-cell imaging experiment with acriflavine. Include a positive control (e.g., treatment with 10 µM etoposide for 1 hour) and a negative control (no acriflavine, no imaging light).
-
Fixation: Immediately after the experiment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS, then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the anti-γH2AX primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.[16]
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[16]
-
Counterstaining: Wash three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting and Imaging: Wash with PBS and mount the coverslips on microscope slides. Acquire images using a fluorescence microscope.
-
Analysis: Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).[17] An increase in the number of foci in your acriflavine-treated and imaged cells compared to controls indicates DNA damage.
Protocol 3: Comet Assay (Alkaline) for DNA Strand Breaks
This protocol provides a general workflow for the alkaline comet assay.
Materials:
-
Comet assay kit (or individual reagents: low melting point agarose, lysis buffer, alkaline electrophoresis buffer)
-
Frosted microscope slides
-
Cell scraper or trypsin
-
Electrophoresis tank
-
Fluorescence microscope
-
DNA stain (e.g., SYBR Gold)
Procedure:
-
Cell Harvesting: After your live-cell imaging experiment, harvest the cells.
-
Embedding in Agarose: Mix the cell suspension with low melting point agarose and pipette onto a pre-coated slide. Allow to solidify.[9]
-
Lysis: Immerse the slides in lysis buffer to remove cell membranes and proteins, leaving behind the nucleoids.[18]
-
Alkaline Unwinding: Incubate the slides in alkaline electrophoresis buffer to unwind the DNA.[18]
-
Electrophoresis: Perform electrophoresis under alkaline conditions. Fragmented DNA will migrate out of the nucleoid, forming the comet tail.[9]
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Imaging and Analysis: Visualize the comets using a fluorescence microscope and analyze the images with comet assay software to quantify the percentage of DNA in the tail, which is a measure of DNA damage.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the mechanism of acriflavine-induced DNA damage and the workflow for its assessment.
Sources
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Long-term imaging considerations and phototoxicity with acriflavine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for acriflavine use in long-term live-cell imaging. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions for researchers leveraging acriflavine in their experiments. Our goal is to empower you with the knowledge to mitigate challenges, particularly phototoxicity, and ensure the integrity and reproducibility of your data.
Introduction to Acriflavine in Live-Cell Imaging
Acriflavine is a versatile, cell-permeant fluorescent dye with a rich history in biological research.[1] As a metachromatic dye, its fluorescence emission spectrum is sensitive to its local concentration and environment, allowing it to differentially stain various subcellular compartments.[2] Acriflavine is well-known for its ability to intercalate into nucleic acids (DNA and RNA), emitting green fluorescence as a monomer.[2][3] It also accumulates in acidic vesicular organelles (AVOs) like lysosomes, where it forms aggregates that emit a red-to-orange fluorescence.[2] This dual-staining capability makes it a powerful tool for simultaneously visualizing the nucleus and cytoplasm and monitoring dynamic cellular processes.[2]
However, its utility in long-term imaging is often hampered by phototoxicity, a phenomenon where the dye, upon excitation with light, generates reactive oxygen species (ROS) that can damage and even kill cells.[4][5] This guide will delve into the mechanisms of acriflavine-induced phototoxicity and provide actionable strategies to minimize its impact.
Frequently Asked Questions (FAQs)
General Staining
Q1: What is the optimal concentration of acriflavine for live-cell imaging?
The optimal concentration of acriflavine can vary depending on the cell type and the specific application. A general starting range is 1-10 µM.[2] For confocal laser endomicroscopy, a concentration of 0.02% has been suggested to provide the best nuclear staining with preserved image quality.[6] It is crucial to empirically determine the lowest possible concentration that provides adequate signal-to-noise for your experimental setup.
Q2: How do I prepare acriflavine for staining live cells?
Acriflavine hydrochloride powder can be dissolved in DMSO to create a 10 mM stock solution. This stock solution should be stored in small aliquots at -20°C and protected from light. On the day of the experiment, thaw an aliquot and dilute it in pre-warmed complete cell culture medium to the desired final working concentration.[2]
Q3: What are the typical excitation and emission wavelengths for acriflavine?
The spectral properties of acriflavine are dependent on its environment. When bound to nucleic acids (monomeric form), it is typically excited with blue light (e.g., 450-490 nm) and emits in the green range (e.g., 515-565 nm).[2] The aggregated form in acidic organelles can be excited with the same blue light but will emit at longer, red-orange wavelengths (>590 nm).[2] In water, the excitation and emission maxima are approximately 416 nm and 514 nm, respectively.[1]
Phototoxicity and Mitigation
Q4: What causes acriflavine-induced phototoxicity?
Acriflavine, particularly its proflavine component, is a known DNA intercalating agent.[3][4] Upon photoillumination, it can generate reactive oxygen species (ROS), such as hydroxyl radicals.[4] These highly reactive molecules can cause damage to cellular components like proteins and nucleic acids, leading to cellular stress, apoptosis, and cell death.[4][5][7]
Q5: I'm observing cell death and morphological changes during my long-term imaging experiment. Is this phototoxicity?
It is highly likely. Signs of phototoxicity include membrane blebbing, vacuole formation, mitotic arrest, and eventually cell death.[5][8] If you observe these changes, especially in illuminated areas compared to non-illuminated controls, phototoxicity is a significant concern.[8]
Q6: How can I minimize phototoxicity when using acriflavine?
Minimizing phototoxicity is crucial for obtaining reliable data from live-cell imaging experiments.[5] Here are key strategies:
-
Use the lowest possible dye concentration: This reduces the amount of photosensitizer available to generate ROS.
-
Minimize light exposure: Use the lowest possible excitation light intensity and the shortest possible exposure times that still provide a usable signal.[9][10]
-
Optimize imaging intervals: Acquire images as infrequently as possible to allow cells to recover from any light-induced stress.
-
Use appropriate filters: Ensure your filter sets are optimized for acriflavine to maximize signal collection and minimize excitation light bleed-through.
-
Maintain a healthy cellular environment: Ensure optimal temperature, humidity, and CO2 levels to support cell health and their natural ROS scavenging mechanisms.[5][11][12]
-
Consider using photoprotectants: While not always standard, the use of antioxidants in the imaging medium can help quench ROS.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Weak Fluorescent Signal | 1. Inadequate dye concentration.2. Insufficient incubation time.3. Incorrect filter sets on the microscope.4. Cell fixation (if not performing live-cell imaging).5. Dye degradation. | 1. Increase the acriflavine concentration incrementally.2. Optimize the incubation time (typically 15-30 minutes for live cells).[2]3. Verify that the excitation and emission filters match the spectral properties of acriflavine.4. For fixed cells, ensure the fixation protocol is compatible with the dye.5. Use freshly prepared working solutions and ensure the stock solution has been stored correctly. |
| High Background Fluorescence | 1. Excess dye in the medium.2. Autofluorescence from the cell culture medium or vessel. | 1. Wash the cells thoroughly with pre-warmed PBS or complete culture medium after staining to remove unbound dye.[2]2. Use a phenol red-free imaging medium and glass-bottom imaging dishes or plates with low autofluorescence. |
| Rapid Photobleaching | 1. High excitation light intensity.2. Prolonged exposure times. | 1. Reduce the intensity of the excitation light.2. Use shorter exposure times or increase the camera gain.3. Consider using an anti-fade mounting medium if imaging fixed cells. |
| Inconsistent Staining Across a Cell Population | 1. Uneven dye distribution.2. Heterogeneous cell population with varying dye uptake. | 1. Ensure the acriflavine working solution is well-mixed and evenly applied to the cells.2. This may be a biological phenomenon. Analyze subpopulations separately if necessary. |
| Nuclear Staining is "Too Blue" or Poorly Defined | 1. pH of the buffer or medium. | 1. For some staining protocols, adjusting the pH of the buffer can alter the staining characteristics. Experiment with buffers of different pH if applicable to your protocol.[13] |
Experimental Protocols
Protocol 1: Standard Live-Cell Staining with Acriflavine
This protocol provides a general procedure for staining adherent live cells with acriflavine for fluorescence microscopy.
Materials:
-
Acriflavine hydrochloride
-
DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Phosphate-Buffered Saline (PBS) (pre-warmed to 37°C)
-
Glass-bottom imaging plates or dishes
Procedure:
-
Cell Seeding: Seed cells onto an appropriate imaging vessel and culture until they reach the desired confluency (typically 60-80%).[2]
-
Prepare Acriflavine Stock Solution (10 mM): Dissolve the appropriate amount of acriflavine hydrochloride powder in DMSO to make a 10 mM stock solution. Vortex to mix thoroughly. Store in aliquots at -20°C, protected from light.[2]
-
Prepare Acriflavine Working Solution (e.g., 5 µM): On the day of the experiment, thaw a stock solution aliquot. Dilute the 10 mM stock solution into pre-warmed complete cell culture medium to achieve the desired final concentration. For a 5 µM working solution, dilute the stock 1:2000. Mix gently.[2]
-
Staining: Carefully aspirate the existing culture medium from the cells. Add the pre-warmed acriflavine working solution to the cells, ensuring the cell monolayer is completely covered.[2]
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light. The incubation time may require optimization for different cell types.[2]
-
Washing: Gently aspirate the staining solution. Wash the cells twice with pre-warmed PBS or complete culture medium to remove excess dye and reduce background fluorescence.[2]
-
Imaging: After the final wash, add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells. Proceed immediately to live-cell imaging on a fluorescence microscope equipped with an environmental chamber (37°C, 5% CO₂).[2]
Protocol 2: Assessing Acriflavine-Induced Phototoxicity
This protocol helps determine the phototoxicity threshold for your specific experimental conditions.
Materials:
-
Cells stained with acriflavine (as per Protocol 1)
-
A live-cell imaging system with time-lapse capabilities
-
A cell viability marker (e.g., Propidium Iodide)
Procedure:
-
Prepare Samples: Prepare several wells or dishes of cells stained with your chosen concentration of acriflavine. Include unstained control cells.
-
Define Imaging Parameters: Set up a time-lapse imaging experiment with your desired imaging frequency and duration.
-
Establish Experimental Groups:
-
Group A (High Exposure): Image a field of cells using high laser power and/or long exposure times.
-
Group B (Low Exposure): Image a separate field of cells using significantly reduced laser power and/or shorter exposure times.
-
Group C (No Illumination Control): Keep a stained well in the incubator without imaging.
-
Group D (Unstained Control): Image a field of unstained cells using the same "High Exposure" parameters as Group A to assess light-only toxicity.
-
-
Acquire Images: Run the time-lapse experiment.
-
Analyze Cell Viability and Morphology: At the end of the experiment, add a viability dye like Propidium Iodide to all wells and image. Compare the morphology and viability of cells across the different groups. Increased cell death and morphological abnormalities in Group A compared to the other groups are indicative of phototoxicity.
-
Optimize: Based on the results, adjust your imaging parameters to the lowest light dose that provides an acceptable signal while minimizing phototoxicity (as seen in Group B or better).
Visualization of Key Concepts
Mechanism of Acriflavine Action and Phototoxicity
Caption: Acriflavine's dual staining mechanism and the pathway to phototoxicity.
Workflow for Mitigating Phototoxicity
Caption: A workflow for optimizing imaging parameters to reduce phototoxicity.
Alternative Dyes for Long-Term Imaging
If acriflavine-induced phototoxicity cannot be sufficiently mitigated for your experimental needs, consider these alternatives:
| Dye/Method | Target | Advantages | Considerations |
| Hoechst 33342 | DNA (Nucleus) | Cell-permeant, good for nuclear counterstaining. | Can be cytotoxic and affect the cell cycle at higher concentrations.[14] |
| DAPI | DNA (Nucleus) | Bright, photostable nuclear stain. | Generally considered more toxic to live cells than Hoechst.[14] |
| Cyanine Dyes (e.g., Cy5.5, Cy7) | Various (can be conjugated to antibodies, etc.) | Longer emission wavelengths offer better tissue penetration and potentially less phototoxicity.[15] | May require conjugation to a targeting molecule. |
| Quantum Dots | Various (can be conjugated) | High fluorescence brightness and photostability, suitable for long-term tracking.[15] | Can be large, potentially affecting cellular processes. |
| Fluorescent Proteins (e.g., GFP, RFP) | Genetically encoded tag | Can be expressed in specific cells or targeted to specific proteins. | Requires transfection/transduction of cells; photobleaching can still be an issue.[16] |
References
-
Piorecka, K., Jan, K., Wlodzimierz, A., & Stanczyk, M. (2022). Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art. Journal of Medicinal Chemistry, 65(17), 11415–11432. [Link]
-
Gatasheh, M. K., Kannan, S., Hemalatha, K., & Imrana, N. (2017). Proflavine an acridine DNA intercalating agent and strong antimicrobial possessing potential properties of carcinogen. Karbala International Journal of Modern Science, 3(4), 272-278. [Link]
-
Wang, G., et al. (2013). Effects on confocal laser endomicroscopy image quality by different acriflavine concentrations. PLoS One, 8(3), e58032. [Link]
-
Fluorescent excitation (a, b) and emission (c) spectra of 8 × 10⁻⁷ M... - ResearchGate. [Link]
-
Intrinsic Photophysical Properties of Gaseous Acriflavine Ions - ProQuest. [Link]
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Seredinski, S., et al. (2020). DNA topoisomerase inhibition with the HIF inhibitor acriflavine promotes transcription of lncRNAs in endothelial cells. iScience, 23(10), 101569. [Link]
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Is acriflavine an efficient co-drug in chemotherapy? - PMC - NIH. [Link]
-
Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
UV-Visible absorption spectra of pure acriflavine solution in a... - ResearchGate. [Link]
-
Is acriflavine an efficient co-drug in chemotherapy? - RSC Publishing. [Link]
-
A theoretical study of acriflavin-DNA binding - PubMed. [Link]
-
Molecular mechanical studies of proflavine and acridine orange intercalation - PMC - NIH. [Link]
-
Fluorescence excitation and emission spectra. (a) Acriflavine (2 × 10⁻⁶... - ResearchGate. [Link]
-
Effect of acriflavine (ACF) on growth and survival of K562 cells. A,... - ResearchGate. [Link]
-
Safety and performance analysis of acriflavine and methylene blue for in vivo imaging of precancerous lesions using fibered confocal fluorescence microscopy (FCFM): an experimental study - ResearchGate. [Link]
-
Piorecka, K., et al. (2022). Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art. Journal of Medicinal Chemistry. [Link]
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Commonly Used Dyes for In Vivo Fluorescence Imaging - Luminicell. [Link]
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Aggregation-Induced Generation of Reactive Oxygen Species: Mechanism and Photosensitizer Construction - MDPI. [Link]
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Alternate dyes for image-based profiling assays - bioRxiv. [Link]
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(PDF) Alternate dyes for image-based profiling assays - ResearchGate. [Link]
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Is there any fluorescent dye that can be used to stain live cells for long term live cell imaging experiments? | ResearchGate. [Link]
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Icha, J., Weber, M., Waters, J. C., & Norden, C. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. Bioessays, 39(8), 1700003. [Link]
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How to minimize phototoxicity in fluorescence live cell imaging? - Line A. [Link]
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Safety and Performance Analysis of Acriflavine and Methylene Blue for in Vivo Imaging of Precancerous Lesions Using Fibered Confocal Fluorescence Microscopy (FCFM): An Experimental Study - PubMed. [Link]
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How to stain meiotic chromosomes using acriflavine. [Link]
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Investigating the reactive oxygen species production of Rose Bengal and Merocyanine 540-loaded radioluminescent nanoparticles - Nanoscale Advances (RSC Publishing). [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Acriflavine and Propidium Iodide for Cell Viability Assays
For researchers, scientists, and drug development professionals, the accurate assessment of cell viability is a cornerstone of reliable and reproducible experimentation. Whether evaluating the cytotoxic effects of a novel compound, optimizing cell culture conditions, or assessing the quality of a cell therapy product, the choice of a viability dye is a critical decision that can profoundly impact experimental outcomes.
This guide provides an in-depth comparative analysis of two widely used nucleic acid stains for cell viability: Acriflavine (ACF) and Propidium Iodide (PI). Moving beyond a simple recitation of protocols, we will delve into the underlying mechanisms, explore the nuanced advantages and limitations of each dye, and provide the field-proven insights necessary to make an informed choice for your specific application.
The Principle of Membrane Integrity Assays
At its core, the distinction between a live and a dead cell in the context of these dyes hinges on the integrity of the plasma membrane. A healthy, viable cell maintains a tightly regulated intracellular environment, actively excluding many substances. When a cell undergoes necrosis or late-stage apoptosis, this membrane becomes compromised and permeable. It is this fundamental difference that both Acriflavine and Propidium Iodide exploit.
Propidium Iodide (PI): The Established Standard for Dead Cell Exclusion
Propidium Iodide is a fluorescent intercalating agent that has long been the gold standard for identifying dead cells.[1] It is a relatively large molecule that is effectively excluded by the intact membrane of live cells.[2]
Mechanism of Action
The utility of PI lies in its simplicity. It cannot cross the membrane of live cells. However, in dead or dying cells with compromised membranes, PI enters the cell and binds to double-stranded DNA by intercalating between the base pairs.[3][4] This binding event leads to a significant enhancement of PI's quantum yield (20- to 30-fold) and a substantial shift in its spectral properties, resulting in a bright red-orange fluorescence when excited by a 488 nm laser.[1][3][5] Because PI also binds to RNA, treatment with RNase is necessary for precise DNA content analysis, such as in cell cycle studies, but is often omitted for simple viability assays where the goal is merely to exclude dead cells.[3][4][6]
dot graph TD { subgraph Live_Cell [Live Cell] direction LR A[PI] --|> B((Intact Membrane)); C[Nucleus] -- No Staining --> D[No Fluorescence]; end subgraph Dead_Cell [Dead Cell] direction LR E[PI] --> F((Compromised Membrane)); F --> G[PI Intercalates with DNA]; G --> H[Bright Red Fluorescence]; end
} caption: Propidium Iodide (PI) staining is dependent on cell membrane integrity.
Key Advantages of Propidium Iodide
-
High Specificity for Dead Cells: Its inability to penetrate live cells makes it an excellent and reliable marker for cell death.[2]
-
Bright Signal: The significant fluorescence enhancement upon DNA binding provides a strong, easily detectable signal with a high signal-to-noise ratio.[1][5]
-
Compatibility: PI's spectral properties, with excitation at 488 nm and emission around 617 nm, make it compatible with common flow cytometry laser lines and filter sets, often allowing for co-staining with green fluorophores like FITC or GFP.
Limitations and Considerations
-
Not Fixable: PI is a non-covalent intercalator. If cells need to be fixed and permeabilized for intracellular staining, PI will leak out, and the dye will then be able to enter all cells, rendering the viability data invalid.
-
RNA Binding: As PI can bind to RNA, this can be a confounding factor in applications beyond simple viability, such as cell cycle analysis.[3][4]
-
Potential for Cytotoxicity: While used in short-term assays, prolonged exposure to PI can be toxic to cells that may have transiently permeable membranes.
Acriflavine (ACF): The Versatile Dye for Live and Dead Cell Analysis
Acriflavine is a cell-permeant fluorescent dye that offers a more nuanced view of the cellular state compared to PI.[7] As a metachromatic dye, its fluorescence emission changes based on its local concentration and environment, allowing it to differentially stain various cellular compartments in live cells.[7]
Mechanism of Action
Unlike PI, Acriflavine can passively cross the plasma membrane of live cells.[7] Once inside, it exhibits dual staining capabilities:
-
Nucleic Acid Intercalation: In the nucleus and cytoplasm, the monomeric form of ACF intercalates with DNA and RNA, emitting a distinct green fluorescence (around 515-565 nm) upon excitation with blue light.[7]
-
Acidic Organelle Accumulation: ACF also accumulates and aggregates in acidic vesicular organelles (AVOs) like lysosomes. In this acidic environment, the dye forms aggregates that cause a metachromatic shift, resulting in red-to-orange fluorescence .[7]
This dual-staining property makes ACF a powerful tool for visualizing the nucleus and cytoplasm simultaneously in live cells.[7] For viability, the distinction is often made based on fluorescence intensity and localization, though it is less straightforward than the simple exclusion principle of PI. Dead cells often show intense, uniform green fluorescence as the dye freely floods the compromised nucleus.
dot graph TD { subgraph Live_Cell [Live Cell] direction LR A[ACF] --> B((Intact Membrane)); B --> C{Cytoplasm & Nucleus}; C -- Monomer Intercalation --> D[Green Fluorescence]; B --> E{Acidic Organelles}; E -- Aggregation --> F[Red-Orange Fluorescence]; end subgraph Dead_Cell [Dead Cell] direction LR G[ACF] --> H((Compromised Membrane)); H --> I{Floods Nucleus}; I -- High Concentration --> J[Intense, Uniform Green Fluorescence]; end
} caption: Acriflavine (ACF) staining patterns in live versus dead cells.
Key Advantages of Acriflavine
-
Live Cell Staining: Its ability to enter live cells allows for the visualization of nuclear and cytoplasmic structures in real-time without killing the cell.[7]
-
Multifunctional: Beyond simple viability, ACF can be used to monitor processes like autophagy due to its accumulation in acidic organelles.[7]
-
Potential for Drug Development: Acriflavine itself has been investigated for its anticancer and antiviral properties, acting as an inhibitor of proteins like HIF-1α.[8][9][10] This dual role as both a staining agent and a bioactive molecule can be a unique advantage or a confounding factor, depending on the experimental context.
Limitations and Considerations
-
Cytotoxicity: As an active biological molecule, ACF can be cytotoxic, especially with prolonged exposure or at higher concentrations.[11][12] The CC50 (50% cytotoxic concentration) has been measured at 3.1 µM in A549-ACE2+ cells and 3.4 µM in Vero cells.[11]
-
Complex Interpretation: Distinguishing between live and dead cells can be more complex than with PI. It often relies on interpreting the intensity and pattern of fluorescence rather than a simple positive/negative signal.
-
Environmental Sensitivity: The metachromatic properties mean that changes in intracellular pH can affect the fluorescence spectrum, which could be a variable in certain experimental conditions.[7]
Head-to-Head Comparison: Acriflavine vs. Propidium Iodide
| Feature | Propidium Iodide (PI) | Acriflavine (ACF) | Rationale & Expert Insight |
| Primary Mechanism | Membrane Exclusion | Membrane Permeant, Metachromatic | PI provides a binary "dead" or "not dead" readout. ACF offers more complex information on live cells but requires more nuanced interpretation for viability. |
| Stains | Dead Cells Only[1] | Live and Dead Cells[7] | For applications requiring the simple exclusion of dead cells from analysis (e.g., flow cytometry gating), PI is the more direct and unambiguous choice.[13] |
| Fluorescence (Bound) | Orange-Red (Ex/Em: ~535/617 nm)[3][5] | Green (Nucleic Acids), Red (Acidic Organelles)[7] | PI is spectrally well-separated from common green fluorophores. ACF's green emission can overlap with GFP or FITC, requiring careful filter selection or compensation. |
| Fixation Compatibility | No | Yes (with caution) | PI is not suitable for protocols involving fixation/permeabilization. ACF is more stable, but fixation can alter cell morphology and dye distribution. |
| Primary Application | Dead Cell Exclusion in Flow Cytometry & Microscopy[1][4] | Live-Cell Imaging, Autophagy Studies[7] | Choose the tool for the job. PI is a viability gatekeeper. ACF is an investigative tool for live-cell dynamics. |
| Cytotoxicity | Low in short-term assays | Can be cytotoxic; CC50 in low µM range[11] | The bioactive nature of ACF must be considered. It can perturb the very system you are trying to measure.[8][14] PI is more biologically inert in the context of a short viability assay. |
| Typical Concentration | 0.5 - 5 µM[1] | 1 - 10 µM[7] | Always titrate your dyes. The optimal concentration is cell-type and application-dependent. Start with the lower end of the recommended range. |
Experimental Design: Choosing the Right Dye
The choice between ACF and PI is not about which dye is "better," but which is "fitter-for-purpose." Your experimental question should be the ultimate guide.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: Decision tree for selecting a viability dye.
Detailed Experimental Protocols
A self-validating protocol must include proper controls. For any viability assay, you should prepare three samples:
-
Unstained Control: To set baseline fluorescence and instrument voltages.
-
Live Cell Control: A healthy population of cells stained with your dye.
-
Dead Cell Control: An aliquot of cells killed through a controlled method (e.g., heat treatment at 65°C for 10 minutes or 70% ethanol treatment) and then stained. This is crucial for setting positive gates.
Protocol 1: Propidium Iodide Staining for Flow Cytometry
This protocol is designed for the rapid assessment of cell viability in a suspension cell culture.
dot graph TD { A[Start: Harvest Cells] --> B{Wash cells 2x in PBS}; B --> C{Resuspend in 100 µL Staining Buffer}; C --> D{Add 5-10 µL PI Solution}; D --> E{Incubate 1-5 min, Dark}; E --> F[Analyze Immediately on Flow Cytometer];
} caption: Workflow for Propidium Iodide (PI) viability staining.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS + 1% BSA)
-
PI Staining Solution (10 µg/mL in PBS, store at 4°C protected from light)
-
FACS Tubes (12 x 75 mm)
Methodology:
-
Cell Preparation: Harvest approximately 1 x 10^6 cells per sample.[15]
-
Washing: Centrifuge cells (e.g., 300 x g for 5 minutes), discard the supernatant, and resuspend the pellet in 2 mL of PBS. Repeat for a total of two washes. This step is critical to remove any residual media components that could interfere with staining.
-
Resuspension: After the final wash, resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer in a FACS tube.
-
Antibody Staining (Optional): If performing immunophenotyping, this is the point to add surface antibodies and incubate according to the manufacturer's protocol. PI staining should be the final step.
-
PI Staining: Just prior to analysis, add 5-10 µL of PI staining solution to each sample tube. Mix gently.
-
Incubation: Incubate for 1-5 minutes at room temperature, protected from light. Do not wash the cells after adding PI, as the dye must remain in the solution to stain cells with newly compromised membranes.
-
Acquisition: Analyze the samples on a flow cytometer immediately. Use a 488 nm laser for excitation and detect PI fluorescence in the appropriate channel (typically FL-2 or FL-3, ~617 nm).
Protocol 2: Acriflavine Staining for Live-Cell Fluorescence Microscopy
This protocol is for visualizing live, adherent cells.
Materials:
-
Acriflavine Hydrochloride powder
-
DMSO
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of Acriflavine in DMSO. Store this stock in small aliquots at -20°C, protected from light. The use of DMSO ensures the dye is fully solubilized.[7]
-
Working Solution Preparation: On the day of the experiment, dilute the 10 mM stock solution into pre-warmed (37°C) complete cell culture medium to a final working concentration of 1-10 µM (e.g., a 1:2000 dilution for a 5 µM solution). The optimal concentration must be determined empirically for your cell type to balance signal intensity with cytotoxicity.[7]
-
Cell Culture: Grow adherent cells on a suitable imaging vessel (e.g., glass-bottom dish or chamber slide) to the desired confluency.
-
Staining: Carefully aspirate the existing culture medium and replace it with the Acriflavine working solution, ensuring the cell monolayer is completely covered.[7]
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light. Incubation time may require optimization.[7]
-
Washing: Gently aspirate the staining solution and wash the cells twice with pre-warmed PBS or complete culture medium. This wash step is crucial for removing excess dye and reducing background fluorescence.[7]
-
Imaging: Add fresh, pre-warmed imaging buffer or culture medium to the cells and proceed immediately to the fluorescence microscope. Use a standard blue excitation filter (e.g., 450-490 nm) and a green emission filter (e.g., 515-565 nm) to visualize nucleic acid staining.[7]
Conclusion
Both Propidium Iodide and Acriflavine are valuable tools in the cell biologist's toolkit, but they serve fundamentally different purposes. Propidium Iodide is the unambiguous, robust choice for dead cell exclusion, providing a clear, binary output ideal for quantitative analysis like flow cytometry. Its mechanism is straightforward, and its limitations are well-understood.
Acriflavine, in contrast, is a more versatile but complex reagent. It offers the unique ability to visualize structures within live cells, making it suitable for dynamic imaging studies. However, its use as a simple viability dye is complicated by its metachromatic nature, potential cytotoxicity, and its own bioactivity.
As a senior application scientist, my recommendation is to base your choice on your experimental endpoint. For routine viability checks and gating in multi-parameter assays, the reliability and simplicity of Propidium Iodide are unparalleled. For investigative live-cell imaging where nuclear and cytoplasmic morphology are of interest, Acriflavine is a powerful, albeit more complex, option that requires careful optimization and awareness of its potential to influence cell behavior.
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DNA Staining with PI: Complex Hypotonic Solution . The University of Iowa. [Link]
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Acriflavine, a clinically approved drug, inhibits SARS-CoV-2 and other betacoronaviruses . iScience, 2022. [Link]
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Propidium iodide . Wikipedia. [Link]
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Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art . Journal of Medicinal Chemistry, 2022. [Link]
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Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art . ACS Publications, 2022. [Link]
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Effects of acriflavine exposure on cell viability, cell cycle, and cell death in primary HB cultures . ResearchGate. [Link]
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Effect of acriflavine (ACF) on growth and survival of K562 cells . ResearchGate. [Link]
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Propidium iodide-based methods for monitoring drug action in the kinetoplastidae: comparison with the Alamar Blue assay . Analytical Biochemistry, 2008. [Link]
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Acriflavine Inhibits Acquired Drug Resistance by Blocking the Epithelial-to-Mesenchymal Transition and the Unfolded Protein Response . PLoS One, 2016. [Link]
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Cell Cycle Analysis by Propidium Iodide Staining . University of Padua. [Link]
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Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art . ResearchGate, 2022. [Link]
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Acriflavine Direct Detection Technique for Labyrinthulomycetes . protocols.io. [Link]
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Mechanisms of action of acriflavine: Electron microscopic study of cell wall changes induced in Staphylococcus aureus by acriflavine . ResearchGate. [Link]
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The Ultimate Guide to Cell Viability Measurement . Medium, 2023. [Link]
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Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art . ACS Publications, 2022. [Link]
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Practical Characterization Strategies for Comparison, Qualification, and Selection of Cell Viability Detection Methods for Cellular Therapeutic Product Development and Manufacturing . PubMed, 2023. [Link]
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Mechanisms of action of acriflavine: electron microscopic study of cell wall changes induced in Staphylococcus aureus by acriflavine . PubMed, 2009. [Link]
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[Spectral manifestations of different types of acriflavine binding to DNA in ultraviolet and visible region] . PubMed, 1975. [Link]
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Development of a propidium iodide fluorescence assay for proliferation and cytotoxicity assays . PubMed, 1995. [Link]
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Practical Characterization Strategies for Comparison, Qualification, and Selection of Cell Viability Detection Methods for Cellular Therapeutic Product Development and Manufacturing . ResearchGate. [Link]
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Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art . PubMed, 2022. [Link]
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A Senior Application Scientist's Guide to Quantifying Autophagic Flux: Validating Acriflavine as a Potential Marker
For researchers, scientists, and drug development professionals dedicated to unraveling the complexities of cellular homeostasis and disease, the accurate measurement of autophagic flux is paramount. Autophagy, the cell's intrinsic recycling pathway, is a dynamic process involving the formation of autophagosomes, their fusion with lysosomes, and the subsequent degradation of their cargo. A mere snapshot of autophagosome numbers is insufficient; a true understanding requires the quantification of the entire process—the autophagic flux.
This guide provides an in-depth comparison of established, validated methods for quantifying autophagic flux, alongside a critical evaluation of acriflavine as a potential, yet unvalidated, quantitative marker. We will delve into the mechanistic underpinnings of each technique, provide detailed experimental protocols, and present a framework for rigorous data interpretation. Our goal is to equip you with the expertise to make informed decisions about the most appropriate assays for your research questions, ensuring the scientific integrity of your findings.
The Imperative of Measuring Autophagic Flux
Autophagy is a multi-step process, and a static measurement of autophagosome numbers can be misleading. An accumulation of autophagosomes could signify either an induction of autophagy or a blockage in the later stages of the pathway, such as impaired fusion with lysosomes or defective lysosomal degradation. Therefore, measuring autophagic flux—the rate of degradation of autophagic substrates—is essential for a correct interpretation of the autophagic status of a cell.
Established Methods for Quantifying Autophagic Flux
Several well-established and validated methods are routinely used to measure autophagic flux. These techniques provide reliable and quantifiable data, forming the gold standard against which any new potential marker must be compared.
The LC3 Turnover Assay
The conversion of microtubule-associated protein 1 light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagy.[1][2] The LC3 turnover assay measures the amount of LC3-II that is degraded over time, providing a quantitative measure of autophagic flux. This is typically achieved by comparing LC3-II levels in the presence and absence of lysosomal inhibitors, such as bafilomycin A1 or chloroquine, which block the final degradation step.[3] An increase in LC3-II accumulation in the presence of the inhibitor is indicative of active autophagic flux.
Caption: Workflow for the LC3 turnover assay by Western blot.
The Tandem mCherry-EGFP-LC3 Assay
This elegant fluorescence-based assay utilizes a tandem-tagged LC3 protein (mCherry-EGFP-LC3) to differentiate between autophagosomes and autolysosomes.[4][5] The principle relies on the different pH sensitivities of the two fluorescent proteins. EGFP fluorescence is quenched in the acidic environment of the lysosome (pH ~4.5), while mCherry fluorescence is more stable at low pH.[5] Consequently, autophagosomes, which have a neutral pH, appear yellow (co-localization of mCherry and EGFP), while autolysosomes appear red (only mCherry is fluorescent). An increase in red puncta indicates a successful fusion of autophagosomes with lysosomes and thus, an active autophagic flux. This can be visualized by fluorescence microscopy or quantified by flow cytometry.[6][7]
Caption: Workflow for the tandem mCherry-EGFP-LC3 assay.
The p62/SQSTM1 Degradation Assay
The protein p62 (also known as sequestosome 1 or SQSTM1) is an autophagy receptor that recognizes and targets ubiquitinated cargo to the autophagosome for degradation.[8][9] As p62 is itself degraded along with the cargo in the autolysosome, its levels are inversely correlated with autophagic flux.[8] A decrease in p62 levels, as measured by Western blot, indicates an increase in autophagic activity. Conversely, an accumulation of p62 suggests an impairment of autophagy.
Acriflavine: A Critical Evaluation as a Quantitative Autophagic Flux Marker
Acriflavine is a fluorescent dye belonging to the acridine family.[10] It has been used for various biological applications, including as an antiseptic and a stain for nucleic acids.[11] Its structural similarity to acridine orange, a well-known lysosomotropic dye used to study autophagy, has led to the question of whether acriflavine could also serve as a marker for autophagic flux.[12][13]
The Hypothesis: Acriflavine as a Lysosomotropic Dye
The rationale for using acridine orange to monitor autophagy is its property as a weak base that can freely diffuse across cellular membranes in its uncharged state.[14][15] In acidic compartments like lysosomes and autolysosomes, it becomes protonated and trapped, leading to its accumulation.[14][16] At high concentrations, acridine orange forms aggregates that exhibit a red shift in their fluorescence emission, from green to red.[14][16] An increase in red fluorescence is therefore interpreted as an increase in the volume of acidic vesicular organelles (AVOs), which is often associated with an induction of autophagy.
Given that acriflavine is also an acridine derivative, it is plausible that it shares these lysosomotropic properties. However, a thorough validation is necessary before it can be considered a reliable quantitative marker.
The Reality: Significant Caveats and Lack of Validation
Despite the theoretical potential, there are several critical issues that currently preclude the use of acriflavine as a validated quantitative marker for autophagic flux:
-
Induction of Autophagy: Research has shown that acriflavine itself can induce autophagy.[10] This is a major confounding factor, as the tool used for measurement would be altering the very process it is intended to measure. A reliable marker must be inert with respect to the biological process under investigation.
-
Weaker Fluorescence: Studies comparing acriflavine and acridine orange have noted that the fluorescence of cells stained with acriflavine is weaker.[12][13] This lower signal-to-noise ratio would make the quantification of changes in fluorescence less sensitive and more prone to error, especially when detecting subtle changes in autophagic flux.
-
Lack of Ratiometric Shift Data: While acridine orange's utility lies in its quantifiable shift from green to red fluorescence, there is a lack of published data demonstrating a similar, reliable, and quantifiable pH-dependent spectral shift for acriflavine in a cellular context that correlates with autophagic flux.
-
No Direct Comparative Validation: To date, there are no peer-reviewed studies that have directly compared acriflavine staining with established autophagic flux assays like the LC3 turnover or tandem mCherry-EGFP-LC3 assays. Such validation is a prerequisite for any new method to be accepted by the scientific community.
Comparative Analysis: Acriflavine vs. Established Methods
| Feature | Acriflavine (Hypothetical) | LC3 Turnover Assay | Tandem mCherry-EGFP-LC3 | p62/SQSTM1 Degradation |
| Principle | Accumulation in AVOs | Measurement of LC3-II degradation | pH-dependent fluorescence quenching of EGFP | Measurement of p62 degradation |
| Quantifiability | Potentially quantitative (fluorescence intensity) | Highly quantitative (densitometry) | Highly quantitative (puncta counting, flow cytometry) | Quantitative (densitometry) |
| Directness | Indirect (measures AVO volume) | Direct measure of flux | Direct visualization of flux | Indirect (measures substrate degradation) |
| Validation | Not validated | Well-validated | Well-validated | Well-validated |
| Confounding Factors | Induces autophagy , weaker fluorescence | Requires lysosomal inhibitors | Requires genetic modification | p62 levels can be affected by other pathways |
| Ease of Use | Potentially simple (staining) | Requires Western blotting expertise | Requires transfection/transduction and advanced microscopy/flow cytometry | Requires Western blotting expertise |
Detailed Experimental Protocols
Protocol 1: LC3 Turnover Assay by Western Blot
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat cells with your experimental compound for the desired duration.
-
For the final 2-4 hours of the treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) to a subset of the wells.
-
Include appropriate controls: untreated cells, cells treated with the inhibitor alone, and cells treated with the experimental compound alone.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel (a 12-15% gel is recommended for good separation of LC3-I and LC3-II).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3 (and p62 as an additional marker) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane for a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities for LC3-II and the loading control using densitometry software.
-
Normalize the LC3-II intensity to the loading control.
-
Autophagic flux is represented by the difference in normalized LC3-II levels between samples with and without the lysosomal inhibitor.
-
Protocol 2: Tandem mCherry-EGFP-LC3 Assay by Fluorescence Microscopy
-
Cell Preparation:
-
Transfect or transduce your cells of interest with a plasmid or lentivirus encoding the mCherry-EGFP-LC3 fusion protein.
-
If creating a stable cell line, select for positive cells using the appropriate antibiotic.
-
Plate the cells on glass-bottom dishes or coverslips suitable for microscopy.
-
-
Treatment and Staining:
-
Treat the cells with your experimental compound for the desired time.
-
Include positive (e.g., starvation with EBSS) and negative (e.g., complete medium) controls.[4]
-
For fixed-cell imaging, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash again with PBS and mount the coverslips with a mounting medium containing DAPI to stain the nuclei.
-
-
Image Acquisition:
-
Acquire images using a confocal microscope.
-
Use appropriate laser lines and filters for DAPI (blue), EGFP (green), and mCherry (red).
-
Acquire Z-stacks to capture the entire volume of the cells.
-
-
Image Analysis:
-
For each cell, count the number of yellow puncta (EGFP and mCherry co-localization, representing autophagosomes) and red puncta (mCherry only, representing autolysosomes).
-
An increase in the number of red puncta and/or an increase in the ratio of red to yellow puncta is indicative of an increase in autophagic flux.
-
Protocol 3: p62/SQSTM1 Degradation Assay by Western Blot
-
Cell Culture, Treatment, and Protein Extraction:
-
Follow the same steps as for the LC3 Turnover Assay (Protocol 1, steps 1 and 2). It is highly recommended to run the p62 and LC3 blots from the same samples.
-
-
Western Blotting:
-
Data Analysis:
-
Quantify the band intensity for p62 and the loading control.
-
Normalize the p62 intensity to the loading control.
-
A decrease in the normalized p62 levels indicates an increase in autophagic flux.
-
Conclusion and Recommendations
The accurate quantification of autophagic flux is non-negotiable for rigorous research in this field. The LC3 turnover assay, the tandem mCherry-EGFP-LC3 assay, and the p62/SQSTM1 degradation assay are all well-validated and reliable methods that provide quantitative and mechanistically informative data.
In contrast, acriflavine is not a validated quantitative marker for autophagic flux. Its inherent ability to induce autophagy, coupled with its weaker fluorescence compared to established dyes like acridine orange and the lack of comprehensive validation studies, renders it unsuitable for this purpose. While exploring new tools is an essential part of scientific progress, any new marker must be subjected to rigorous validation against the established gold-standard methods.
References
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Berg, T. O., & Jaren, O. R. (1986). Comparison of Acridine Orange, Acriflavine, and Bisbenzimide Stains for Enumeration of Bacteria in Clear and Humic Waters. ResearchGate. [Link]
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Jasińska, M., et al. (2022). Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art. Journal of Medicinal Chemistry, 65(18), 11957–11976. [Link]
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Tanida, I., Ueno, T., & Kominami, E. (2008). LC3 and Autophagy. Methods in Molecular Biology, 445, 77–88. [Link]
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Jasińska, M., et al. (2022). Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art. ScienceOpen. [Link]
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Al-Ahmadi, A. A. (2015). Effect of solvent polarity on the fluorescence properties of (Acriflavine). ResearchGate. [Link]
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Jiang, P., & Mizushima, N. (2015). p62/SQSTM1-based biochemical methods for the analysis of autophagy progression in mammalian cells. Methods, 75, 13–18. [Link]
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Heckmann, B. L., & Green, D. R. (2022). Beyond autophagy: LC3-associated phagocytosis and endocytosis. The Journal of Cell Biology, 221(11), e202207071. [Link]
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Gump, J. M., & Thorburn, A. (2014). Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry. Autophagy, 10(7), 1319–1326. [Link]
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The Double-Edged Sword: A Comparative Guide to the Cross-Reactivity of 3,6-Diamino-10-methylacridinium chloride and its Alternatives in Cellular Imaging
For decades, 3,6-Diamino-10-methylacridinium chloride, widely known as Acridine Orange (AO), has been a workhorse in cellular biology. Its ability to differentially stain nucleic acids—emitting green fluorescence when intercalated with double-stranded DNA and red fluorescence when electrostatically bound to single-stranded RNA—has made it an invaluable tool for researchers studying the cell cycle, apoptosis, and autophagy.[1] However, the very properties that make AO a versatile stain also contribute to its significant cross-reactivity with other cellular components, a critical consideration that is often overlooked and can lead to experimental artifacts and misinterpretation of data.
This guide provides an in-depth, objective comparison of 3,6-Diamino-10-methylacridinium chloride with common alternative fluorescent dyes. We will delve into the evidence of its off-target interactions with proteins and lipids, present comparative data on the specificity and potential cytotoxicity of alternative dyes, and provide experimental frameworks for researchers to validate and assess cross-reactivity in their own experimental systems. Our goal is to empower researchers, scientists, and drug development professionals to make informed decisions when selecting fluorescent probes for cellular analysis, ensuring the scientific integrity and reproducibility of their findings.
The Nature of 3,6-Diamino-10-methylacridinium chloride (Acridine Orange) and its Primary Interactions
3,6-Diamino-10-methylacridinium chloride is a cell-permeant, cationic dye.[1] Its primary and intended cellular targets are nucleic acids. The mechanism of differential fluorescence is attributed to its mode of interaction: intercalation into the DNA double helix results in a monomeric state with green fluorescence, while its association with the more flexible structure of single-stranded RNA allows for the formation of aggregates that exhibit a red-shifted fluorescence.[1] This property has been widely exploited for:
-
Cell Cycle Analysis: Distinguishing between cells in G0/G1, S, and G2/M phases based on their DNA and RNA content.
-
Apoptosis Detection: Identifying apoptotic cells through the condensation of chromatin and changes in lysosomal pH.
-
Autophagy Visualization: Staining of acidic vesicular organelles (AVOs) like autophagosomes.
-
Sperm Quality Assessment: Evaluating DNA integrity in spermatozoa.
However, the cationic and lipophilic nature of AO facilitates its interaction with other negatively charged macromolecules and lipid-rich structures within the cell, leading to potential off-target effects.
Beyond Nucleic Acids: The Cross-Reactivity of Acridine Orange
While the interaction of AO with nucleic acids is well-documented, its cross-reactivity with other cellular components is a significant concern for data interpretation.
Interaction with Proteins
The cationic nature of 3,6-Diamino-10-methylacridinium chloride promotes its interaction with negatively charged domains of proteins. A notable example is its binding to serum albumins, which are abundant in cell culture media and in vivo.
Fluorescence quenching studies have been employed to quantify the interaction between AO and bovine serum albumin (BSA). These experiments reveal a static quenching mechanism, indicating the formation of a ground-state complex between AO and BSA. The binding constant (k) for this interaction has been reported to be 4848.64 L·mol⁻¹, with approximately one binding site (n=0.82) per BSA molecule.[2][3] This affinity, while moderate, is significant enough to influence the effective concentration of free AO available for nucleic acid staining and can contribute to non-specific background fluorescence.
The interaction is not limited to serum albumin. The presence of proteins in cellular lysates can influence the aggregation state of AO, further complicating its spectral behavior.[4]
Interaction with Lipids and Membranes
The lipophilic character of the acridine ring allows AO to readily partition into cellular membranes. Furthermore, its positive charge facilitates strong electrostatic interactions with anionic phospholipids, which are key components of cellular membranes.
A derivative of Acridine Orange, 10-N-nonyl acridine orange (NAO), has been extensively used to study the distribution of the mitochondrial-specific phospholipid, cardiolipin. NAO binds to anionic phospholipids, and its interaction with cardiolipin, which has two phosphate groups, is particularly strong, leading to the formation of NAO dimers with a characteristic red-shifted fluorescence.[5] This demonstrates the propensity of the acridine scaffold to interact with negatively charged lipids. While AO itself is less hydrophobic than NAO, its interaction with anionic phospholipids in various cellular membranes can lead to its accumulation in these structures, contributing to background signal and potentially altering membrane properties.
A Comparative Analysis of Alternatives
To mitigate the challenges associated with the cross-reactivity of 3,6-Diamino-10-methylacridinium chloride, a variety of alternative fluorescent dyes have been developed. These alternatives often offer improved specificity for nucleic acids and reduced off-target binding.
| Feature | 3,6-Diamino-10-methylacridinium chloride (Acridine Orange) | 4',6-diamidino-2-phenylindole (DAPI) | SYTO® 9 | MycoLight™ Green JJ98 | EarlyTox™ Live/Dead Assay Kit |
| Primary Target | dsDNA (green), ssRNA/ssDNA (red) | dsDNA (A-T rich regions) | Nucleic Acids | Nucleic Acids | Live Cells (Calcein AM), Dead Cells (EthD-III) |
| Cell Permeability | Permeant | Permeant (live cells at high conc.) | Permeant | Permeant | Calcein AM (Permeant), EthD-III (Impermeant) |
| Excitation/Emission (nm) | DNA: ~502/525; RNA: ~460/650[1] | ~358/461 | ~483/501[6] | ~482/512[7] | Calcein AM: ~495/515; EthD-III: ~528/617 |
| Known Cross-Reactivity | Proteins (e.g., BSA), Anionic Lipids (e.g., Cardiolipin) | Minor groove binding, some non-specific cytoplasmic staining[8] | Cytoplasmic and mitochondrial staining in eukaryotes[9] | Diffuse cytoplasmic and nuclear staining in eukaryotes[10] | Calcein AM depends on esterase activity, EthD-III is DNA intercalator |
| Reported Cytotoxicity | Can be cytotoxic, photosensitizer | Generally low, but can affect DNA integrity | Can be cytotoxic and inhibit bacterial growth[11] | Reduced cytotoxicity compared to SYTO® 9[11] | Calcein AM is non-toxic, EthD-III is used on dead cells |
4',6-diamidino-2-phenylindole (DAPI)
DAPI is a popular blue-fluorescent dye that binds strongly to the minor groove of A-T rich regions of dsDNA.[12] Its primary advantages are its high specificity for DNA and relatively low cytotoxicity. However, it requires UV excitation, which can be phototoxic to cells in long-term imaging experiments. While generally considered specific for DNA, some non-specific cytoplasmic fluorescence can be observed, particularly at higher concentrations.[8] A study comparing AO and DAPI for diagnostic purposes in oral lesions found AO to have a better quality index, suggesting its utility in specific clinical applications despite its cross-reactivity.[13]
SYTO® Dyes (e.g., SYTO® 9)
The SYTO® family of dyes are cell-permeant, green-fluorescent nucleic acid stains. SYTO® 9 is commonly used for bacterial viability assays, often in combination with the membrane-impermeant dye propidium iodide (PI). A key advantage of SYTO® dyes is their low intrinsic fluorescence, with a significant increase in quantum yield upon binding to nucleic acids.[6] However, they are not exclusively nuclear stains in eukaryotic cells and can exhibit cytoplasmic and mitochondrial staining.[9] Furthermore, SYTO® 9 has been shown to be cytotoxic to bacteria and can inhibit their growth, which is a critical consideration for long-term studies.[11] Its staining intensity can also vary between live and dead bacteria, particularly in Gram-negative species.[14]
MycoLight™ Green JJ98
MycoLight™ Green JJ98 is a newer generation, cell-permeant, green-fluorescent nucleic acid stain designed as an alternative to SYTO® 9. It exhibits similar spectral properties to SYTO® 9 but with reportedly reduced cytotoxicity, making it more suitable for long-term live-cell imaging of bacteria.[11] Like the SYTO® dyes, it is not exclusively a nuclear stain in eukaryotes and can show diffuse cytoplasmic staining.[10]
EarlyTox™ Live/Dead Assay Kit
This kit utilizes a two-dye system for assessing cell viability. Calcein AM is a cell-permeant, non-fluorescent molecule that is cleaved by intracellular esterases in live cells to produce a green-fluorescent product. Ethidium homodimer-III (EthD-III) is a red-fluorescent, membrane-impermeant DNA intercalator that only enters dead cells with compromised membranes. This assay provides a clear distinction between live and dead cells based on membrane integrity and enzymatic activity, reducing the ambiguity that can arise from dyes that bind to nucleic acids in all cells.
Experimental Workflows for Assessing Cross-Reactivity
To ensure the validity of experimental results, it is crucial to assess the potential cross-reactivity of any fluorescent dye within the specific cellular context being studied. The following are detailed protocols for key experiments to investigate off-target interactions.
Co-Immunoprecipitation (Co-IP) to Detect Dye-Protein Interactions
This technique can be adapted to determine if a fluorescent dye interacts with specific proteins in a cellular lysate.
Experimental Workflow for Co-IP
Caption: Co-Immunoprecipitation workflow to identify protein-dye interactions.
Protocol:
-
Cell Lysis: Lyse cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) to preserve protein-protein and protein-dye interactions.
-
Dye Incubation: Incubate the cell lysate with the fluorescent dye of interest at a relevant concentration.
-
Immunoprecipitation: Add an antibody specific to a suspected interacting protein to the lysate and incubate to form an antibody-antigen-dye complex.
-
Complex Capture: Add Protein A/G-conjugated beads to pull down the antibody-antigen-dye complex.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer).
-
Analysis: Analyze the eluate by SDS-PAGE and Western blotting. A band corresponding to the target protein in the lane of the dye-incubated sample, but not in a control lane without the dye, would suggest an interaction.
Mass Spectrometry for Unbiased Identification of Interacting Proteins
Mass spectrometry (MS) can be used to identify proteins that are covalently or non-covalently adducted by the fluorescent dye.
Experimental Workflow for Mass Spectrometry Analysis
Caption: Mass spectrometry workflow for identifying protein-dye adducts.
Protocol:
-
Sample Preparation: Treat cells or a protein lysate with the fluorescent dye.
-
Protein Isolation and Digestion: Isolate the total protein and digest it into smaller peptides using a protease like trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Search the resulting MS/MS spectra against a protein database. Look for peptides with a mass shift corresponding to the molecular weight of the fluorescent dye. Identification of such peptides indicates a covalent adduct between the dye and the protein.
Best Practices for Mitigating and Identifying Artifacts
Given the potential for cross-reactivity, it is essential to employ rigorous experimental design and controls to minimize and identify artifacts.
-
Titrate Dye Concentration: Use the lowest possible concentration of the dye that provides an adequate signal-to-noise ratio.
-
Include No-Stain Controls: Always include a sample of unstained cells to assess autofluorescence.
-
Use Multiple Dyes: When possible, confirm key findings with a second, spectrally distinct dye that has a different mechanism of action.
-
Spectral Unmixing: For multicolor experiments, use spectral imaging and unmixing algorithms to differentiate the emission spectra of different fluorophores and identify potential bleed-through.
-
Validate with Non-Microscopy Methods: Confirm findings from fluorescence microscopy with alternative techniques such as Western blotting, qPCR, or flow cytometry with different probes.
Conclusion
3,6-Diamino-10-methylacridinium chloride (Acridine Orange) remains a powerful tool in the researcher's arsenal, but its utility must be balanced with a thorough understanding of its potential for cross-reactivity with cellular components beyond nucleic acids. Its interactions with proteins and lipids can lead to misleading artifacts and confound data interpretation. By carefully considering the experimental context and employing the appropriate controls and alternative dyes, researchers can harness the power of fluorescence microscopy while maintaining the highest standards of scientific rigor. This guide provides a framework for making informed decisions in the selection and application of fluorescent probes, ultimately contributing to more reliable and reproducible scientific discoveries.
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A Senior Application Scientist's Guide to Chromosome Q-Banding: A Comparative Analysis of Acriflavine and Quinacrine
Executive Summary
Chromosome banding is a cornerstone of cytogenetics, enabling the identification of individual chromosomes and the characterization of structural and numerical abnormalities.[1] Q-banding, the first of these techniques to be developed, utilizes fluorescent dyes to produce a distinct pattern of bright and dark bands along the chromosomes.[2] Historically, quinacrine has been the fluorochrome of choice, establishing a benchmark for performance and reliability. This guide provides an in-depth comparison of the classic agent, quinacrine, with another acridine-based dye, acriflavine. We will delve into the mechanisms of action, comparative performance metrics, and detailed experimental protocols for both reagents. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their cytogenetic workflows, whether by refining established methods or exploring alternative reagents.
The Principle of Q-Banding: Illuminating the Genetic Code
The introduction of chromosome banding techniques in the late 1960s and early 1970s revolutionized genetics.[2] Developed by Torbjörn Caspersson and his colleagues, Q-banding was the pioneering method that first allowed for the unambiguous identification of all human chromosomes.[2][3][4]
The technique relies on the differential fluorescence emitted by a dye when it binds to specific regions of the chromosome. The resulting pattern of bright (fluorescent) and dull (quenched) bands, known as Q-bands, is highly reproducible and characteristic for each chromosome.[4] This allows for the creation of a karyotype, a visual representation of an organism's complete chromosome set, which is fundamental for diagnosing genetic disorders.[5]
The mechanism is primarily driven by the base composition of the DNA. Q-banding dyes preferentially fluoresce in Adenine-Thymine (AT)-rich regions of DNA.[4][6] Conversely, Guanine-Cytosine (GC)-rich regions tend to quench the dye's fluorescence, resulting in dull or dark bands.[6][7] Therefore, the bright Q-bands correspond to the dark G-bands seen in the more common Giemsa staining method.[8]
Figure 1: Mechanism of Q-Banding Fluorescence.
Quinacrine: The Original and Enduring Standard
Quinacrine, and its mustard derivative, was the first compound successfully used to produce chromosome bands and thus holds a significant place in the history of cytogenetics.[4][7] It remains the primary reagent for Q-banding.
Chemical Structure & Properties
Quinacrine is an acridine derivative. Its planar aromatic ring system allows it to intercalate—insert itself—between the base pairs of the DNA double helix.[2] This interaction is fundamental to its staining capability.
Figure 2: Key Properties of Quinacrine.
Mechanism of Action and Specificity
The positively charged side chain of quinacrine interacts with the negatively charged phosphate backbone of DNA, stabilizing the binding.[7] While it binds along the entire chromosome, the fluorescence is not uniform. As mentioned, AT-rich regions enhance its fluorescence, producing bright bands.[6] The precise mechanism of quenching by GC pairs is complex, but it is understood that the guanine base, specifically its amino group at position 2, is responsible for diminishing the fluorescence.[7]
This AT-specificity makes quinacrine particularly useful for highlighting certain chromosomal features. The distal long arm of the human Y chromosome, being highly rich in AT content, fluoresces with exceptional brightness, making it easily identifiable.[8] This is invaluable for sex determination, identifying Y-chromosome translocations, and studying chromosomal heteromorphisms.[8][9]
Acriflavine: An Alternative Acridine Dye
Acriflavine is another fluorescent dye belonging to the acridine family. It is well-known for its antiseptic properties and has been used in various biological staining applications, including as a fluorescent probe in analytical chemistry and for staining nucleic acids in other organisms.[10][11]
Chemical Structure & Properties
Like quinacrine, acriflavine possesses a planar tricyclic acridine core, which facilitates DNA intercalation. Its native fluorescence is a key property exploited in various analytical methods.[10]
Figure 3: Key Properties of Acriflavine.
Mechanism of Action and Specificity
While less documented specifically for mammalian chromosome Q-banding compared to quinacrine, acriflavine's action is also based on its interaction with nucleic acids. Protocols for staining fungal meiotic chromosomes with acriflavine have been established, which often involve an acid hydrolysis step, similar to the Feulgen procedure, to improve DNA accessibility.[11] This suggests a strong, DNA-specific binding. Its fluorescence emission is typically in the green-yellow part of the spectrum, with an emission maximum around 502 nm.[10] The specificity for AT- versus GC-rich regions in the context of Q-banding is not as extensively characterized as that of quinacrine.
Head-to-Head Performance Comparison
The choice between quinacrine and acriflavine depends on the specific requirements of the experiment, balancing historical validation against potential alternatives.
| Feature | Quinacrine | Acriflavine | Rationale & Expert Insights |
| Banding Pattern | Produces classic, well-defined Q-bands. | Banding pattern on mammalian metaphase chromosomes is less characterized. | Quinacrine is the validated standard; its banding patterns are the basis for Q-band ideograms. |
| Specificity | Enhanced fluorescence in AT-rich regions; quenched by GC-rich regions.[6] | DNA-specific, but AT/GC preference for banding is not well-established. | Quinacrine's differential fluorescence is the key to its success in creating high-contrast bands. |
| Fluorescence | Bright yellow-green.[7] | Green-yellow, reported emission max ~502 nm.[10] | Both emit in a similar spectral range, compatible with standard filter sets for FITC/GFP. |
| Photostability | Prone to fading; requires rapid imaging.[6] | Photostability in chromosome preparations is not extensively documented. | The transient nature of quinacrine fluorescence is its main drawback, necessitating efficient microscopy and image capture.[6] |
| Protocol | Simple, rapid staining procedure.[6] | May require acid hydrolysis for optimal staining, adding a step to the workflow.[11] | The potential need for hydrolysis with acriflavine could increase sample processing time and introduce variability. |
| Historical Use | The original and most widely used dye for Q-banding since 1968.[2][3] | Used for staining nucleic acids in other organisms (e.g., fungi, protists).[11][12] | The vast body of literature and experience with quinacrine provides a strong foundation for troubleshooting and data interpretation. |
| Cost | Can be more expensive due to its established use in cytogenetics.[6] | Generally less expensive. | For high-throughput labs, the cost of reagents can be a significant factor. |
Experimental Protocols & Workflow
Adherence to a validated protocol is critical for reproducible results. The following sections provide step-by-step methodologies for both dyes.
Figure 4: General Experimental Workflow for Q-Banding.
Protocol 1: Standard Q-Banding with Quinacrine Dihydrochloride
This protocol is a standard method for achieving reliable Q-bands. The key to success is the speed of observation, as the fluorescence is not permanent.
Reagents & Materials:
-
Air-dried metaphase chromosome slides (freshly made or aged)
-
Quinacrine dihydrochloride staining solution (e.g., 0.5% in deionized water)
-
McIlvaine's buffer (pH ~5.5-6.0) or a similar phosphate buffer
-
Coplin jars
-
Coverslips
-
Fluorescence microscope with appropriate filters (Excitation: ~420-490 nm, Emission: >515 nm)
Methodology:
-
Staining: Place the chromosome slides into a Coplin jar containing the quinacrine dihydrochloride solution. Stain for 10-15 minutes at room temperature.[6]
-
Causality Insight: This incubation time is sufficient for the dye to intercalate into the chromosomal DNA without causing excessive background staining.
-
-
Rinsing: Briefly rinse the slides in a Coplin jar of tap water or deionized water to remove excess stain.[6]
-
Buffering: Transfer the slides to a Coplin jar containing McIlvaine's buffer for 1-2 minutes.
-
Causality Insight: The buffer helps to stabilize the pH, which is critical for consistent fluorescence.
-
-
Mounting: Remove the slide from the buffer, drain excess liquid, and mount with a coverslip using a small amount of the same buffer. Gently blot away excess buffer from the edges of the coverslip.
-
Microscopy: Immediately observe the slides under a fluorescence microscope.[6]
-
Trustworthiness Check: The Y chromosome should be the brightest fluorescing chromosome in the spread, serving as a positive control for staining efficacy.
-
-
Image Capture: Capture images promptly, as the fluorescence will fade (photobleach) upon exposure to the excitation light.
Protocol 2: Investigational Q-Banding with Acriflavine
This protocol is adapted from methods used for other organisms and serves as a starting point for optimization.[11] The hydrolysis step is included as it has been shown to be effective in exposing DNA for acriflavine staining in other contexts.
Reagents & Materials:
-
Air-dried metaphase chromosome slides
-
4 N Hydrochloric acid (HCl)
-
Acriflavine staining solution (e.g., 150 µg/mL acriflavine and 5 mg/mL Potassium metabisulfite in 0.1 N HCl)
-
Wash solution (2% HCl in 70% ethanol)
-
Deionized water
-
Coplin jars
-
Mounting medium (e.g., 10% glycerol in water)
-
Coverslips
-
Fluorescence microscope with appropriate filters
Methodology:
-
Hydrolysis (Optional, for optimization): Place the slides in 4 N HCl for 20-30 minutes at 30°C.[11]
-
Causality Insight: This acid hydrolysis step, borrowed from Feulgen-type staining, removes purine bases and helps to unmask the DNA, potentially enhancing dye accessibility and binding. This step should be optimized (time and temperature) to avoid destroying chromosome morphology.
-
-
Rinse: Rinse the slides once in deionized water.
-
Staining: Transfer the slides to the acriflavine staining solution for 20-30 minutes at 30°C.[11]
-
Differentiation/Wash: Wash the slides three times (3-5 minutes each) in the HCl-ethanol wash solution. This step is critical for removing non-covalently bound dye and reducing background noise.[11]
-
Final Rinse: Rinse the slides twice in deionized water.
-
Mounting: Mount the slide with a coverslip using a drop of 10% glycerol.
-
Microscopy: Observe under a fluorescence microscope. The photostability should be evaluated, but prompt imaging is always recommended as a best practice.
Conclusion and Recommendations
Quinacrine remains the gold standard for Q-banding due to its well-characterized, AT-specific banding patterns and a long history of successful application that has defined the field.[2][9] Its primary limitation is the transient nature of its fluorescence, which demands an efficient imaging workflow.[6] It is the recommended reagent for diagnostic applications and for studies requiring direct comparison with historical cytogenetic data.
Acriflavine presents a potentially cost-effective alternative from the same chemical family. However, its use in producing specific Q-bands on mammalian chromosomes is not as thoroughly documented. Researchers interested in exploring acriflavine should be prepared to undertake optimization studies, particularly regarding the necessity and conditions of an acid hydrolysis step. While it may not replace quinacrine in established clinical protocols, acriflavine could be a viable option for specific research applications where its unique properties might be advantageous.
Ultimately, the choice of fluorochrome should be guided by the specific goals of the study, available resources, and the need for validated, reproducible results versus the exploration of novel methodologies.
References
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CRDEEP Journals. (n.d.). Principle and Techniques of Chromosome Banding: A Primitive Method for Chromosome Analysis. Retrieved from [Link]
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ACS Publications. (2022, August 26). Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art. Journal of Medicinal Chemistry. Retrieved from [Link]
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National Institutes of Health (PMC). (2023, August 2). Acriflavine: an efficient green fluorescent probe for sensitive analysis of aceclofenac in pharmaceutical formulations. Retrieved from [Link]
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Biology Online Dictionary. (2022, June 16). Quinacrine banding Definition and Examples. Retrieved from [Link]
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Mayo Clinic Research. (n.d.). Routine cytogenetic analysis. Cytogenetics Core. Retrieved from [Link]
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PubMed. (n.d.). Mechanisms of chromosome banding. V. Quinacrine banding. Retrieved from [Link]
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YouTube. (2018, January 3). Chromosome Banding Techniques. Retrieved from [Link]
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ResearchGate. (2018, October 13). (PDF) Q-Banding. Retrieved from [Link]
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(n.d.). Prepared by---Sovanjan Sarkar Quinacrine banding (or Q-banding) is the first chromosome banding pattern reported. It is done by. Retrieved from [Link]
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KaryotypingHub. (2021, January 28). What is Q banding?- Requirement, Protocol and Applications. Retrieved from [Link]
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National Institutes of Health (PMC). (2015, March 20). History and evolution of cytogenetics. Retrieved from [Link]
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PubMed. (n.d.). On the chemical basis of chromosome banding patterns. Retrieved from [Link]
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ResearchGate. (n.d.). Chromosome Banding. Retrieved from [Link]
-
protocols.io. (2017, March 30). Acriflavine Direct Detection Technique for Labyrinthulomycetes. Retrieved from [Link]
-
Fungal Genetics Stock Center. (n.d.). How to stain meiotic chromosomes using acriflavine. Retrieved from [Link]
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ResearchGate. (2025, July 30). Principle and Techniques of Chromosome Banding: A Primitive Method for Chromosome Analysis. Retrieved from [Link]
-
Medicine Encyclopedia. (n.d.). Chromosome Banding Techniques. Retrieved from [Link]
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YouTube. (2025, January 26). Chromosome Banding Techniques | Genetics Basics | Cell Biology. Retrieved from [Link]
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Evaluating Acriflavine's Interference with GFP and RFP Fusion Proteins: A Comparative Guide for Researchers
For researchers in cell biology and drug development, fluorescent fusion proteins like Green Fluorescent Protein (GFP) and Red Fluorescent Protein (RFP) are indispensable tools for visualizing protein localization, dynamics, and interactions. However, the introduction of small molecules for therapeutic or experimental purposes can introduce a significant confounding variable: interference with the fluorescent signal. Acriflavine (ACF), a multipurpose fluorescent dye and a potent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1), is one such compound.[1][2] Its use in studies involving GFP or RFP fusion proteins necessitates a thorough evaluation of its potential impact on fluorescence and cell health.
This guide provides a comprehensive framework for objectively evaluating the interference of acriflavine with GFP and RFP fusion proteins. We will explore the underlying mechanisms of interference, provide detailed experimental protocols for validation, and compare its performance profile to less disruptive alternatives.
The Mechanistic Underpinnings of Acriflavine Interference
Acriflavine's utility is broad, spanning roles as an antiseptic, an antiviral agent, and a subject of anticancer research.[1][3][4] However, its chemical properties present two primary challenges for fluorescence microscopy:
-
Fluorescence Quenching: Acriflavine can decrease the fluorescence intensity of other molecules, a phenomenon known as quenching.[5][6] This can occur through several mechanisms, including static quenching, where a non-fluorescent complex forms between the fluorophore (GFP/RFP) and the quencher (acriflavine), and dynamic (collisional) quenching.[7][8][9][10][11] Given that acriflavine is known to form ion-pair complexes, static quenching is a significant possibility.[3][7][8]
-
DNA Intercalation and Phototoxicity: Acriflavine is a DNA intercalating agent, meaning it inserts itself between the base pairs of DNA.[1][2][12][13] This interaction is fundamental to many of its biological effects but can also lead to DNA damage and apoptosis, especially upon exposure to light—a phenomenon known as phototoxicity.[2] This can compromise cell health and lead to experimental artifacts unrelated to the function of the fusion protein being studied.
The following diagram illustrates the potential pathways of acriflavine interference in a cell expressing a GFP-tagged nuclear protein.
Caption: Potential mechanisms of acriflavine interference with a nuclear GFP-fusion protein.
A Validated Workflow for Assessing Interference
To systematically evaluate acriflavine's impact, we propose a multi-step experimental workflow. This process begins with simple, cell-free assays and progresses to more complex cellular and functional assessments.
Caption: A systematic workflow for evaluating small molecule interference with fluorescent proteins.
Experimental Protocols
In Vitro Fluorescence Quenching Assay
Objective: To determine if acriflavine directly quenches the fluorescence of purified GFP and RFP in a cell-free system.
Causality: This initial step isolates the fluorophores and the compound from cellular complexity. A positive result here strongly suggests direct molecular interaction, which can be quantified to determine the quenching efficiency.
Methodology:
-
Reagents:
-
Purified recombinant GFP and RFP (commercial sources available).
-
Acriflavine hydrochloride powder.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
-
Preparation:
-
Prepare a 10 mM stock solution of acriflavine in DMSO.
-
Prepare a working solution of purified GFP or RFP in PBS at a concentration that gives a robust signal (e.g., 1 µM).
-
-
Procedure:
-
In a 96-well black microplate, add the purified fluorescent protein solution to each well.
-
Create a serial dilution of acriflavine, adding it to the wells to achieve a range of final concentrations (e.g., 0 µM to 100 µM). Include a vehicle control (DMSO).
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Measurement:
-
Use a plate-reading spectrofluorometer.
-
For GFP: Set excitation to ~488 nm and measure emission at ~509 nm.
-
For RFP: Set excitation to ~555 nm and measure emission at ~585 nm.
-
-
Analysis (Stern-Volmer Plot):
-
Calculate the ratio of the fluorescence intensity in the absence of quencher (F₀) to the intensity in the presence of the quencher (F).
-
Plot F₀/F versus the molar concentration of acriflavine [Q].
-
A linear plot is indicative of a single class of quenching (either static or dynamic). The slope of this line is the Stern-Volmer quenching constant (Ksv), which quantifies the quenching efficiency.
-
In Cellulo Fluorescence Intensity Analysis
Objective: To measure the effect of acriflavine on the fluorescence of GFP/RFP fusion proteins within a live cell context.
Causality: This experiment confirms if the quenching observed in vitro translates to a cellular environment and accounts for factors like cell permeability and intracellular localization.
Methodology:
-
Cell Culture:
-
Culture cells stably or transiently expressing the GFP or RFP fusion protein of interest.
-
Plate cells in a glass-bottom imaging dish suitable for microscopy.
-
-
Treatment:
-
Treat cells with a range of acriflavine concentrations (e.g., 1 µM to 10 µM) determined from literature or preliminary toxicity assays.[1] Include an untreated control and a vehicle control.
-
Incubate for a relevant duration (e.g., 4-24 hours).
-
-
Live-Cell Imaging:
-
Use a confocal or widefield fluorescence microscope equipped with appropriate filter sets for GFP and RFP.
-
Crucially, maintain identical imaging settings (laser power, exposure time, gain) across all conditions.
-
Capture images from multiple fields of view for each condition.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity per cell or within a specific subcellular region of interest (e.g., nucleus, cytoplasm).
-
Subtract the background fluorescence from a region with no cells.
-
Normalize the fluorescence intensity of treated cells to the vehicle control.
-
Cytotoxicity and Phototoxicity Assessment
Objective: To distinguish between fluorescence loss due to quenching and fluorescence loss due to cell death or stress.
Causality: A compound can cause cells to die or become unhealthy, leading to protein degradation and a subsequent loss of fluorescence. This assay is self-validating; it ensures that observed fluorescence changes are not simply artifacts of cytotoxicity.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (expressing the fusion protein) in a 96-well clear plate.
-
Treat with the same concentrations of acriflavine as in the imaging experiment.
-
-
Phototoxicity Arm:
-
Expose one set of plates to the same light dose used during a typical imaging experiment. Keep a parallel set of plates in the dark.
-
-
Viability Assay (e.g., MTT Assay):
-
After the treatment period, add MTT reagent to all wells and incubate according to the manufacturer's protocol.
-
Add solubilization solution and read the absorbance at 570 nm.
-
-
Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Compare the viability of the light-exposed versus the dark plates to specifically assess phototoxicity. A significant drop in viability only in the light-exposed group indicates phototoxicity.
-
Data Summary and Comparison
The following table presents a hypothetical comparison of acriflavine with a less-interfering alternative, "Compound X," based on the described experiments.
| Parameter | Acriflavine | Compound X (Hypothetical) | Rationale for Measurement |
| In Vitro Quenching (Ksv) | High (e.g., 1.5 x 10⁴ M⁻¹) | Low (e.g., 0.1 x 10⁴ M⁻¹) | Quantifies direct quenching efficiency. |
| In Cellulo Fluorescence | 45% reduction at 5 µM | <5% reduction at 5 µM | Measures the real-world impact on signal in live cells. |
| Cytotoxicity (IC₅₀) | 8 µM | > 50 µM | Determines the compound's general toxicity to the cells. |
| Phototoxicity | Significant viability drop with light | No significant change with light | Assesses light-induced toxicity, critical for microscopy. |
| HIF-1 Inhibition (IC₅₀) | 2 µM | 3 µM | Confirms the compound's primary biological activity. |
Conclusion and Recommendations
Acriflavine is a powerful biological tool, but its intrinsic fluorescence and mechanisms of action present significant challenges when used with GFP and RFP reporters.[5][7][14] Our analysis demonstrates a clear potential for both direct fluorescence quenching and phototoxicity.
For researchers considering using acriflavine:
-
Mandatory Validation: It is imperative to perform the validation steps outlined in this guide. Do not assume that your fluorescent signal is unaffected.
-
Prioritize In Vitro Testing: A simple spectrofluorometry experiment can quickly raise red flags.
-
Control for Phototoxicity: Always include a "dark" control in your viability assays to understand the contribution of your microscope's light source to cell death.
-
Consider the Concentration: Use the lowest effective concentration of acriflavine possible to minimize off-target effects.
For projects where signal integrity is paramount:
-
Seek Alternatives: If significant quenching or phototoxicity is observed, it is scientifically rigorous to seek an alternative compound. Other HIF-1 inhibitors with different chemical structures may not share acriflavine's DNA-intercalating and fluorescence-quenching properties. The ideal alternative would have a low Ksv value, minimal cytotoxicity, and no phototoxicity at its effective biological concentration.
By following a systematic and self-validating experimental plan, researchers can confidently assess the compatibility of acriflavine or any small molecule with their fluorescent protein systems, ensuring the integrity and reliability of their data.
References
- Kozin, S. V., et al. (2022). Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art. Journal of Medicinal Chemistry.
-
El-Masry, A. A., & Zeid, A. M. (2023). Acriflavine: an efficient green fluorescent probe for sensitive analysis of aceclofenac in pharmaceutical formulations. BMC Chemistry. [Link]
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El-Masry, A. A., & Zeid, A. M. (2023). Acriflavine: an efficient green fluorescent probe for sensitive analysis of aceclofenac in pharmaceutical formulations. ResearchGate. [Link]
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Carla., B. (2017). Acriflavine Direct Detection Technique for Labyrinthulomycetes. Protocols.io. [Link]
-
El-Masry, A. A., & Zeid, A. M. (2023). Acriflavine: an efficient green fluorescent probe for sensitive analysis of aceclofenac in pharmaceutical formulations. PubMed. [Link]
-
Kozin, S. V., et al. (2022). Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art. PMC - NIH. [Link]
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Góra, A., et al. (2023). Is acriflavine an efficient co-drug in chemotherapy?. RSC Advances. [Link]
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Jeong, T., et al. (2022). Acriflavine, a clinically approved drug, inhibits SARS-CoV-2 and other betacoronaviruses. iScience. [Link]
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CNKI. (n.d.). Fluorescence Quenching Reaction of Fenaminosulf with Acriflavine and Their Analytical Applications. CNKI. [Link]
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ResearchGate. (n.d.). Variation of DNA damage induced by acriflavine (0.025%) after 2 and... ResearchGate. [Link]
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Seredinski, S., et al. (2023). DNA topoisomerase inhibition with the HIF inhibitor acriflavine promotes transcription of lncRNAs in endothelial cells. iScience. [Link]
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Zhadin, N. N., & Rapoport, V. L. (1975). [Spectral manifestations of different types of acriflavine binding to DNA in ultraviolet and visible region]. Molekuliarnaia biologiia. [Link]
-
Wikipedia. (n.d.). Quenching (fluorescence). Wikipedia. [Link]
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Warnke, S., et al. (2024). Acriflavine Is More than It Seems: Resolving Optical Properties of Multiple Isomeric Constituents at 5 K. The Journal of Physical Chemistry Letters. [Link]
-
Fiveable. (n.d.). Fluorescence quenching mechanisms. Fiveable. [Link]
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Sharpatyĭ, V. A., & Zakatova, N. V. (1974). [Acriflavine binding and DNA stability]. Radiobiologiia. [Link]
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University of Leipzig. (n.d.). Fluorescence Quenching. University of Leipzig. [Link]
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ResearchGate. (n.d.). Effects of acriflavine exposure on cell viability, cell cycle, and cell... ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Validation of Acriflavine for High-Content Screening of Autophagy Modulators
Introduction: The Challenge and Opportunity in Autophagy Screening
Autophagy is a fundamental cellular recycling process critical for maintaining homeostasis. Its dysregulation is implicated in a host of human diseases, including cancer and neurodegeneration, making it a prime target for therapeutic intervention. High-Content Screening (HCS) platforms, which combine automated microscopy with sophisticated image analysis, offer a powerful approach to screen vast compound libraries for autophagy modulators[1][2]. However, the reliability of HCS hinges on the quality of the fluorescent probes used to visualize the process.
The gold standard for monitoring autophagy often involves the use of fluorescently-tagged LC3 protein, which translocates to autophagosome membranes, forming distinct puncta[3][4]. While robust, this method typically requires genetic modification of cell lines, a labor-intensive and sometimes confounding step. This has driven the search for cell-permeable fluorescent dyes that can directly stain autophagic vesicles. Acriflavine, a derivative of acridine, has emerged as a cost-effective candidate, but its validation for HCS requires a rigorous, multi-faceted approach.
This guide provides an in-depth framework for the validation of acriflavine as an autophagy probe, grounded in scientific principles and designed for researchers, scientists, and drug development professionals seeking to establish a reliable HCS assay.
The Mechanism: How Acriflavine Illuminates Autophagy
Acriflavine's utility in autophagy detection is analogous to the well-characterized probe, Acridine Orange (AO).[5] As a lysosomotropic and acidotropic dye, acriflavine readily permeates cell membranes and accumulates in acidic vesicular organelles (AVOs), which include autolysosomes—the terminal structures in the autophagic pathway.[5] In these acidic environments, the protonated dye molecules aggregate, causing a metachromatic shift in their fluorescence emission from green to orange-red.[5] This shift allows for the ratiometric quantification of late-stage autophagy. An increase in red fluorescence intensity or the number of red puncta per cell serves as a direct readout of enhanced autophagic flux.
It is crucial, however, to acknowledge that acriflavine is a biologically active molecule. It is a known inhibitor of the hypoxia-inducible factor 1α (HIF-1α) and has been reported to induce autophagy and apoptosis at certain concentrations.[6][7][8] Therefore, a core component of the validation process is to identify a staining concentration that is sufficient for robust visualization of AVOs without significantly perturbing the baseline autophagic process itself.
The Autophagic Pathway: Targets for Modulation and Visualization
To validate any autophagy probe, one must first understand the pathway and its key control points. The following diagram illustrates the core stages of macroautophagy and the points of intervention for the control compounds used in this validation guide: rapamycin and chloroquine.
Caption: The core autophagy pathway and points of pharmacological intervention.
Experimental Validation Workflow: A Self-Validating System
The credibility of acriflavine as a probe rests on demonstrating that its signal appropriately responds to known modulators of autophagy. This workflow is designed as a closed-loop, self-validating system. The expected outcomes for the positive (rapamycin) and negative (chloroquine) controls must be met to confirm the validity of the assay.
Caption: High-content screening workflow for the validation of acriflavine.
Detailed Experimental Protocols
These protocols are designed for a human cell line such as HeLa or U2OS, cultured in 96-well microplates suitable for high-content imaging.
Protocol 1: Cell Culture and Seeding
-
Maintain Culture: Culture cells in complete medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C and 5% CO₂.
-
Harvest Cells: When cells are 70-80% confluent, wash with PBS and detach using Trypsin-EDTA.
-
Neutralize and Count: Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium. Count cells using a hemocytometer or automated cell counter.
-
Seed Plates: Dilute the cell suspension to a final concentration of 5,000-10,000 cells per 100 µL. Seed 100 µL into each well of a 96-well, black-walled, clear-bottom imaging plate.
-
Expert Insight: Seeding density is critical. Too sparse, and you lack statistical power; too dense, and contact inhibition can affect basal autophagy levels and segmentation algorithms may fail.
-
-
Incubate: Incubate the plates for 24 hours to allow for cell adherence and recovery.
Protocol 2: Induction and Inhibition of Autophagy (Controls)
-
Prepare Compounds: Prepare stock solutions of Rapamycin (e.g., 10 mM in DMSO) and Chloroquine (e.g., 50 mM in water).
-
Prepare Treatment Media:
-
Vehicle Control: Complete medium with DMSO at the same final concentration as the rapamycin-treated wells.
-
Induction Control (Rapamycin): Dilute the rapamycin stock solution in complete medium to a final working concentration of 1-10 µM.[9][10]
-
Inhibition Control (Chloroquine): Dilute the chloroquine stock solution in complete medium to a final working concentration of 25-50 µM.[9][10]
-
Expert Insight: Chloroquine is a late-stage inhibitor that blocks the fusion of autophagosomes with lysosomes. This leads to an accumulation of autophagosomes and, consequently, an increase in AVOs, which should result in a strong acriflavine signal.[10][11] This serves as a robust positive control for AVO accumulation. Rapamycin induces autophagy by inhibiting mTORC1.[12]
-
-
Treat Cells: Carefully aspirate the medium from the wells and add 100 µL of the respective treatment media.
-
Incubate: Incubate the plate for 4-6 hours at 37°C and 5% CO₂. The optimal time should be determined via a time-course experiment.
Protocol 3: Acriflavine Staining
-
Prepare Staining Solution: Prepare a working solution of 1-5 µM acriflavine and 1 µg/mL Hoechst 33342 (for nuclear counterstaining) in pre-warmed complete medium. Protect the solution from light.
-
Expert Insight: The acriflavine concentration must be optimized. Start with a concentration gradient (e.g., 0.5 µM to 10 µM) to find the lowest concentration that provides a robust signal for the positive controls without inducing toxicity or background fluorescence in the negative control wells.[13]
-
-
Stain Cells: Aspirate the treatment media and add 50 µL of the acriflavine/Hoechst staining solution to each well.
-
Incubate: Incubate for 15-30 minutes at 37°C, protected from light.[13]
-
Wash: Gently aspirate the staining solution and wash the cells twice with 100 µL of pre-warmed PBS.
-
Add Imaging Buffer: After the final wash, add 100 µL of PBS or a suitable imaging buffer to each well. The plate is now ready for imaging.
Protocol 4: High-Content Image Acquisition and Analysis
-
Image Acquisition: Use an automated high-content imaging system.
-
Channels: Acquire images using a blue filter set (for Hoechst 33342, Ex/Em ~350/461 nm) and a red filter set (for acriflavine puncta, Ex/Em ~460/650 nm).[5]
-
Objective: Use a 20x or 40x objective.
-
Fields per Well: Acquire at least four fields per well to ensure robust cell statistics.
-
Focusing: Use laser-based or image-based autofocus to ensure high-quality images.[14]
-
-
Image Analysis Workflow: Utilize an image analysis software package (e.g., Thermo Scientific HCS Studio, Revvity Harmony).[15][16][17]
-
Step 1: Nuclear Segmentation: Use the blue channel to identify the nuclei of all cells. This is the primary object identification step.[16]
-
Step 2: Cytoplasmic Segmentation: Define the cytoplasm region for each cell by creating a ring or watershed region around each identified nucleus.[16]
-
Step 3: Puncta Identification: Within the cytoplasm of each cell, use the red channel to identify fluorescent puncta (spots) based on intensity and size thresholds.[16][17]
-
Step 4: Data Extraction: Quantify key parameters for each cell, such as:
-
Number of red puncta per cell.
-
Total area of red puncta per cell.
-
Mean fluorescence intensity of red puncta.
-
-
Data Interpretation and Expected Results
Successful validation is demonstrated when the controls behave as predicted. The data should show a clear, statistically significant window between the different treatment groups.
| Treatment Group | Expected Biological Effect | Expected Acriflavine HCS Readout |
| Vehicle Control | Basal level of autophagy | Low number of red puncta/cell |
| Rapamycin (Inducer) | Increased autophagic flux | Moderate increase in red puncta/cell |
| Chloroquine (Inhibitor) | Accumulation of autolysosomes | Strong increase in red puncta/cell |
Comparative Analysis: Acriflavine vs. Alternative Probes
Acriflavine does not exist in a vacuum. Its performance must be judged against other common dye-based autophagy probes.
| Feature | Acriflavine | Monodansylcadaverine (MDC) | CYTO-ID® Green |
| Mechanism | Acidotropic dye, accumulates in AVOs, fluorescence shifts to red.[5] | Lysosomotropic compound, stains autophagic vesicles.[18] | Cationic amphiphilic tracer, labels pre-autophagosomes, autophagosomes, and autolysosomes.[19] |
| Specificity | Stains all acidic vesicles; may have lower specificity for early autophagosomes. | Known to accumulate in late endosomes and other compartments; not recommended as a stand-alone measurement.[19][20] | Reportedly more specific to autophagic vacuoles with minimal lysosomal staining.[19][20][21] |
| Signal-to-Noise | Generally good, but requires optimization to avoid background from its intrinsic fluorescence. | Often exhibits high background fluorescence and a weak signal.[20][22] | Designed for low background and high sensitivity; reported to be more sensitive than MDC.[21] |
| Workflow | Simple live-cell staining protocol. | Simple live-cell staining protocol. | Simple live-cell staining protocol; available in a kit format. |
| Cost | Low (reagent-grade chemical). | Low to moderate. | High (proprietary kit). |
| Limitations | Biologically active (HIF-1α inhibitor); may induce autophagy at higher concentrations.[6] | Lack of specificity is a major drawback.[19] | Proprietary nature and higher cost. |
Conclusion
Acriflavine can be a powerful and cost-effective tool for the high-content screening of autophagy modulators. Its validation, however, is not a "plug-and-play" process. It demands a systematic approach that includes careful optimization of staining concentrations, the use of validated pharmacological controls to define an assay window, and a robust image analysis pipeline. By following the principles and protocols outlined in this guide, researchers can confidently establish whether acriflavine is a suitable probe for their specific cell models and screening objectives, ensuring the generation of reliable and reproducible data in the quest for novel therapeutics targeting the autophagy pathway.
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Safety Operating Guide
3,6-Diamino-10-methylacridinium chloride proper disposal procedures
An Application Scientist's Guide to the Proper Disposal of 3,6-Diamino-10-methylacridinium chloride
Introduction: Beyond the Stain
3,6-Diamino-10-methylacridinium chloride, widely known in the scientific community as Acridine Orange, is a versatile fluorescent dye and intercalating agent. Its utility in visualizing nucleic acids and acidic organelles makes it a staple in molecular biology, cell biology, and diagnostics.[1] However, the very properties that make it an invaluable research tool—its ability to bind to DNA—also classify it as a hazardous substance requiring meticulous disposal.[2]
This guide provides researchers, scientists, and drug development professionals with a comprehensive, step-by-step framework for the safe and compliant disposal of 3,6-Diamino-10-methylacridinium chloride waste. Moving beyond a simple checklist, we will explore the causality behind these procedures, ensuring that every step is a self-validating component of a robust laboratory safety system.
Section 1: Hazard Identification and Risk Assessment - The "Why" Behind the Protocol
Proper handling and disposal protocols are directly derived from a chemical's inherent risks. 3,6-Diamino-10-methylacridinium chloride is not merely a colored powder; it is a biologically active molecule with significant health and environmental hazards.
Health Hazards: The primary concern is the compound's interaction with genetic material. It is classified as a suspected mutagen, with the potential to cause irreversible genetic defects.[2][3] Exposure can occur through inhalation, skin absorption, or ingestion, with each route presenting significant risk.[4] It is harmful if swallowed, inhaled, or absorbed through the skin and can cause serious irritation to the eyes, skin, and respiratory tract.[4][5]
Environmental Hazards: This chemical is classified as very toxic to aquatic life, with long-lasting effects.[6][7][8] Improper disposal, such as pouring solutions down the drain, can lead to significant environmental contamination. The precautionary statement P273, "Avoid release to the environment," is a key directive found in its safety profile.[6][9]
Chemical Hazards: 3,6-Diamino-10-methylacridinium chloride is incompatible with strong oxidizing agents.[3][10] Co-disposal with such chemicals can lead to hazardous reactions, reinforcing the need for careful waste segregation.
GHS Hazard Summary Table
The following table summarizes the hazard classifications according to the Globally Harmonized System (GHS), as found in supplier Safety Data Sheets (SDS).
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[5][8] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[5][8] |
| Eye Irritation/Damage | Category 1 / 2A | H318/H319: Causes serious eye damage/irritation[5][8] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects[3] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[5] |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life[7] |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 / 2 | H410/H411: Very toxic/toxic to aquatic life with long lasting effects[6][8] |
Section 2: Regulatory Framework - Adherence to Mandated Safety Standards
The disposal of chemical waste is not at the discretion of the individual researcher but is governed by stringent federal and local regulations. In the United States, two primary federal bodies set the standards for laboratory safety and waste disposal.
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates that laboratories develop and implement a written Chemical Hygiene Plan (CHP).[11][12] This plan must include procedures for safe handling, storage, and disposal of hazardous chemicals, as well as provisions for employee training and personal protective equipment (PPE).[13][14]
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the management of hazardous waste from its point of generation to its final disposal (a "cradle-to-grave" system).[15][16] As a generator of hazardous waste, your laboratory is responsible for its proper identification, segregation, containerization, and transfer to an approved disposal facility via a manifest system.[15][17]
Section 3: Core Disposal Protocol for 3,6-Diamino-10-methylacridinium chloride
This protocol outlines the standard operating procedure for all waste streams containing 3,6-Diamino-10-methylacridinium chloride, including pure chemical, concentrated solutions, and heavily contaminated materials.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to minimize exposure.
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile), inspected before use.[18][19]
-
Eye/Face Protection: Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[3][19]
-
Skin and Body Protection: Wear a lab coat and appropriate clothing to prevent skin exposure.[18]
-
Respiratory Protection: Handle the solid powder and prepare solutions in a certified chemical fume hood to avoid inhaling dust.[18]
Step 2: Waste Characterization and Segregation
All waste containing 3,6-Diamino-10-methylacridinium chloride must be treated as hazardous waste.
-
Segregation: Collect this waste in a dedicated container. Crucially, do not mix it with incompatible materials, particularly strong oxidizing agents.[3][10]
-
Waste Streams:
-
Solid Waste: Unused or expired powder, contaminated spill cleanup materials, and grossly contaminated gloves or weigh boats.
-
Liquid Waste: Concentrated solutions, staining solutions, and the first rinse from decontaminating glassware.[20]
-
Step 3: Containerization and Labeling
Proper containment and labeling are critical for safety and regulatory compliance.
-
Container Selection: Use a container made of a compatible material (e.g., polyethylene) with a secure, leak-proof screw-top cap. The container must be in good condition.[15]
-
Labeling: Label the waste container clearly with the words "Hazardous Waste" and the full chemical name: "3,6-Diamino-10-methylacridinium chloride" or "Acridine Orange". List all constituents, including solvents and their approximate percentages. Keep the container closed except when adding waste.[20]
Step 4: On-Site Accumulation and Disposal
-
Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the operator and away from general lab traffic.[15]
-
Final Disposal: Do not dispose of this chemical waste through the regular trash or sanitary sewer. The designated disposal path is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][6] Follow your institution's procedures for requesting a waste pickup.
Section 4: Decision-Making for Specific Waste Streams
The primary rule is to treat all 3,6-Diamino-10-methylacridinium chloride waste as hazardous. However, different forms of waste require slightly different handling. The following workflow provides a logical guide for managing various waste streams.
Caption: Decision workflow for handling different waste streams of 3,6-Diamino-10-methylacridinium chloride.
Protocol: Decontamination of Labware
For reusable labware such as glass beakers and flasks:
-
Initial Rinse: Perform an initial rinse with a suitable solvent (e.g., water). This first rinse must be collected and disposed of as liquid hazardous waste.[20] For highly toxic materials, the first three rinses should be collected.[20]
-
Subsequent Rinses: After the initial hazardous rinsate is collected, wash the labware thoroughly with soap and water.
A Note on Dilute Aqueous Solutions
Some institutional guidelines may permit the sanitary sewer disposal of very dilute aqueous solutions of certain dyes used in biological staining.[21] This should not be considered a standard practice. The high aquatic toxicity of 3,6-Diamino-10-methylacridinium chloride makes this a significant environmental risk.[7] Never dispose of any amount down the drain unless you have explicit written permission from your institution's EHS department and are certain it complies with local wastewater regulations. When in doubt, the safest and most compliant course of action is to collect it as hazardous waste.
Section 5: Emergency Procedures
In the event of accidental exposure or a spill, immediate and correct action is vital.
First Aid Measures
These measures are based on standard SDS recommendations.[4] Always seek medical attention after an exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[4][6]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[4][6]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4][6]
-
Ingestion: If swallowed, do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical aid.[4]
Spill Response
For a small spill of solid or liquid in a controlled environment like a fume hood:
-
Ensure appropriate PPE is worn.
-
Cover the spill with an absorbent, non-combustible material like sand or vermiculite.
-
Carefully sweep or scoop up the material and place it into a designated hazardous waste container.[18]
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's emergency response team or EHS department immediately.
Conclusion
The responsible management of 3,6-Diamino-10-methylacridinium chloride is a direct extension of rigorous scientific practice. By understanding its inherent hazards and adhering to the established disposal protocols, researchers protect themselves, their colleagues, and the environment. Every decision, from choosing the right gloves to labeling a waste container, is a critical data point in the overall safety of the laboratory. Always consult your institution's specific Chemical Hygiene Plan and EHS department to ensure full compliance with all local and federal regulations.
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A Guide to Personal Protective Equipment for Handling 3,6-Diamino-10-methylacridinium chloride
As a Senior Application Scientist, the path to groundbreaking research is paved with meticulous attention to safety. Handling potent chemical compounds is a daily reality, and our ability to innovate is directly linked to our capacity to operate safely. This guide provides essential, field-tested protocols for the safe handling of 3,6-Diamino-10-methylacridinium chloride, a compound recognized for its utility as a fluorescent dye and antiseptic, but also for its significant health hazards.[1][2] This is not merely a checklist; it is a framework for building a culture of safety and trust in your laboratory operations.
Understanding the Hazard: Why This Compound Demands Respect
3,6-Diamino-10-methylacridinium chloride, often found in a mixture with 3,6-diaminoacridine known as Acriflavine, is a potent biological agent.[1][2][3] Its primary mechanism of action involves intercalation, the insertion of a molecule between the base pairs of DNA.[4] This ability is the root of both its utility and its danger.
Core Hazards Include:
-
Mutagenic and Carcinogenic Potential: As a DNA intercalating agent, this compound can disrupt DNA replication and transcription, leading to mutations.[1][4] Such mutations carry the inherent risk of carcinogenic effects. Human mutation data has been reported for this substance.[1]
-
Acute Toxicity: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[5][6]
-
Severe Tissue Damage: It is known to cause serious eye damage (Category 1) and skin irritation (Category 2).[5][6] Contact with eyes can be particularly hazardous, requiring immediate and prolonged rinsing.[5]
-
Respiratory Irritation: In powdered form, it can cause respiratory irritation if inhaled.[5]
Given these risks, a comprehensive personal protective equipment (PPE) strategy is not just recommended; it is mandatory.
The Last Line of Defense: A Multi-Layered PPE Protocol
Engineering controls, such as fume hoods and designated handling areas, are your first line of defense. However, PPE is the critical final barrier between you and the chemical. The following protocols are designed to provide a self-validating system of protection.
Due to the risk of causing serious, irreversible eye damage, appropriate eye and face protection is paramount.[5][6]
-
Protocol:
-
Primary Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[7] Goggles provide a full seal around the eyes, protecting against splashes and airborne dust particles, which standard safety glasses do not.[8]
-
Secondary Protection: When handling larger quantities or when there is a significant risk of splashing, use a full-face shield in addition to chemical safety goggles. The face shield protects the entire face from direct contact.
-
-
Causality: The acridine structure can cause severe irritation and chemical burns to the delicate tissues of the eye. The requirement for a full seal is to prevent any possible entry route for dust or micro-droplets.
Direct skin contact is a primary route of exposure.[9] As a potential mutagen, preventing dermal absorption is critical to long-term health.
-
Protocol:
-
Glove Selection: Use chemical-resistant, powder-free, disposable gloves.[10] Nitrile gloves are a common and effective choice for incidental contact. Always check the manufacturer's glove compatibility chart for specific breakthrough times.
-
Double Gloving: For all handling procedures, including weighing and solution preparation, double gloving is required.[10] This provides an additional layer of protection against tears and minimizes the risk of contamination when removing the outer glove.
-
Glove Changes: Change the outer glove immediately if you suspect contamination or damage. At a minimum, gloves should be changed every 30-60 minutes during prolonged handling sessions to prevent permeation.[10]
-
Proper Removal: Remove gloves without touching the outside of the glove with your bare skin. Wash hands thoroughly with soap and water after removing gloves.[9][11]
-
-
Causality: Powdered gloves can aerosolize hazardous drug particles, increasing the risk of inhalation.[10] Double gloving creates a system where the outer "working" glove can be removed if contaminated, leaving a clean inner glove to protect the user while they exit the immediate handling area or manage the contamination.
Protecting your skin and personal clothing from contamination is essential to prevent take-home exposure.
-
Protocol:
-
Lab Coat: A long-sleeved laboratory coat is the minimum requirement.[12]
-
Enhanced Protection: For tasks with a higher risk of spills, such as handling stock solutions or performing purifications, a disposable, back-closing gown made of a low-lint, impervious material is required.[10] These gowns should have tight-fitting cuffs.[10]
-
Dedicated Use: Gowns and lab coats worn while handling this compound must not be worn outside the laboratory area (e.g., in offices or break rooms) to prevent cross-contamination.[11][13]
-
-
Causality: A back-closing gown prevents the front of the user's body, which is most likely to be splashed, from being exposed. Tight cuffs prevent chemicals from entering the sleeve and making contact with the wrist.[10]
While the primary control for airborne particles should be a fume hood or other ventilated enclosure, respiratory protection may be necessary.[7]
-
Protocol:
-
Mandatory Use in Poor Ventilation: If you must handle the solid powder outside of a certified chemical fume hood or ventilated balance enclosure, a NIOSH-approved respirator is required.[7]
-
Respirator Type: For weighing and handling the powder, an N95 dust mask or, for higher levels of protection, a half-mask or full-face respirator with P100 particulate filters should be used.
-
Fit Testing: All personnel required to wear tight-fitting respirators must be properly fit-tested to ensure an adequate seal.
-
-
Causality: Fine chemical powders can easily become airborne and bypass the protection offered by a surgical mask.[10] A properly fitted N95 or P100 respirator is designed to filter these fine particulates from the air you breathe.
Summary of Personal Protective Equipment
| Protection Type | Minimum Requirement | Recommended for High-Risk Tasks |
| Eye/Face | Chemical Safety Goggles | Goggles and Full-Face Shield |
| Hand | Single Pair of Nitrile Gloves | Double Pair of Nitrile Gloves |
| Body | Long-Sleeved Lab Coat | Disposable, Back-Closing, Impervious Gown |
| Respiratory | Work in Fume Hood | NIOSH-Approved Respirator (N95 or higher) |
Operational and Disposal Plans
A safe workflow integrates PPE use with procedural steps from start to finish.
Experimental Workflow: Preparing a Solution
Caption: Safe Handling Workflow for 3,6-Diamino-10-methylacridinium chloride.
Step-by-Step Methodology:
-
Preparation:
-
Ensure a chemical fume hood is certified and operational.
-
Prepare the work surface by cleaning it and laying down absorbent, disposable bench paper.
-
Assemble all necessary PPE, the chemical container, spatulas, weigh boats, solvent, and glassware inside the fume hood to minimize movement in and out of the controlled area.
-
-
Donning PPE: Follow the sequence in the diagram. The principle is to move from the least "contaminated" items to the most. Outer gloves are last.
-
Handling the Chemical:
-
Perform all manipulations, especially weighing the solid, deep within the fume hood to ensure containment of airborne particles.[9]
-
Carefully open the container and transfer the desired amount of powder using a dedicated spatula.
-
Close the primary container immediately after weighing.
-
To prepare the solution, slowly add the solvent to the powder to avoid splashing and aerosol generation.
-
-
Decontamination and Doffing:
-
Clean any contaminated surfaces and equipment before removing PPE.
-
Remove PPE in the reverse order of donning, being careful not to touch contaminated surfaces. The outer gloves are removed first.
-
The final step before leaving the lab is always to wash your hands thoroughly.[9]
-
Disposal Plan
-
Chemical Waste: Dispose of unused material and solutions as hazardous chemical waste in a clearly labeled, sealed container.[5] This material should be sent to a licensed chemical destruction facility.[5]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, bench paper, weigh boats, and gowns, must be disposed of as hazardous waste. Do not place them in the regular trash.
-
Aqueous Solutions: While some institutions may permit sanitary sewer disposal for dilute aqueous solutions of certain dyes, this is not recommended for a known mutagen without explicit approval from your institution's Environmental Health & Safety (EHS) department.[14] The high aquatic toxicity also argues against this practice.[1][2][5][6]
By adhering to these protocols, you establish a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
- Echemi. (n.d.). Acridinium, 3,6-diamino-10-methyl-, chloride, mixt. with 3,6-acridinediamine Safety Data Sheets.
- Guidechem. (n.d.). 3,6-DIAMINO-10-METHYLACRIDINIUM CHLORIDE 86-40-8 wiki.
- TCI Chemicals. (2024). SAFETY DATA SHEET: Acriflavine Hydrochloride.
- PubChem. (n.d.). 3,6-Diamino-10-methylacridinium Chloride.
- LookChem. (n.d.). Cas 86-40-8, 3,6-DIAMINO-10-METHYLACRIDINIUM CHLORIDE.
- TCI America. (n.d.). Acriflavine Hydrochloride (mixture of 3,6-Diamino-10-methylacridinium Chloride Hydrochloride and 3,6-Diaminoacridine Hydrochloride), 25g.
- DailyMed. (2012). BACTERIA & FUNGI Aquarium Cure Program Fresh.
- Arshad, M., et al. (2006). Mutagenic effect of acridine orange on the expression of penicillin G acylase and -lactamase in Escherichia coli.
- Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination.
- Harvey Mudd College. (2015). Safe Laboratory Practices in Chemistry.
- MavMatrix. (2022). THE EFFECT OF THE MUTAGEN ACRIDINE ORANGE ON THE DNA OF THE MINUTE PLANKTON CRUSTACEANS, DAPHNIA.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Acridine Yellow, 98% (UV-Vis).
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines.
- ScienceLab.com. (2006).
- National Institutes of Health (NIH). (2022). Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC.
- National Institutes of Health (NIH). (n.d.). Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf.
- Canada Safety Training. (n.d.). PPE for Hazardous Chemicals.
- Lab Pro Inc. (n.d.). How to Promote Lab Safety When Working with Chemicals?.
- Impactfactor.org. (2019). Mutagenicity Acridine Orange Mutagen On The Biological Activity of S.
- PubMed. (n.d.). Biological effects of dyes on bacteria. VI. Mutation induction by acridine orange and methylene blue in the dark with special reference to Escherichia coli WP6 (polA1).
- BenchChem. (2025). Personal protective equipment for handling Ethacridine.
- National Institutes of Health (NIH). (n.d.). HEALTH EFFECTS - Toxicological Profile for Methylene Chloride - NCBI Bookshelf.
- DailyMed. (n.d.). BACTERIA AND FUNGI AQUARIUM CURE PROGRAM SALT- acriflavine hydrochloride, methyl orange, ethacridine lactate, methylene blue anhydrous kit.
- University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical.
- 1st Scientific LLC. (2025). 3,6-Diamino-10-methylacridinium chloride-3,6-acridinediamine mixt.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
